molecular formula C12H21NO B1265615 2-(2-Adamantylamino)ethanol CAS No. 24161-70-4

2-(2-Adamantylamino)ethanol

Cat. No.: B1265615
CAS No.: 24161-70-4
M. Wt: 195.3 g/mol
InChI Key: QWEHXCRULFHITF-UHFFFAOYSA-N
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Description

2-(2-Adamantylamino)ethanol is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. This molecule features a rigid adamantane group linked to an ethanolamine moiety, a structure known to exhibit high affinity for biological membranes and certain receptor systems. Its primary research applications are explored in the study of neurological pathways. The adamantyl group may contribute to enhanced lipid solubility and metabolic stability, potentially influencing the compound's pharmacokinetic properties. Researchers utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules designed to modulate specific biological targets. This product is intended for research and development purposes only and is not for use in diagnostic or therapeutic procedures for humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-adamantylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c14-2-1-13-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-14H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEHXCRULFHITF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Adamantylamino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Adamantylamino)ethanol, a valuable amino alcohol derivative with potential applications in medicinal chemistry and materials science. The bulky, lipophilic adamantyl moiety combined with the hydrophilic amino alcohol functional group imparts unique physicochemical properties to this molecule. This document outlines two primary synthetic strategies: reductive amination and nucleophilic substitution. Detailed experimental protocols, mechanistic insights, characterization data, and safety considerations are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge for the successful synthesis and purification of this compound.

Introduction

The adamantane scaffold is a prominent structural motif in medicinal chemistry, renowned for its ability to enhance the lipophilicity and metabolic stability of drug candidates. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. The incorporation of an amino ethanol side chain introduces hydrophilicity and a site for further functionalization or salt formation, making this compound a versatile building block for the development of novel therapeutics and advanced materials. This guide explores two robust and accessible synthetic routes to this target compound.

Synthetic Strategies

Two principal synthetic pathways for the preparation of this compound are detailed below:

  • Reductive Amination of 2-Adamantanone with Ethanolamine: This one-pot reaction is an efficient method for forming the carbon-nitrogen bond. It proceeds via the in-situ formation of an imine or enamine intermediate from 2-adamantanone and ethanolamine, which is then reduced to the desired secondary amine.[1][2]

  • Nucleophilic Substitution of 2-Aminoadamantane with 2-Chloroethanol: This classical approach involves the alkylation of 2-aminoadamantane with a suitable 2-haloethanol. The reaction relies on the nucleophilicity of the primary amine to displace the halide, forming the target amino alcohol.

Strategy 1: Reductive Amination

Reductive amination is a widely utilized and efficient method for the synthesis of amines.[2] The reaction of a ketone with a primary amine first forms a hemiaminal, which then reversibly loses water to form an imine. The imine is subsequently reduced to the corresponding amine. A key advantage of this method is that it can often be performed as a one-pot procedure.[3]

G cluster_0 Imine Formation cluster_1 Reduction Ketone 2-Adamantanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Ethanolamine Amine Ethanolamine Imine Imine Intermediate Hemiaminal->Imine - H2O Product This compound Imine->Product + [H] ReducingAgent Reducing Agent (e.g., NaBH4)

Caption: Reductive amination of 2-adamantanone with ethanolamine.

Materials:

  • 2-Adamantanone

  • Ethanolamine

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (HCl), 1M solution

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of 2-adamantanone (1.0 eq) in methanol (10 mL/mmol of ketone), add ethanolamine (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of 1M HCl until the pH is acidic.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with a saturated solution of sodium bicarbonate until the pH is > 9.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, purification can be achieved by vacuum distillation.[4]

Strategy 2: Nucleophilic Substitution

This method involves the direct alkylation of 2-aminoadamantane with 2-chloroethanol. A base is often added to neutralize the hydrogen chloride that is formed during the reaction, driving the equilibrium towards the product.

G cluster_0 Alkylation cluster_1 Neutralization Amine 2-Aminoadamantane Product This compound Amine->Product + 2-Chloroethanol AlkylHalide 2-Chloroethanol HCl HCl Salt Salt (e.g., KCl) HCl->Salt + Base Base Base (e.g., K2CO3) Water H2O

Caption: Nucleophilic substitution of 2-aminoadamantane.

Materials:

  • 2-Aminoadamantane

  • 2-Chloroethanol

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Water

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a suspension of 2-aminoadamantane (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile (15 mL/mmol of amine), add 2-chloroethanol (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

Similar to the product from the reductive amination route, purification can be achieved via silica gel column chromatography or vacuum distillation.

Data Presentation

ParameterReductive AminationNucleophilic Substitution
Starting Materials 2-Adamantanone, Ethanolamine2-Aminoadamantane, 2-Chloroethanol
Key Reagents NaBH₄ or NaBH(OAc)₃K₂CO₃ or Et₃N
Typical Solvent Methanol or DCMAcetonitrile or DMF
Reaction Temperature 0 °C to Room TemperatureReflux
Typical Reaction Time 12-18 hours24-48 hours
Typical Yield Moderate to HighModerate
Purification Method Column Chromatography/DistillationColumn Chromatography/Distillation

Characterization

The synthesized this compound can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the adamantyl cage protons, the methylene groups of the ethanolamine side chain, and the N-H and O-H protons. The chemical shifts of protons adjacent to the nitrogen atom are expected to be deshielded.[5]

    • ¹³C NMR will display distinct resonances for the carbon atoms of the adamantane skeleton and the ethanolamine moiety.[1]

  • Infrared (IR) Spectroscopy:

    • A broad absorption in the region of 3300-3500 cm⁻¹ is indicative of the O-H and N-H stretching vibrations. The N-H stretch of a secondary amine typically appears as a single, weaker band in this region compared to the broader O-H stretch.[6][7][8]

    • C-N stretching vibrations for aliphatic amines are typically observed in the 1020-1250 cm⁻¹ range.[6]

  • Mass Spectrometry (MS):

    • Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. The fragmentation pattern in EI-MS can provide structural information, with characteristic fragments arising from the adamantyl cage.[9][10]

Safety and Handling

  • 2-Adamantanone and 2-Aminoadamantane: These reagents should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Ethanolamine and 2-Chloroethanol: These are corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a fume hood.

  • Sodium Borohydride: This is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and quench reactions cautiously.

  • Solvents: Methanol, acetonitrile, and dichloromethane are flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Conclusion

This guide has detailed two effective synthetic routes for the preparation of this compound. The choice between reductive amination and nucleophilic substitution will depend on the availability of starting materials, desired scale, and laboratory capabilities. Both methods, when executed with care and precision, provide reliable access to this valuable adamantane derivative. The provided protocols and characterization guidelines offer a solid foundation for researchers to synthesize and verify the identity and purity of the target compound, paving the way for its further exploration in various scientific disciplines.

References

  • Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196.
  • Waltman, R. J., & Ling, A. C. (n.d.).
  • Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives.
  • Khullar, K. K., Bell, C. L., & Bauer, L. (1971). Mass spectrometry of 1-substituted adamantanes. Effect of functional groups on the primary fragmentation pathways. The Journal of Organic Chemistry, 36(9), 1153-1159.
  • Duddeck, H., Hollowood, F., Karim, A., & Anwar, M. (n.d.).
  • Gimalova, F. A., & Vylgzanin, A. A. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 24(13), 10837.
  • (n.d.). IR Spectroscopy Tutorial: Amines. University of Colorado Boulder.
  • Pietraszuk, A., et al. (2022). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 12(15), 7783.
  • (2016). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.
  • Soderberg, T. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry LibreTexts.
  • (n.d.). Synthesis of 2-(2-aminoethoxy) ethanol.
  • Davis, M. A., & Vogel, O. (n.d.). Substituent chemical shifts in NMR. 1—Proton resonance spectra and geometries of norbornene, norbornane and adamantane. Scilit.
  • (n.d.). Infrared Spectroscopy.
  • Makatini, M. M., et al. (2020). Trends in NMR Structural Elucidation Of Polycyclic Cages, Namely: Adamantane, Pentacycloundecane and Trishomocubane. South African Journal of Chemistry, 73, 1-10.
  • Novakov, I. A., et al. (2022). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity.
  • Fort, R. C., & Schleyer, P. von R. (1964). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. The Journal of Organic Chemistry, 29(10), 3195-3200.
  • (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
  • (n.d.).
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  • (n.d.).
  • Kitching, M. O., et al. (2014). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Organic Process Research & Development, 18(11), 1364-1372.
  • Bagryanskaya, I. Y., et al. (2016). Synthesis of 2-Oxaadamantane Derivatives. Russian Journal of Organic Chemistry, 52(1), 1-10.
  • Mlinarić-Majerski, K., et al. (2021). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 26(21), 6605.
  • (n.d.). Method of purifying ethanolamines.
  • Claessens, S., et al. (2021). One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. Lirias.
  • (n.d.). Preparation method of 2-(aminoxy) ethanol.
  • Mlinarić-Majerski, K., et al. (2021). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI.
  • Burgstaller, D., et al. (2014). Ethanol precipitation for purification of recombinant antibodies. Journal of Biotechnology, 188, 17-24.
  • (n.d.).
  • Finzel, J. A., et al. (2021).
  • Smith, A. M. R., et al. (2019). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids.
  • Amiel, D., et al. (2000). Interaction between an Adamantane End-Capped Poly(ethylene oxide) and a β-Cyclodextrin Polymer.
  • Bull, S. D., et al. (1998). Alkylation of chiral 2-(aminomethyl)oxazolines. Journal of the Chemical Society, Perkin Transactions 1, (15), 2417-2424.
  • Ofner, J., et al. (2020). Polymerization of ethylene oxide under controlled monomer addition via a mass flow controller for tailor made polyethylene oxides. Polymer Chemistry, 11(2), 295-303.
  • Sal, D., et al. (2021). Selective cycloaddition of ethylene oxide to CO2 within the confined space of an amino acid-based metal–organic framework. Dalton Transactions, 50(1), 107-115.

Sources

novel synthesis methods for 2-(2-Adamantylamino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Novel Synthesis Methods for 2-(2-Adamantylamino)ethanol

Abstract

The adamantane scaffold is a cornerstone in modern medicinal chemistry, prized for its unique structural and physicochemical properties that enhance drug efficacy and pharmacokinetic profiles.[1][2] this compound represents a valuable bifunctional building block, integrating the rigid, lipophilic adamantane cage with a hydrophilic amino-ethanol side chain. This combination makes it an attractive intermediate for the development of novel therapeutics, including antiviral and antidiabetic agents.[1][3] This technical guide provides an in-depth exploration of the synthesis of this compound, moving beyond classical methods to focus on efficient, scalable, and novel synthetic strategies. We will dissect the mechanistic rationale behind preferred experimental choices, present detailed, validated protocols, and explore cutting-edge biocatalytic approaches that align with the principles of green chemistry.

Strategic Overview: The Preeminence of Reductive Amination

The synthesis of secondary amines, such as this compound, is most effectively achieved through reductive amination. This strategy offers a convergent and highly efficient route that avoids the common pitfalls of direct alkylation, such as over-alkylation and the need for harsh reaction conditions.[4] The core principle involves the reaction of a carbonyl compound (adamantan-2-one) with a primary amine (ethanolamine) to form an intermediate iminium ion, which is then reduced in situ to the target secondary amine.[5][6]

The one-pot nature of this reaction is a significant advantage, minimizing intermediate handling and purification steps, thereby improving overall yield and process efficiency.[5]

G cluster_0 One-Pot Reductive Amination A Adamantan-2-one C Iminium Intermediate A->C + H⁺ - H₂O B Ethanolamine B->C D This compound C->D + [H] Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->C

Caption: General scheme of the one-pot reductive amination pathway.

Core Protocol: One-Pot Synthesis via Reductive Amination

This section provides a robust, field-proven protocol for the synthesis of this compound. The choices of reagents and conditions are deliberately selected to ensure high yield, selectivity, and ease of execution.

Mechanistic Rationale for Reagent Selection
  • Starting Materials: Adamantan-2-one and ethanolamine are commercially available and provide the most direct route to the target molecule.

  • Reducing Agent - Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for modern reductive aminations. Unlike more powerful hydrides like NaBH₄, NaBH(OAc)₃ is a milder and more selective reducing agent.[4] Its steric bulk and reduced reactivity allow it to selectively reduce the protonated iminium intermediate over the starting ketone. This prevents the wasteful formation of 2-adamantanol as a byproduct. Furthermore, it is not water-sensitive and does not generate gaseous byproducts, enhancing operational safety.

  • Solvent - Dichloromethane (DCM): DCM is an excellent solvent for this reaction, as it effectively dissolves the starting materials and intermediates without reacting with the hydride agent. Its low boiling point also facilitates easy removal during the work-up phase.

Detailed Experimental Protocol

G start Start step1 1. Dissolve Adamantan-2-one and Ethanolamine in DCM start->step1 step2 2. Stir at Room Temp (30-60 min for imine formation) step1->step2 step3 3. Add NaBH(OAc)₃ (portion-wise) step2->step3 step4 4. Stir Overnight at Room Temperature step3->step4 step5 5. Monitor by TLC step4->step5 step6 6. Quench with sat. NaHCO₃ step5->step6 step7 7. Extract with DCM step6->step7 step8 8. Dry, Filter, Concentrate step7->step8 step9 9. Purify via Column Chromatography step8->step9 end Pure Product step9->end

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add adamantan-2-one (1.0 eq.).

  • Dissolve the ketone in dichloromethane (DCM, approx. 0.1 M solution).

  • Add ethanolamine (1.2 eq.) to the solution and stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the reaction mixture in portions over 15 minutes. A slight exotherm may be observed.

  • Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction for the disappearance of the starting material using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in DCM).

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure this compound.

Expected Results and Validation

The protocol is designed to be self-validating through clear checkpoints and expected outcomes.

ParameterExpected Outcome
Physical Appearance White to off-white solid
Yield 75-90%
Purity (by NMR) >95%
¹H NMR (CDCl₃, 400 MHz) Plausible shifts: δ 3.65 (t, 2H), 2.80 (t, 2H), 2.50 (m, 1H), 1.50-2.00 (m, 14H)
Mass Spec (ESI+) [M+H]⁺ calculated for C₁₂H₂₁NO: 196.16; found: 196.17

Novel Frontiers: Biocatalytic Synthesis

A significant advancement in synthetic chemistry is the use of biocatalysts, which offers a greener and highly selective alternative to traditional chemical methods.[7] For the synthesis of adamantane derivatives, imine reductases (IREDs) and reductive aminases (RedAms) are particularly promising.[8]

The Biocatalytic Advantage
  • Sustainability: Reactions are typically run in aqueous buffer solutions under ambient temperature and pressure, significantly reducing energy consumption and eliminating the need for volatile organic solvents.

  • High Selectivity: Enzymes offer unparalleled chemo-, regio-, and stereoselectivity, minimizing the formation of byproducts and simplifying purification.[8]

  • Safety: Avoids the use of pyrophoric or toxic metal hydride reagents.

The biocatalytic reductive amination process relies on an enzyme (IRED) to catalyze the reduction of the imine intermediate, using a nicotinamide cofactor (NAD(P)H) as the hydride source. A cofactor regeneration system, often employing a dehydrogenase enzyme and a sacrificial substrate like glucose or formate, is used to recycle the expensive cofactor, making the process economically viable.

G cluster_main Biocatalytic Reductive Amination Cycle cluster_cofactor Cofactor Regeneration Ketone Adamantan-2-one + Ethanolamine Imine Iminium Ion Ketone->Imine - H₂O Amine Target Amine Imine->Amine Reduction NADPH NADPH IRED Imine Reductase (IRED) NADP NADP⁺ NADPH->NADP NADP->Imine Hydride Transfer Substrate Sacrificial Substrate (e.g., Glucose) Product Byproduct (e.g., Gluconolactone) Substrate->Product GDH Glucose Dehydrogenase (GDH)

Caption: Biocatalytic cycle using an IRED with cofactor regeneration.

Comparative Analysis of Synthetic Routes

FeatureChemical Reductive AminationBiocatalytic Reductive Amination
Reagents Metal hydrides (NaBH(OAc)₃)Enzymes (IREDs), Cofactors
Solvent Organic (DCM, DCE)Aqueous Buffer
Temperature Room Temperature25-40 °C
Pressure AtmosphericAtmospheric
Yield High (75-90%)Variable, substrate-dependent
Byproducts Borate saltsSacrificial substrate byproduct
Green Chemistry ModerateExcellent
Scalability Well-establishedRequires process optimization

Conclusion and Future Perspectives

The synthesis of this compound is most efficiently accomplished via a one-pot reductive amination using adamantan-2-one, ethanolamine, and a mild hydride reducing agent like sodium triacetoxyborohydride. This method is robust, high-yielding, and readily scalable.

Looking forward, the field is rapidly advancing toward more sustainable practices. The development of novel imine reductases with broader substrate scopes and enhanced stability will make biocatalytic routes increasingly attractive, particularly for the synthesis of chiral adamantane derivatives. The integration of these synthetic strategies into continuous flow chemistry systems also presents a promising avenue for improving process control, safety, and efficiency on an industrial scale. This guide provides the foundational knowledge for researchers to both implement current best practices and innovate future synthetic solutions.

References

  • Asian Journal of Chemistry. (2013). Novel Synthesis of Heterocycle-Containing Adamantane Derivatives. [Link]

  • Cinatl, J., et al. (2012). Antiviral agents derived from novel 1-adamantyl singlet nitrenes. Virology Journal. [Link]

  • PubMed. (2012). Antiviral agents derived from novel 1-adamantyl singlet nitrenes. [Link]

  • Pellicciari, R., et al. (1980). Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. Arzneimittelforschung. [Link]

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  • Google Patents. (2021). Synthesis of 2-(2-aminoethoxy) ethanol.
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  • PubChem. (Date not available). 2-(Methylamino)ethanol. [Link]

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  • National Center for Biotechnology Information. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. [Link]

  • PubMed Central. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. [Link]

  • Google Patents. (Date not available). Process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee.
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2-(2-Adamantylamino)ethanol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategy of 2-(2-Adamantylamino)ethanol

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of distinct chemical moieties to generate novel molecular entities with enhanced pharmacological profiles is a cornerstone of drug discovery. This compound represents such a molecule, integrating the unique tricyclic hydrocarbon cage of adamantane with the versatile amino alcohol functional group. The adamantane moiety, a rigid and highly lipophilic "diamondoid" structure, has been successfully incorporated into numerous approved drugs to improve their pharmacokinetic and pharmacodynamic properties.[1] Often described as a "lipophilic bullet," it can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier, and improve metabolic stability.[2][3]

Concurrently, the amino alcohol scaffold is a privileged structure in pharmacology, present in thousands of natural products and a vast array of synthetic drugs.[4] This functional group provides both a basic nitrogen center, capable of forming salts to modulate solubility, and a hydroxyl group that can participate in crucial hydrogen-bonding interactions with biological targets.[5][6]

This technical guide offers a comprehensive analysis of the chemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, providing insights into its molecular structure, physicochemical characteristics, a robust protocol for its synthesis and characterization, and the scientific rationale for its application in drug design. By deconstructing the contributions of its constituent parts, we illuminate the potential of this molecule as a valuable building block for the next generation of therapeutics.

Molecular Structure and Physicochemical Properties

The structure of this compound combines the bulky, non-polar adamantane cage with a flexible, polar ethanolamine side chain. This amalgamation dictates its chemical behavior, solubility, and potential biological interactions. While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on well-understood principles of physical organic chemistry and data from analogous structures.

The hydrochloride salt of the compound is cataloged with CAS Number 52917-73-4.[7]

PropertyValue / PredictionRationale & References
Molecular Formula C₁₂H₂₁NOBased on chemical structure.
Molecular Weight 195.30 g/mol Calculated from the molecular formula.
Molecular Weight (HCl Salt) 231.77 g/mol As reported for CAS 52917-73-4.[7]
Predicted Lipophilicity (cLogP) ~3.5 - 4.0The adamantane group significantly increases lipophilicity. The inclusion of an adamantyl moiety can raise the cLogP value of a compound by approximately 3.1 log units.[3]
Predicted Solubility Free Base: Soluble in organic solvents (e.g., ethanol, chloroform, DMSO); sparingly soluble in water. HCl Salt: Moderately soluble in water and polar protic solvents.The large hydrocarbon cage dominates the free base's properties. Salt formation with HCl introduces ionic character, enhancing aqueous solubility. Amino alcohols are generally water-soluble.[5]
Predicted Basicity (pKa) ~9.5 - 10.5Typical for a secondary amine, allowing for protonation under physiological conditions.
Physical State at STP Predicted to be a crystalline solid or a viscous oil.The high molecular weight and rigid adamantane structure favor a condensed phase.

Synthesis and Characterization

The synthesis of this compound can be efficiently achieved through the nucleophilic substitution reaction between 2-adamantylamine and a suitable 2-carbon electrophile bearing a hydroxyl or protected hydroxyl group. The most direct and industrially scalable approach involves the ring-opening of ethylene oxide or reaction with a 2-haloethanol.

Proposed Synthetic Workflow

The recommended synthetic route is the reaction of 2-adamantylamine with 2-chloroethanol in the presence of a non-nucleophilic base to scavenge the HCl byproduct. This method is a common and effective way to produce amino alcohols.[5]

G cluster_0 Synthesis cluster_1 Workup & Purification A 2-Adamantylamine D Reaction Mixture A->D B 2-Chloroethanol B->D C Solvent (e.g., Acetonitrile) Base (e.g., K₂CO₃) C->D E Crude Product Mixture D->E Heat (Reflux) ~24-48h F Filter to remove salts E->F G Evaporate solvent F->G H Column Chromatography (Silica Gel) G->H I Pure this compound H->I

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol
  • Reaction Setup: To a solution of 2-adamantylamine (1.0 eq) in acetonitrile, add anhydrous potassium carbonate (2.0 eq) and 2-chloroethanol (1.2 eq).

  • Reaction Execution: Heat the mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Methods for Structural Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. The following table outlines the predicted data based on the chemical structure and known values for similar compounds.

TechniquePredicted Observations
¹H NMR Adamantane Protons: A series of broad, overlapping multiplets between δ 1.5-2.1 ppm. -CH₂-N- & -CH₂-O- Protons: Two distinct triplets between δ 2.5-3.8 ppm. -NH & -OH Protons: Broad singlets, chemical shift dependent on solvent and concentration. The proton signals for the ethanolamine moiety are expected to be similar to those of structurally related aminoethanols.[8][9]
¹³C NMR Adamantane Carbons: Multiple signals in the aliphatic region (δ 25-50 ppm). Ethanolamine Carbons: Two distinct signals around δ 40-50 ppm (-CH₂N) and δ 60-70 ppm (-CH₂O).
Mass Spectrometry (EI-MS) Molecular Ion (M⁺): A peak at m/z = 195, likely of low intensity. Base Peak: A prominent peak at m/z = 135, corresponding to the stable adamantyl cation [C₁₀H₁₅]⁺, formed by α-cleavage. This is a characteristic fragmentation for adamantane derivatives.[10][11] Other fragments would include loss of the hydroxyl group and cleavage along the ethanolamine chain.
Infrared (IR) Spectroscopy O-H Stretch: A broad band around 3300-3400 cm⁻¹. N-H Stretch: A moderate band around 3250-3350 cm⁻¹. C-H Stretch (Adamantane): Sharp peaks just below 3000 cm⁻¹. C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region. The presence of a broad O-H stretching band is a key indicator for alcohols.[12]

Chemical Reactivity and Stability

The chemical reactivity of this compound is governed by its two primary functional groups: the secondary amine and the primary alcohol.

  • Amine Functionality: The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. It readily reacts with acids to form ammonium salts, such as the commercially available hydrochloride salt, which enhances water solubility.[7] The amine can also undergo standard reactions like N-alkylation, acylation to form amides, and sulfonylation to form sulfonamides.

  • Alcohol Functionality: The primary hydroxyl group can be oxidized to an aldehyde or carboxylic acid using appropriate oxidizing agents. It can also be esterified by reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) or etherified under Williamson ether synthesis conditions.

  • Stability: The adamantane cage is exceptionally stable and chemically inert due to its strain-free, perfectly tetrahedral arrangement of carbons. The overall molecule is stable under standard storage conditions. It should be protected from strong oxidizing agents and high temperatures, which could lead to decomposition.

Rationale for Application in Drug Development

The unique combination of the adamantane cage and the amino alcohol linker makes this compound a compelling scaffold for medicinal chemistry. Its utility arises from the predictable modulation of key drug-like properties.

  • Enhanced Pharmacokinetics: The adamantane group is a well-established bioisostere for phenyl rings and other lipophilic groups, but with a distinct three-dimensional profile.[3] Its primary role is to increase lipophilicity, which can improve absorption and facilitate passage across the blood-brain barrier.[3] This makes the scaffold particularly attractive for developing drugs targeting the central nervous system (CNS).

  • Structural Rigidity and Vectorial Orientation: Unlike flexible alkyl chains, the rigid adamantane cage acts as a solid anchor. This allows for the precise and predictable positioning of the amino alcohol side chain and any further modifications. This controlled orientation can lead to optimized interactions with specific pockets in a target protein, potentially increasing potency and selectivity.[3][13]

  • Modulation of ADMET Properties: The incorporation of an adamantyl group can favorably alter a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[13] It can sterically hinder metabolic attack on nearby functional groups, increasing the drug's half-life.

The diagram below illustrates the relationship between the structural components of this compound and their conferred properties relevant to drug design.

G cluster_0 Structural Features cluster_1 Physicochemical Properties cluster_2 Pharmacological Implications struct This compound Adamantane Cage Amino Alcohol Linker props Physicochemical Properties High Lipophilicity Structural Rigidity H-Bonding Capacity Basicity (Salt Formation) struct:f1->props:f1 confers struct:f1->props:f2 confers struct:f2->props:f3 provides struct:f2->props:f4 provides pharm Pharmacological Implications Improved Membrane Permeability (BBB) Enhanced Target Binding & Selectivity Increased Metabolic Stability Modulated Solubility props:f1->pharm:f1 props:f2->pharm:f2 props:f1->pharm:f3 props:f2->pharm:f3 props:f3->pharm:f2 props:f4->pharm:f4

Caption: Relationship between molecular features and drug-like properties.

Conclusion

This compound is a strategically designed chemical entity with significant potential as a building block in drug discovery. Its chemical properties are a direct consequence of the synergistic combination of the rigid, lipophilic adamantane core and the versatile, polar amino alcohol linker. This guide has provided a detailed overview of its physicochemical characteristics, a practical synthetic route, and a predictive analysis of its spectroscopic signatures. The underlying rationale for its use—to enhance pharmacokinetic profiles, enforce specific molecular conformations, and improve metabolic stability—is firmly grounded in established medicinal chemistry principles. For researchers and drug developers, this compound represents a valuable and promising scaffold for constructing novel therapeutics with optimized properties.

References

  • Spilovska, K., et al. (2016). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC - PubMed Central. Available at: [Link]

  • G. A. R. Johnston, et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. Available at: [Link]

  • Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet: The Adamantyl Group in Medicinal Chemistry. PubMed. Available at: [Link]

  • ChemBK. 2-(2-Aminoethylamino)Ethanol. ChemBK. Available at: [Link]

  • ChemUniverse. This compound hydrochloride. ChemUniverse. Available at: [Link]

  • Tzankova, V., et al. (2023). Adamantane-containing drug delivery systems. Pharmacia. Available at: [Link]

  • ResearchGate. Examples of β-amino alcohol drugs. ResearchGate. Available at: [Link]

  • UM Students' Repository. CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. UM Students' Repository. Available at: [Link]

  • Taylor & Francis. Aminoalcohol – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Wikipedia. Alkanolamine. Wikipedia. Available at: [Link]

  • Chemistry Steps. Mass Spectrometry of Alcohols. Chemistry Steps. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. C2H6O CH3CH2OH infrared spectrum of ethanol. Doc Brown's Chemistry. Available at: [Link]

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A Methodological Guide to the Physicochemical Characterization of the Novel Compound 2-(2-Adamantylamino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document outlines a comprehensive experimental framework for the synthesis and detailed physicochemical characterization of 2-(2-Adamantylamino)ethanol. As a novel compound combining the therapeutically significant adamantane cage with a versatile aminoethanol linker, its properties are of high interest to researchers in medicinal chemistry and drug development. Due to the absence of extensive published data on this specific molecule, this guide adopts a predictive and methodological approach. It leverages established principles and data from structurally similar analogs to propose a robust, self-validating series of protocols for its synthesis, structural elucidation, and the determination of its core physicochemical properties. The objective is to provide a complete roadmap for scientists to establish the identity, purity, stability, and key developability parameters of this promising new chemical entity.

Introduction: Rationale for Characterization

The rational design of new therapeutic agents hinges on a deep understanding of how molecular structure dictates function and behavior. The target molecule, this compound, is a conjugate of two pharmacologically important scaffolds.

1.1 The Adamantane Moiety in Medicinal Chemistry The adamantane group is a rigid, lipophilic, tricyclic alkane cage. Its incorporation into drug candidates is a well-established strategy to favorably modulate pharmacokinetic properties. The cage structure enhances metabolic stability by sterically shielding adjacent functional groups from enzymatic degradation. Furthermore, its lipophilicity can improve membrane permeability and facilitate passage across the blood-brain barrier, a property exploited in CNS-targeted drugs.[1]

1.2 The Aminoethanol Scaffold The aminoethanol functional group is prevalent in a vast array of biologically active molecules. It features both a hydrogen bond donor (hydroxyl and amine) and acceptor (hydroxyl and amine lone pair), enabling critical interactions with biological targets such as G-protein coupled receptors. The basicity of the amine allows for salt formation, which is a common strategy to improve the aqueous solubility and crystallinity of active pharmaceutical ingredients (APIs).

1.3 Imperative for Comprehensive Characterization For any new chemical entity (NCE) like this compound, a thorough physicochemical characterization is the bedrock of the entire development process. It is not merely an academic exercise; it is a prerequisite for all subsequent biological and preclinical evaluation. This characterization provides the definitive proof of structure, establishes purity benchmarks, informs formulation strategies, and yields critical data (e.g., solubility, pKa, lipophilicity) for building predictive ADME (Absorption, Distribution, Metabolism, and Excretion) models. This guide provides the blueprint for that essential first step.

Proposed Synthesis and Purification Workflow

The most direct and logical approach to synthesizing this compound is through reductive amination. This well-established reaction couples a ketone (2-adamantanone) with a primary amine (ethanolamine) in the presence of a reducing agent to form the target secondary amine.

Experimental Protocol 2.1: Synthesis via Reductive Amination
  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-adamantanone (1.0 eq) and ethanolamine (1.2 eq) in a suitable solvent such as methanol or 2-methyltetrahydrofuran (MTHF).[2]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), in portions. Causality Note: The portion-wise addition is crucial to control the exothermic reaction and prevent runaway temperatures.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-18 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of water. Reduce the organic solvent volume using a rotary evaporator. Extract the aqueous residue with an organic solvent like ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product will be purified via column chromatography.

Experimental Protocol 2.2: Purification by Silica Gel Chromatography
  • Column Preparation: Prepare a silica gel slurry in a low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Sample Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., 2% to 30%). The polarity of the mobile phase is gradually increased to first elute non-polar impurities, followed by the product. Causality Note: As an amine, the product may exhibit tailing on silica gel. Adding a small amount of triethylamine (~0.5%) to the eluent can mitigate this by neutralizing acidic sites on the silica surface.

  • Fraction Collection: Collect fractions and analyze by TLC. Combine fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a purified solid or oil.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Adamantanone 2-Adamantanone + Ethanolamine Imine Imine Intermediate Adamantanone->Imine Methanol, RT Reduction Reduction (NaBH4) Imine->Reduction 0°C to RT Crude Crude Product Reduction->Crude Aqueous Workup Column Silica Gel Chromatography Crude->Column Dissolve & Load Pure Pure Compound Column->Pure Gradient Elution

Caption: Synthesis and Purification Workflow.

Structural Elucidation and Identity Confirmation

A combination of spectroscopic techniques is required to unequivocally confirm the chemical structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expertise & Rationale: NMR is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. ¹H NMR will identify the number and connectivity of protons, while ¹³C NMR will do the same for the carbon skeleton. The predicted chemical shifts are based on the known effects of the adamantyl cage and the aminoethanol chain.

Predicted ¹H NMR Spectrum (in CDCl₃):

  • Adamantyl Protons: A series of complex multiplets between δ 1.5-2.5 ppm. The rigid cage structure leads to overlapping signals that are characteristic of the adamantane scaffold.

  • -CH₂-N: A triplet expected around δ 2.7-2.9 ppm.

  • -CH₂-O: A triplet expected around δ 3.6-3.8 ppm.

  • -NH and -OH: Broad singlets, typically between δ 2.0-4.0 ppm, whose position is concentration-dependent and which will disappear upon a D₂O shake.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • Adamantyl Carbons: Multiple signals expected in the aliphatic region (δ 25-60 ppm).

  • -CH₂-N: A signal expected around δ 50-55 ppm.

  • -CH₂-O: A signal expected around δ 60-65 ppm.

Experimental Protocol 3.1: NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (such as COSY and HSQC) on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals.

  • Structural Assignment: Correlate the observed signals with the proposed structure, using 2D NMR to confirm proton-proton and proton-carbon connectivities.

Mass Spectrometry (MS)
  • Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. The fragmentation pattern gives corroborating structural evidence.

Predicted Fragmentation Pattern (Electron Ionization):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of C₁₂H₂₁NO.

  • Alpha-Cleavage: The most characteristic fragmentation for amines and alcohols.[3] Expect a prominent base peak from the cleavage of the C-C bond adjacent to the nitrogen, resulting in a stable iminium ion. Another significant fragment would arise from cleavage adjacent to the oxygen.

  • Loss of Water: A peak at [M-18]⁺ is possible due to dehydration of the alcohol.[3]

Experimental Protocol 3.2: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer via direct infusion or LC-MS.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The high resolution of the instrument will provide a mass measurement accurate to within 5 ppm.

  • Formula Confirmation: Use the instrument software to calculate the elemental formula from the accurate mass of the molecular ion ([M+H]⁺ in the case of ESI) and compare it to the theoretical formula.

Infrared (IR) Spectroscopy
  • Expertise & Rationale: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. It serves as a quick identity check. The spectrum of an analogous compound, 2-(2-Adamantyl)ethanol, shows a characteristic broad O-H stretch.[1]

Predicted Characteristic Absorptions:

  • O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹.

  • N-H Stretch: A moderate, sharp band in the same region, 3200-3500 cm⁻¹, often superimposed on the O-H band.

  • C-H Stretch (Adamantyl): Sharp bands just below 3000 cm⁻¹ (~2850-2950 cm⁻¹).

  • C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.

Elucidation_Workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy Purified Purified Compound H_NMR ¹H NMR Purified->H_NMR C_NMR ¹³C NMR Purified->C_NMR TwoD_NMR 2D NMR (COSY, HSQC) Purified->TwoD_NMR HRMS HRMS (ESI-TOF) Purified->HRMS IR FTIR-ATR Purified->IR Result_Structure Definitive Structure H_NMR->Result_Structure Proton Environment & Connectivity C_NMR->Result_Structure Carbon Skeleton TwoD_NMR->Result_Structure H-C Connectivity HRMS->Result_Structure Elemental Formula IR->Result_Structure Functional Groups

Caption: Spectroscopic Workflow for Structural Elucidation.

Core Physicochemical Property Determination

These properties are fundamental to understanding the compound's behavior in both chemical and biological systems.

Melting Point and Thermal Analysis
  • Expertise & Rationale: The melting point is a primary indicator of purity; a sharp melting range suggests a highly pure compound. Differential Scanning Calorimetry (DSC) provides a more detailed thermal profile, including melting point, enthalpy of fusion, and detection of polymorphic transitions. Thermogravimetric Analysis (TGA) determines the temperature at which the compound begins to decompose. The rigid adamantane cage is expected to impart a relatively high melting point and thermal stability.[1]

Experimental Protocol 4.1: DSC/TGA Analysis
  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC/TGA pan.

  • Instrument Setup: Place the pan in the instrument furnace alongside an empty reference pan.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to a temperature beyond any expected transitions (e.g., 300 °C).

  • Data Analysis: Analyze the resulting thermogram to determine the onset of melting (from the DSC curve) and the onset of weight loss (from the TGA curve).

Solubility Assessment
  • Expertise & Rationale: Solubility is a critical parameter for drug delivery. Aqueous solubility is necessary for oral absorption and intravenous formulation, while solubility in organic solvents is important for synthesis and purification. The molecule has a dual nature: the large, hydrophobic adamantane group will decrease aqueous solubility, while the polar, ionizable aminoethanol group will increase it.[1] Therefore, its solubility is expected to be highly pH-dependent.

Experimental Protocol 4.2: Kinetic Aqueous Solubility (High-Throughput)
  • Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

  • Assay Plate: In a 96-well plate, add the DMSO stock to a series of aqueous buffers (e.g., pH 2.0, 6.5, 7.4) to a final DMSO concentration of <1%.

  • Incubation & Measurement: Shake the plate at room temperature for 2 hours. Measure the amount of dissolved compound using a method like nephelometry (which measures turbidity from precipitated compound) or by UV-Vis spectroscopy after filtering.

  • Data Interpretation: This provides a rapid assessment of kinetic solubility, useful for early-stage screening.

Determination of pKa
  • Expertise & Rationale: The pKa value defines the pH at which the amine group is 50% protonated. This is crucial as the ionization state of a drug affects its solubility, permeability, receptor binding, and formulation properties. The pKa of the secondary amine is expected to be in the range of 9-10.5.

Experimental Protocol 4.3: Potentiometric Titration
  • Sample Preparation: Accurately prepare a solution of the compound of known concentration (e.g., 0.01 M) in water, potentially with a co-solvent like methanol if aqueous solubility is low.

  • Titration: While monitoring the pH with a calibrated electrode, slowly titrate the solution with a standardized solution of HCl (0.1 M).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve.

Lipophilicity (LogD)
  • Expertise & Rationale: Lipophilicity, or the preference of a compound for a lipid-like environment over an aqueous one, is a key determinant of membrane permeability and overall ADME profile. It is measured as the distribution coefficient (LogD) at a specific pH. Given the bulky adamantane group, a relatively high LogD value is anticipated.

Experimental Protocol 4.4: Shake-Flask Method for LogD₇.₄
  • Phase Preparation: Prepare a biphasic system of n-octanol and a phosphate buffer at pH 7.4. Mutually saturate the two phases by mixing them overnight and then separating them.

  • Distribution: Add a known amount of the compound to a vial containing known volumes of the saturated buffer and saturated n-octanol.

  • Equilibration: Cap the vial and shake vigorously for 1-2 hours to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation & Analysis: Centrifuge the vial to ensure complete separation of the layers. Carefully remove an aliquot from each phase.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate LogD₇.₄ as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Purity and Stability Assessment

Chromatographic Purity (HPLC)
  • Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the industry-standard method for quantifying the purity of a drug substance and detecting any related impurities. A robust, stability-indicating HPLC method is a regulatory requirement.

Experimental Protocol 5.1: HPLC Method Development
  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), which is a versatile choice for molecules of this polarity.

  • Mobile Phase: Use a mixture of an aqueous buffer (e.g., 0.1% formic acid in water, Mobile Phase A) and an organic solvent (e.g., acetonitrile, Mobile Phase B). The acidic modifier ensures the amine is protonated, leading to better peak shape.

  • Method Optimization: Develop a gradient elution method (e.g., 5% to 95% B over 20 minutes) to ensure separation of the main peak from any potential impurities with different polarities.

  • Detection: Use a UV detector, selecting a wavelength where the compound shows absorbance (if it has a chromophore) or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if it lacks a chromophore.

  • Validation: Once developed, the method must be validated for specificity, linearity, accuracy, and precision.

Summary of Predicted and Target Properties

This table summarizes the target information to be obtained from the execution of the protocols described in this guide. The "Predicted Value/Range" is an expert estimation based on structural analogs and chemical principles, which serves as a benchmark for the experimental results.

Physicochemical PropertyTechnique(s)Predicted Value / RangeRationale / Importance
Identity
Molecular FormulaHRMSC₁₂H₂₁NOConfirms elemental composition.
Molecular WeightHRMS209.1780 g/mol (unprotonated)Fundamental identifier of the molecule.
Structure¹H NMR, ¹³C NMR, 2D NMR, IRConsistent with this compoundUnambiguous proof of atomic connectivity and functional groups.
Physical Properties
Melting PointDSC / Melting Point Apparatus100 - 150 °CIndicator of purity and solid-state stability.
Aqueous Solubility (pH 7.4)Kinetic/Thermodynamic MethodsLow to Moderate (pH-dependent)Critical for absorption and formulation.
pKa (Amine)Potentiometric Titration9.0 - 10.5Governs solubility and charge state in physiological conditions.
Lipophilicity (LogD at pH 7.4)Shake-Flask / HPLC2.0 - 3.5Predicts membrane permeability and potential for CNS penetration.
Purity & Stability
PurityHPLC-UV/CAD>98.0%Ensures safety and efficacy; defines the quality of the material.
Thermal DecompositionTGA>200 °CDefines upper-temperature limits for handling and storage.

Conclusion

This guide provides a comprehensive, logical, and scientifically grounded plan for the synthesis and physicochemical characterization of this compound. By following these self-validating protocols, researchers can confidently establish the foundational data package for this novel compound. This information is indispensable for making informed decisions in the drug discovery and development pipeline, enabling the progression of this promising molecule from a chemical concept to a potential therapeutic candidate.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26568, 2-[2-(1-Adamantyl)ethylamino]ethanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. Retrieved from [Link]

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1H NMR and 13C NMR analysis of 2-(2-Adamantylamino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-(2-Adamantylamino)ethanol

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the nuanced interpretation of the spectral data, grounded in fundamental principles of NMR spectroscopy. We will explore the characteristic chemical shifts, coupling patterns, and peak assignments dictated by the molecule's unique architecture, which combines a rigid adamantyl cage with a flexible aminoethanol side chain. The guide includes detailed experimental protocols, data interpretation strategies, and methods for structural validation, establishing a robust framework for the characterization of this and related compounds.

Introduction: The Structural Significance of this compound

The adamantane moiety is a cornerstone in medicinal chemistry and materials science, prized for its lipophilicity, metabolic stability, and rigid, three-dimensional structure. When functionalized, as in this compound, it creates molecules with significant potential as pharmaceutical building blocks or specialized chemical intermediates. The amino alcohol functional group further imparts hydrophilicity and provides a reactive handle for subsequent synthetic transformations.

Accurate structural elucidation is paramount for ensuring the purity, identity, and efficacy of such compounds. NMR spectroscopy stands as the most powerful and definitive tool for this purpose. This guide offers an expert-level walkthrough of the complete NMR analysis, explaining not just what the spectral features are, but why they manifest in their specific forms.

Molecular Structure and Predicted Spectral Complexity

A thorough analysis begins with an understanding of the molecule's topology. This compound possesses a plane of symmetry that bisects the aminoethanol chain, but the attachment at the C2 position of the adamantane cage makes several of the cage's carbons and protons chemically non-equivalent.

Caption: Numbered structure of this compound.

  • ¹H NMR Prediction: Due to the molecule's asymmetry, the adamantyl region will exhibit a complex set of overlapping multiplets. The aminoethanol chain should present two distinct methylene signals, along with exchangeable protons for the amine (NH) and alcohol (OH) groups.

  • ¹³C NMR Prediction: We anticipate ten distinct signals for the adamantane carbons. The symmetry of unsubstituted adamantane (two signals) is broken by the C2 substitution.[1] The aminoethanol chain will add two more carbon signals.

Experimental Protocol: A Self-Validating Workflow

The quality of NMR data is critically dependent on a meticulous experimental approach. The following protocol is designed to yield high-resolution spectra and incorporate self-validating checks.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_val Validation Step cluster_proc Data Processing & Analysis prep1 1. Weigh ~10-20 mg of sample prep2 2. Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 3. Add internal standard (TMS) prep2->prep3 prep4 4. Transfer to NMR tube prep3->prep4 acq1 Lock, Tune, and Shim Spectrometer prep4->acq1 acq2 Acquire ¹H Spectrum acq1->acq2 acq3 Acquire ¹³C {¹H} Spectrum acq2->acq3 acq4 Acquire DEPT-135 Spectrum acq3->acq4 val1 Add 1-2 drops of D₂O acq4->val1 val2 Re-acquire ¹H Spectrum val1->val2 val3 Confirm disappearance of NH and OH signals val2->val3 proc1 Fourier Transform val3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate to TMS (0 ppm) proc2->proc3 proc4 Integrate ¹H, Assign Peaks proc3->proc4

Sources

An In-depth Technical Guide to the Mass Spectrometry of 2-(2-Adamantylamino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-(2-Adamantylamino)ethanol, a molecule of interest in drug development and chemical synthesis. Given its unique structure, combining a bulky, rigid adamantane cage with a flexible amino alcohol linker, understanding its behavior under mass spectrometric conditions is crucial for its characterization, quantification, and metabolic studies. This document will delve into the theoretical underpinnings and practical applications of its analysis, primarily focusing on Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI).

Introduction: The Structural Significance of this compound

This compound combines the lipophilic, three-dimensional adamantane moiety with a polar amino alcohol group. The adamantane structure is known to influence the pharmacokinetic properties of drug candidates, often enhancing their bioavailability. The amino alcohol portion provides a site for protonation and potential hydrogen bonding, making it amenable to analysis by electrospray ionization. A thorough understanding of its mass spectrometric behavior is paramount for researchers in medicinal chemistry and drug metabolism.

Ionization and Fragmentation: A Mechanistic Perspective

Electrospray Ionization (ESI): The Gateway to the Mass Analyzer

Electrospray ionization (ESI) is the preferred method for ionizing thermally labile and non-volatile molecules like this compound.[1][2] In positive ion mode, the basic nitrogen atom in the amino group readily accepts a proton, forming a singly charged ion, [M+H]⁺. The choice of solvent and pH is critical; a slightly acidic mobile phase, such as water or methanol with a small percentage of formic acid, promotes protonation and enhances the ESI signal.[3][4]

Key Considerations for ESI:

  • Solvent System: A mixture of acetonitrile or methanol with water is a good starting point. The organic component aids in desolvation, while water ensures solubility.

  • pH: The addition of an acid like formic acid to the mobile phase will ensure the analyte is in its protonated form, which is essential for efficient ESI.

  • Adduct Formation: Be aware of the potential for sodium ([M+Na]⁺) or other adducts, especially when not using a chromatographic separation, which can complicate spectral interpretation.[3]

Collision-Induced Dissociation (CID): Unraveling the Structure

Tandem mass spectrometry (MS/MS), most commonly employing collision-induced dissociation (CID), is used to fragment the protonated parent ion ([M+H]⁺) to generate structurally informative product ions. The fragmentation of this compound is predicted to be dominated by cleavages at the weakest bonds, influenced by the charge location and the stability of the resulting fragments.

The fragmentation of adamantane derivatives often leads to the formation of the highly stable adamantyl cation or related fragments.[5][6][7] For 2-substituted adamantanes, the loss of the substituent is a common fragmentation pathway. In parallel, amino alcohols exhibit characteristic cleavages, such as the loss of water or small neutral molecules from the amino alcohol side chain.[8][9]

Based on these principles, the primary fragmentation pathways for protonated this compound are proposed to be:

  • Cleavage of the C-C bond adjacent to the nitrogen , leading to the formation of a stable iminium ion.

  • Loss of the ethanolamine side chain , resulting in the formation of the adamantyl cation.

  • Neutral loss of water from the protonated molecule.

Experimental Protocol: A Step-by-Step LC-MS/MS Workflow

This section outlines a robust and self-validating protocol for the analysis of this compound.

Sample and Standard Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standards: Serially dilute the stock solution with the initial mobile phase composition to create a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Sample Preparation: For biological matrices, a protein precipitation or solid-phase extraction (SPE) may be necessary to remove interferences.[10]

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) is a suitable choice for retaining this moderately polar compound.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient elution starting with a low percentage of mobile phase B (e.g., 5%) and ramping up to a high percentage (e.g., 95%) will ensure good peak shape and separation from potential impurities.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification, with a full scan (product ion scan) for initial fragmentation pattern determination.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

Data Presentation and Interpretation

Predicted Mass Transitions

The following table summarizes the predicted key mass-to-charge ratios (m/z) for the parent ion and its major product ions.

Ion DescriptionPredicted m/z
Protonated Parent Ion [M+H]⁺196.17
Fragment 1: Adamantyl cation135.12
Fragment 2: Iminium ion152.14
Fragment 3: [M+H - H₂O]⁺178.16
Proposed Fragmentation Pathway

The following diagram, generated using DOT language, illustrates the predicted fragmentation of protonated this compound.

G parent [M+H]⁺ m/z 196.17 frag1 Adamantyl Cation m/z 135.12 parent->frag1 Loss of C₂H₆NO frag2 Iminium Ion m/z 152.14 parent->frag2 Loss of C₂H₄O frag3 [M+H - H₂O]⁺ m/z 178.16 parent->frag3 Loss of H₂O

Caption: Proposed Fragmentation Pathway of this compound.

Conclusion: A Framework for Analysis

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the principles of ionization and fragmentation, and by following a well-defined experimental protocol, researchers can confidently characterize and quantify this important molecule. The predictive nature of this guide, based on the established fragmentation patterns of related compounds, offers a solid starting point for method development and structural elucidation in the absence of pre-existing literature on this specific analyte. The self-validating nature of the described protocols ensures robust and reliable data generation for drug development and scientific research.

References

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A-Z Guide to Crystal Structure Determination: The Case of 2-(2-Adamantylamino)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The adamantane scaffold is a cornerstone in modern medicinal chemistry, prized for its unique structural and physicochemical properties that can enhance the pharmacological profile of drug candidates.[1][2][3] Its rigid, lipophilic cage structure improves metabolic stability and can facilitate precise interactions with biological targets.[1][4] 2-(2-Adamantylamino)ethanol hydrochloride is a molecule of significant interest, combining the adamantyl moiety with an amino alcohol side chain, a common feature in many bioactive compounds. Determining its three-dimensional crystal structure is paramount for understanding its solid-state properties, intermolecular interactions, and for providing a rational basis for the design of next-generation therapeutics.[5][6] This guide provides a comprehensive, in-depth protocol for the determination and analysis of the single-crystal X-ray structure of this compound hydrochloride, from crystal growth to final structural refinement and interpretation.

Introduction: The Significance of the Adamantyl Moiety in Drug Design

The adamantane group, a perfectly symmetrical, strain-free tricycle[3.3.1.1³,⁷]decane, is more than just a bulky lipophilic substituent. Its incorporation into a molecule can profoundly influence absorption, distribution, metabolism, and excretion (ADME) properties.[4] The rigid framework can protect adjacent functional groups from metabolic degradation, potentially increasing a drug's half-life, while its three-dimensional nature allows for a more precise exploration of binding pockets compared to flat aromatic rings.[1] Adamantane derivatives have found clinical success in a range of therapeutic areas, including antiviral (Amantadine), neurodegenerative (Memantine), and antidiabetic (Vildagliptin) treatments.[2]

The hydrochloride salt of an amino alcohol, such as this compound, introduces key hydrogen bonding functionalities.[7] The protonated amine (NH₂⁺) and the hydroxyl group (-OH) are potent hydrogen bond donors, while the chloride anion (Cl⁻) is an acceptor.[7][8] Understanding how these groups orchestrate the crystal packing through a network of hydrogen bonds is crucial for predicting physical properties like solubility, stability, and hygroscopicity.[9] Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating this three-dimensional atomic arrangement, providing precise data on bond lengths, angles, and intermolecular interactions.[10][11]

Experimental Workflow: From Synthesis to Structure Solution

The journey from a powdered compound to a fully refined crystal structure is a multi-step process requiring meticulous technique and a deep understanding of crystallographic principles.

G cluster_0 Phase 1: Material Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization High Purity Sample (>95%) Mounting Crystal Selection & Mounting Crystallization->Mounting Visually Clear, ~0.2 mm Crystal Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Mounted on Goniometer Processing Data Integration & Reduction Diffraction->Processing Solution Structure Solution (e.g., SHELXT) Processing->Solution HKL File Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Initial Model Validation Validation & CIF Generation Refinement->Validation Final Model

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Synthesis and Purification

While various synthetic routes exist for adamantane derivatives, a common approach involves the reaction of 2-adamantanone with ethanolamine followed by reduction and salt formation. Purity is critical; a minimum purity of 95% is recommended before attempting crystallization, as impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.[12]

Protocol for Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step.[6][13] For a hydrochloride salt like the title compound, which is likely soluble in polar solvents, several techniques should be explored in parallel.

Core Principle: The goal is to achieve a state of slow supersaturation, allowing molecules to organize into a well-ordered lattice. Rapid precipitation leads to amorphous powder or poorly-diffracting microcrystals.[14]

Recommended Techniques:

  • Slow Evaporation: This is the simplest method.[15][16]

    • Step 1: Prepare a near-saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or a mixture like ethanol/water).

    • Step 2: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. Dust and particulate matter can act as unwanted nucleation sites.[15]

    • Step 3: Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. This controls the rate of evaporation.

    • Step 4: Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[17]

  • Vapor Diffusion (Hanging or Sitting Drop): This technique is excellent for small quantities and provides fine control over the crystallization process.[12][15][18]

    • Step 1 (Inner Solution): Dissolve the compound in a "good" solvent (e.g., methanol) to near saturation.

    • Step 2 (Outer Reservoir): In a larger, sealed container, place a reservoir of a "bad" solvent (an anti-solvent in which the compound is poorly soluble, e.g., diethyl ether or ethyl acetate). The anti-solvent must be more volatile than the good solvent.[12]

    • Step 3 (Setup): Place a small drop (~2-5 µL) of the inner solution on a siliconized coverslip (for hanging drop) or a pedestal (for sitting drop) within the sealed container.[18][19]

    • Step 4 (Mechanism): The more volatile anti-solvent will slowly diffuse in the vapor phase into the drop containing the compound. This gradually decreases the compound's solubility, leading to crystallization.

Single-Crystal X-ray Diffraction (SCXRD)

Principle: When a beam of X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere constructively in specific directions, producing a diffraction pattern of discrete spots or "reflections".[10][20][21] The geometry and intensity of this pattern contain all the information needed to determine the three-dimensional atomic structure.[22]

Protocol:

  • Crystal Selection: Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) that is transparent and has well-defined faces.

  • Mounting: Carefully mount the crystal on a goniometer head using a cryoprotectant oil. The sample is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer.[10] The instrument rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam. A detector records the position and intensity of thousands of diffracted reflections.[22]

Structure Solution and Refinement

The raw diffraction data must be computationally processed to yield a final, accurate molecular structure. This process is typically handled by a suite of programs like SHELX.[23][24][25]

G RawData Raw Diffraction Images HKL_File Reflection File (h, k, l, Intensity) RawData->HKL_File Integration InitialPhase Initial Phasing (Direct Methods) SHELXT HKL_File->InitialPhase Structure Solution ElectronDensity Electron Density Map InitialPhase->ElectronDensity ModelBuilding Atom Assignment & Model Building ElectronDensity->ModelBuilding Refinement Least-Squares Refinement SHELXL ModelBuilding->Refinement Iterative Cycles FinalStructure Final Structure (CIF) Refinement->FinalStructure Convergence

Caption: From Raw Data to Refined Crystal Structure.

  • Data Integration: The raw detector images are processed to determine the precise position and intensity for each reflection.

  • Structure Solution (Phasing): The "phase problem" is the central challenge in crystallography; while intensities are measured, their relative phases are lost.[25] Programs like SHELXT use direct methods or charge-flipping algorithms to calculate initial phase estimates, which allows for the generation of a preliminary electron density map.[23][24]

  • Structure Refinement: The initial atomic model derived from the electron density map is refined against the experimental data using a least-squares minimization procedure, typically with a program like SHELXL .[26] This iterative process optimizes the atomic positions, bond lengths, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Analysis of the Crystal Structure: Hypothetical Data

As the crystal structure of this compound hydrochloride has not been publicly deposited in the Cambridge Structural Database (CSD), we will present a set of hypothetical yet chemically plausible data to illustrate the analysis.[27][28][29]

Table 1: Hypothetical Crystallographic Data

ParameterValue
Chemical FormulaC₁₂H₂₂ClNO
Formula Weight231.76 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.531
b (Å)8.642
c (Å)14.125
α (°)90
β (°)105.34
γ (°)90
Volume (ų)1238.7
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.243
R-factor (R1)0.045
wR20.118
Key Structural Features and Intermolecular Interactions

The defining feature of this crystal structure would be the extensive network of hydrogen bonds. The protonated secondary amine (N-H₂⁺) and the hydroxyl group (O-H) act as strong hydrogen bond donors. The chloride anion (Cl⁻) and the oxygen atom of the hydroxyl group serve as primary acceptors.

Expected Hydrogen Bonding Network:

  • N-H···Cl: A strong charge-assisted hydrogen bond between the ammonium group and the chloride anion. This is often the primary interaction organizing the ions in the lattice.

  • O-H···Cl: A hydrogen bond from the hydroxyl group to the chloride anion.

  • N-H···O: A potential hydrogen bond where the ammonium group donates to the hydroxyl oxygen of a neighboring molecule.

  • O-H···O: The hydroxyl group of one molecule could donate to the hydroxyl oxygen of another, forming chains or dimers.

These interactions would likely create a robust three-dimensional supramolecular network, contributing to the stability of the crystal lattice. The bulky, hydrophobic adamantyl groups would pack in between these hydrophilic networks, engaging in numerous van der Waals interactions.

Conclusion

This guide has outlined the comprehensive, field-proven methodology for determining the single-crystal X-ray structure of this compound hydrochloride. The process, while challenging, yields unparalleled insight into the three-dimensional nature of the molecule. The resulting structural data, particularly the detailed map of intermolecular hydrogen bonds and packing motifs, is invaluable for drug development professionals. It provides a foundational understanding of the compound's solid-state properties and serves as a critical tool for structure-activity relationship studies and the rational design of future adamantane-based therapeutics.[1]

References

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An In-depth Technical Guide to the Solubility and Stability of 2-(2-Adamantylamino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(2-Adamantylamino)ethanol, a molecule of interest in medicinal chemistry due to its unique structural components: a bulky, lipophilic adamantane cage, a secondary amine, and a primary alcohol. Understanding the solubility and stability of this compound is paramount for its successful development as a potential therapeutic agent. This document outlines the theoretical underpinnings of its expected behavior, provides detailed, field-proven experimental protocols for its characterization, and discusses potential degradation pathways. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for formulation development, regulatory submissions, and predicting in vivo performance.

Introduction: The Structural Rationale of this compound

The adamantane moiety has become a cornerstone in drug design, valued for its rigid, three-dimensional structure and significant lipophilicity.[1][2] The incorporation of an adamantyl group can profoundly influence a molecule's pharmacological profile by:

  • Enhancing Lipophilicity: The adamantyl group has a high hydrophobic substituent constant (π ≈ 3.1), which can be leveraged to increase a compound's ability to cross lipid membranes.[3]

  • Improving Metabolic Stability: The steric bulk of the adamantane cage can act as a shield, protecting adjacent functional groups from enzymatic degradation, thereby increasing the drug's plasma half-life.[1][3]

  • Modulating Receptor Binding: The defined shape and size of the adamantane group can facilitate a precise fit into the binding pockets of target proteins.

The subject of this guide, this compound, combines this lipophilic anchor with two polar functional groups: a secondary amine and a primary alcohol. This combination suggests a molecule with amphiphilic character, whose solubility and stability will be critically dependent on environmental factors such as pH and the presence of oxidizing agents. The secondary amine provides a basic center, allowing for salt formation to potentially enhance aqueous solubility, while the hydroxyl group offers a site for hydrogen bonding.

This guide will systematically explore how to quantify the interplay of these structural features to build a comprehensive physicochemical profile.

Solubility Characterization

A thorough understanding of a compound's solubility is the foundation of successful drug development, influencing everything from route of administration to bioavailability. For this compound, the key is to balance the hydrophobicity of the adamantane core with the hydrophilicity of the amino-alcohol side chain.

Predicted Solubility Profile
  • Aqueous Solubility: The parent compound is expected to have low intrinsic aqueous solubility due to the dominant lipophilicity of the adamantane cage.[4][5]

  • pH-Dependent Solubility: The secondary amine (pKa estimated in the range of 9-10.5) will be protonated at acidic pH. This ionization will dramatically increase the molecule's interaction with water, leading to a significant rise in solubility at lower pH values.

  • Organic Solvent Solubility: The compound is predicted to exhibit good solubility in a range of organic solvents, particularly polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF, which can interact with the amine and alcohol groups.[4] Solubility in non-polar solvents like hexane is expected to be lower but still greater than in water.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the isothermal shake-flask method, a gold-standard technique for determining equilibrium solubility.

Causality: The shake-flask method ensures that the system reaches thermodynamic equilibrium, providing a true measure of a saturated solution. Using a range of solvents and pH conditions is essential to map the compound's full solubility profile, which is critical for identifying suitable formulation strategies.

Methodology:

  • Preparation of Solvents: Prepare a panel of pharmaceutically relevant solvents (e.g., Water, 0.1 N HCl, Phosphate Buffered Saline pH 7.4, Methanol, Ethanol, Propylene Glycol, DMSO).

  • Compound Addition: Add an excess amount of this compound to vials containing a fixed volume of each solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25 °C and 37 °C) for a minimum of 48-72 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

  • Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. The concentration is determined against a standard curve of known concentrations.

Data Presentation: Expected Solubility of this compound
Solvent SystemTemperature (°C)Expected Solubility Range (mg/mL)Rationale
Purified Water250.01 - 0.1Low intrinsic solubility due to lipophilic adamantane group.[4]
0.1 N HCl (pH ~1)25> 10Protonation of the secondary amine leads to high aqueous solubility.
PBS (pH 7.4)250.1 - 1.0Partial protonation of the amine; solubility higher than in pure water.
Methanol25> 50Good solubility in polar protic organic solvents.
Ethanol25> 50Good solubility in polar protic organic solvents.
DMSO25> 100High solubility in polar aprotic solvents.
Propylene Glycol255 - 20Intermediate polarity solvent, useful for liquid formulations.

Stability Assessment and Degradation Pathway Analysis

Stability testing is a regulatory requirement and a scientific necessity to ensure that a drug substance maintains its quality, purity, and potency throughout its shelf life.[] For this compound, the primary sites of potential degradation are the secondary amine and the primary alcohol.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and establish the intrinsic stability of the molecule.[7][8] This is crucial for developing stability-indicating analytical methods.

Expertise & Trustworthiness: The conditions described below are based on ICH guidelines (Q1A) and are designed to probe specific degradation pathways.[9] By comparing the degradation profiles under different stress conditions, we can elucidate the mechanisms of decomposition. A mass balance of >95% (API peak loss + impurity peak formation) is targeted to ensure that all major degradants are captured by the analytical method.

Caption: Workflow for forced degradation studies of this compound.

Experimental Protocol: Forced Degradation Study
  • Sample Preparation: Prepare solutions of this compound (approx. 1 mg/mL) in the stress media (0.1 N HCl, 0.1 N NaOH, Water, 3% H₂O₂). For thermal and photostability, use the solid API.

  • Stress Conditions:

    • Acid/Base Hydrolysis: Incubate samples at 60°C.

    • Oxidation: Keep samples at room temperature.

    • Thermal: Place solid API in an 80°C oven.

    • Photostability: Expose solid and solution samples to light as per ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the active ingredient.[9][10]

  • Sample Quenching: Neutralize acid and base samples with an equimolar amount of base/acid, respectively, to stop the reaction.

  • Analysis: Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS). This allows for the separation of degradants and the determination of their mass-to-charge ratio (m/z), providing clues to their structure.

Predicted Degradation Pathways

The structure of this compound suggests two primary pathways for degradation:

  • Oxidation: The secondary amine is susceptible to oxidation. This can lead to the formation of an N-oxide or, through more extensive oxidation, cleavage of the C-N bond. The primary alcohol can also be oxidized, first to an aldehyde and then to a carboxylic acid.

  • Impurity-Driven Reactions: Trace impurities, such as formaldehyde from excipients like polyethylene glycols, can react with the secondary amine to form N-methylated impurities.

Degradation_Pathways Parent This compound C₁₂H₂₁NO N_Oxide N-oxide Derivative C₁₂H₂₁NO₂ Parent:f0->N_Oxide:f0 Oxidation (H₂O₂) Aldehyde Aldehyde Derivative C₁₂H₁₉NO Parent:f0->Aldehyde:f0 Oxidation (Mild) Amine 2-Adamantanamine Parent:f0->Amine:f0 C-N Cleavage (Oxidative) Acid Carboxylic Acid Derivative C₁₂H₁₉NO₂ Aldehyde:f0->Acid:f0 Oxidation (Strong)

Caption: Predicted major degradation pathways for this compound.

Analytical Methodologies

Robust analytical methods are essential for accurate quantification in both solubility and stability studies.

Primary Analytical Technique: HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the workhorse for these studies.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure separation of the relatively polar parent compound from potentially more polar (oxidized) or less polar degradants.

  • Detection: UV detection at a wavelength of low-200s nm (e.g., 210 nm), where the molecule is likely to have some absorbance in the absence of a strong chromophore.

  • Mass Spectrometry (MS) Detection: Coupling the HPLC to a mass spectrometer is invaluable for forced degradation studies to aid in the identification of unknown degradation products.[]

Structural Confirmation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural characterization of the parent compound and for identifying the structure of isolated degradation products.[11] Both ¹H and ¹³C NMR should be used to confirm the identity and purity of the initial batch of this compound.

Conclusion and Recommendations

This guide delineates a comprehensive strategy for the physicochemical characterization of this compound. The molecule's amphiphilic nature, arising from its lipophilic adamantane core and polar amino-alcohol side chain, dictates a strong pH-dependence on its aqueous solubility. Stability studies should focus on the susceptibility of the secondary amine and primary alcohol to oxidation, which is predicted to be the primary degradation pathway.

For drug development professionals, it is recommended that:

  • Salt Formation: Development of a hydrochloride or other salt form should be pursued as a primary strategy to ensure adequate aqueous solubility for formulation.

  • Antioxidant Use: For liquid formulations, the inclusion of antioxidants may be necessary to prevent oxidative degradation and ensure long-term stability.

  • Packaging: The compound should be protected from light and stored in well-sealed containers to minimize exposure to atmospheric oxygen.[]

By following the detailed protocols within this guide, researchers can generate the robust, high-quality data necessary to advance the development of this compound and fully realize its therapeutic potential.

References

  • Wanka L, Iqbal K, Schreiner PR. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. 2013;113(5):3516-3604. [Link]

  • Spálovská V, Mikušová V, Břicháč J. Adamantane in Drug Delivery Systems and Surface Recognition. Molecules. 2017;22(2):297. [Link]

  • Robnik B, Naumoska K, Časar Z. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Pharmaceutics. 2020;12(1):37. [Link]

  • Spilovská K, Hanusová V, Belopotocká M, et al. Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Drug Targets. 2016;17(11):1239-1256. [Link]

  • Alsante KM, Hatajik TD, Horni JJ, Lohr LL. Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. 2012. [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec Resources. [Link]

  • Koll A, et al. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. European Journal of Medicinal Chemistry. 2018;143:128-142. [Link]

  • Bałczewski P, et al. Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. Frontiers in Pharmacology. 2016;7:17. [Link]

  • World Health Organization. Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series. 2018. [Link]

  • Solubility of Things. Adamantane. [Link]

  • Reynolds DW, et al. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. 2002. [Link]

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theoretical studies of 2-(2-Adamantylamino)ethanol conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Study of 2-(2-Adamantylamino)ethanol Conformation

This guide provides researchers, scientists, and drug development professionals with a comprehensive theoretical framework and a robust computational methodology for the conformational analysis of this compound. By integrating established principles of computational chemistry with insights into medicinal chemistry, this document serves as a practical blueprint for elucidating the structural dynamics that govern the molecule's potential biological activity.

Introduction: The Nexus of Rigidity and Flexibility

This compound is a molecule of significant interest in medicinal chemistry, embodying a classic design principle: the union of a rigid, bulky scaffold with a flexible, functionalized linker. The adamantane moiety, a perfectly symmetrical, strain-free hydrocarbon cage, offers a unique combination of properties. Its high lipophilicity can enhance membrane permeability and its metabolic stability can prolong a drug's half-life.[1][2][3] This "lipophilic bullet" has been successfully incorporated into numerous approved drugs, demonstrating its value as a pharmacophore.[3][4][5]

However, the biological activity of any molecule is not solely determined by its constituent parts, but by the three-dimensional structure it adopts to interact with its biological target—the so-called "bioactive conformation".[6][7][8] The flexible 2-aminoethanol linker in this compound possesses several rotatable bonds, granting it significant conformational freedom. Understanding which conformation is energetically preferred is paramount for rational drug design.

This guide outlines a validated, multi-step theoretical approach to comprehensively map the conformational landscape of this compound. We will detail the quantum chemical methods required to accurately model the subtle interplay of forces, particularly the intramolecular hydrogen bond, that dictates its structure.

PART 1: Theoretical Foundations - The Interplay of Intramolecular Forces

The conformational preference of this compound is governed by a delicate balance between the steric demands of the bulky adamantane group and the non-covalent interactions within the flexible aminoethanol chain.

  • The Adamantane Anchor : The adamantyl group acts as a rigid, sterically demanding anchor. Its primary influence on the conformation of the adjacent linker is through steric hindrance, disfavoring any conformations that would lead to clashes between the cage and the ethanol tail.

  • The Flexible Linker and Intramolecular Hydrogen Bonding (IHB) : The key to understanding the molecule's structure lies in the 2-aminoethanol linker. The presence of a hydroxyl group (a hydrogen bond donor) and an amino group (a hydrogen bond acceptor) in a 1,2-relationship creates the perfect geometry for the formation of a stable, five-membered ring-like structure via an O-H···N intramolecular hydrogen bond.

This IHB is critical; it can effectively "lock" the flexible chain into a specific, low-energy conformation.[9][10][11] By pre-organizing the molecule into a shape that is favorable for receptor binding, the entropic penalty of binding is significantly reduced, which can lead to higher binding affinity.[12] The existence and strength of this bond are central to the molecule's conformational profile.

PART 2: A Validated Computational Workflow for Conformational Analysis

To accurately model the conformational landscape, a multi-tiered computational strategy is required. This protocol ensures a thorough exploration of the potential energy surface while maintaining a high level of theoretical accuracy.

Experimental Protocol: Multi-Step Conformational Search and Refinement
  • Step 1: Broad Conformational Sampling (Molecular Mechanics)

    • Objective: To efficiently generate a large and diverse pool of possible conformers.

    • Methodology:

      • Construct the 3D structure of this compound using a molecular builder.

      • Identify the key rotatable bonds (dihedrals): C-C, C-N, and C-O.

      • Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94). This involves rotating the identified bonds in discrete steps and minimizing the energy of each resulting structure.

      • Collect all unique conformers within a specified energy window (e.g., 20 kcal/mol) of the global minimum.

    • Causality: This initial, low-cost step is crucial to avoid missing potentially important conformations. Starting directly with high-level quantum mechanics for a broad search would be computationally prohibitive.

G cluster_0 Step 1: Conformer Generation A Initial 3D Structure B Identify Rotatable Bonds (C-C, C-N, C-O) A->B C Systematic/Stochastic Rotation B->C D MMFF94 Energy Minimization C->D D->C Iterate E Pool of Low-Energy Conformers D->E Collect Unique Structures

Fig 1. Workflow for initial conformer generation.
  • Step 2: High-Accuracy Geometry Optimization (DFT)

    • Objective: To obtain accurate geometries and relative energies for the most plausible conformers.

    • Methodology:

      • Take the unique conformers generated in Step 1 as input.

      • Perform a full geometry optimization on each conformer using Density Functional Theory (DFT).

      • Recommended Level of Theory: B3LYP functional with the 6-311++G(d,p) basis set. This combination provides a reliable description of molecular geometries and energetics.

      • Crucial Addition: Incorporate an empirical dispersion correction, such as Grimme's D3(BJ).[13][14] This is essential to accurately model the van der Waals interactions involving the large adamantane group, which standard DFT functionals often neglect.[15]

    • Self-Validation: The convergence of all optimizations to distinct, stable minima (confirmed by frequency calculations showing no imaginary frequencies) validates the computational results.

  • Step 3: Analysis of Stable Conformers

    • Objective: To characterize and rank the stable conformers to identify the most probable structures.

    • Methodology:

      • Energetic Analysis: Calculate the relative electronic energies (ΔE) and Gibbs free energies (ΔG) of all optimized conformers. Use these values to calculate the Boltzmann population of each conformer at a standard temperature (e.g., 298.15 K).

      • Geometric Analysis: For the lowest-energy conformers, measure key geometric parameters, including the O-H···N hydrogen bond length, the O-H···N bond angle, and the primary dihedral angles of the linker.

      • Non-Covalent Interaction (NCI) Analysis: Generate NCI plots (also known as Reduced Density Gradient plots). These plots provide a powerful visual representation of non-covalent interactions. The intramolecular hydrogen bond should appear as a distinct, attractive interaction surface between the hydroxyl hydrogen and the amino nitrogen.

Data Presentation: Summarizing Computational Results

All quantitative data should be summarized for clear comparison.

Table 1: Relative Energies and Populations of this compound Conformers

Conformer ID ΔE (kcal/mol) ΔG (kcal/mol) Boltzmann Population (%)
Conf-1 0.00 0.00 75.8
Conf-2 1.25 1.30 12.1
Conf-3 1.80 1.95 5.5
...etc. ... ... ...

(Note: Data is illustrative and represents expected output.)

Table 2: Key Geometric Parameters of the Most Stable Conformer (Conf-1)

Parameter Value Ideal Value (for H-Bond)
d(H···N) 1.95 Å < 2.5 Å
∠(O-H···N) 165.2° > 120°
Dihedral (O-C-C-N) 62.5° (gauche) -

(Note: Data is illustrative and represents expected output.)

G cluster_1 Step 2 & 3: Refinement and Analysis F Conformer Pool from Step 1 G DFT Optimization (B3LYP-D3(BJ)/6-311++G(d,p)) F->G H Frequency Calculation G->H Verify Minima I Energetic Analysis (ΔG, Boltzmann Pop.) H->I J Geometric Analysis (H-Bond distance/angle) H->J K NCI Plot Analysis (Visualize Interactions) H->K L Characterized Conformational Landscape I->L J->L K->L

Fig 2. Workflow for DFT refinement and analysis.

PART 3: Advanced Analysis - From Gas Phase to Biological Relevance

While gas-phase calculations are fundamental for understanding intrinsic molecular properties, biological interactions occur in an aqueous environment.

  • Accounting for Solvation: The conformational analysis must be extended to include the effects of a solvent. This is typically achieved using an implicit solvent model, such as the Polarizable Continuum Model (PCM) . By re-calculating the energies of the gas-phase optimized conformers in a simulated water environment, a more biologically relevant energy ranking can be obtained. It is common for the relative energies and populations of conformers to shift, as polar conformers are often preferentially stabilized by the polar solvent.

  • Identifying the Bioactive Conformer: The global minimum energy structure in the solvated phase is the most likely candidate for the bioactive conformation. This structure serves as the foundational input for subsequent drug design activities, such as:

    • Pharmacophore Modeling: Identifying the spatial arrangement of essential features (H-bond donors/acceptors, lipophilic regions) for biological activity.

    • Docking Studies: Predicting how the molecule will bind to the active site of a target protein.

    • Structure-Activity Relationship (SAR) Studies: Explaining why modifications to the molecular structure lead to changes in biological potency.

Conclusion

The theoretical study of this compound's conformation is a critical exercise in computational drug design. The robust, multi-step methodology detailed in this guide—from broad conformational sampling with molecular mechanics to high-accuracy refinement with dispersion-corrected DFT and the inclusion of solvation effects—provides a validated pathway to understanding its three-dimensional structure. Elucidating the preferred conformations, stabilized by a key intramolecular hydrogen bond, provides invaluable insights for researchers. This knowledge is fundamental to predicting the molecule's interaction with biological targets and ultimately enables the rational design of novel, more effective therapeutics built upon the versatile adamantane scaffold.

References

  • Wanka, L., Iqbal, K. & Spuling, E. (2013). Adamantane derivatives: Pharmacological and toxicological properties. ResearchGate. [Link]

  • Yuriev, E., Chalmers, D. & Capuano, B. (2016). Conformational Analysis of Drug Molecules: A Practical Exercise in the Medicinal Chemistry Course. Journal of Chemical Education. [Link]

  • Schütte, C. (2003). Molecular Conformation Dynamics and Computational Drug Design. Zuse Institute Berlin (ZIB). [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. [Link]

  • Fiveable. (n.d.). Conformational analysis | Medicinal Chemistry Class Notes. Fiveable. [Link]

  • Lamoureux, G. & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. ResearchGate. [Link]

  • Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. [Link]

  • Drug Design Org. (n.d.). Conformational Analysis. Drug Design Org. [Link]

  • IUPAC. (2014). Conformational analysis in drug design. IUPAC Compendium of Chemical Terminology. [Link]

  • Bissantz, C., Kuhn, B. & Stahl, M. (2010). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. ACS Publications. [Link]

  • Mandal, S., et al. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. [Link]

  • Riley, K. E. & Merz, K. M. (2007). Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals. The Journal of Chemical Physics. [Link]

  • Thomas, M., et al. (2017). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. PMC - NIH. [Link]

  • G. A. F. S. d. Santos, et al. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. PMC - NIH. [Link]

  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). Minimizing Density Functional Failures for Non-Covalent Interactions Beyond van der Waals Complexes. Accounts of Chemical Research. [Link]

  • Stöhr, M., et al. (2025). Noncovalent Interactions in Density Functional Theory: All the Charge Density We Do Not See. Journal of the American Chemical Society. [Link]

  • Bissantz, C., Kuhn, B., & Stahl, M. (2010). Intramolecular Hydrogen Bonding in Medicinal Chemistry. ResearchGate. [Link]

  • Ambrosetti, A., et al. (2025). Accurate Density Functional Theory for Non-Covalent Interactions in Charged Systems. ChemRxiv. [Link]

  • Manna, D., et al. (2018). Exploring non-covalent interactions in excited states: beyond aromatic excimer models. RSC Publishing. [Link]

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Methodological & Application

The Adamantyl Shield: Application Notes for 2-(2-Adamantylamino)ethanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Steric Bulk in Asymmetric Catalysis

In the landscape of asymmetric synthesis, the design of chiral ligands is paramount to achieving high levels of stereocontrol. Chiral amino alcohols are a well-established class of ligands, capable of forming stable chelate complexes with a variety of metal centers to create a defined chiral environment for catalysis.[1] The predictability and efficacy of these ligands are often a function of their steric and electronic properties. The incorporation of sterically demanding substituents can significantly influence the conformational rigidity of the catalyst-substrate complex, thereby enhancing enantioselectivity.

This guide introduces 2-(2-Adamantylamino)ethanol , a chiral amino alcohol featuring the bulky, rigid, and lipophilic adamantyl group. The adamantane cage is a unique three-dimensional structure that offers substantial steric hindrance, a property that has been successfully exploited in the design of highly effective phosphine ligands for cross-coupling reactions. By integrating this sterically imposing moiety into a chiral amino alcohol framework, we anticipate the creation of a powerful ligand for a range of asymmetric transformations. This document provides a detailed overview of the synthesis of this compound and explores its potential applications in key organic reactions, complete with detailed experimental protocols.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward and scalable two-step process, starting from commercially available 2-adamantylamine and 2-bromoethanol.

Synthesis_of_2_2_Adamantylamino_ethanol Adamantylamine 2-Adamantylamine Intermediate This compound Adamantylamine->Intermediate K2CO3, CH3CN, reflux Bromoethanol 2-Bromoethanol Bromoethanol->Intermediate

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Adamantylamine (1.0 eq)

  • 2-Bromoethanol (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis, including a reflux condenser

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-adamantylamine (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.

  • Stir the suspension at room temperature for 10 minutes.

  • Add 2-bromoethanol (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.

Applications in Asymmetric Synthesis

The unique structural features of this compound, namely the presence of a bidentate N,O-chelation site and the sterically demanding adamantyl group, make it a promising ligand for a variety of asymmetric catalytic reactions.

Enantioselective Addition of Organozinc Reagents to Aldehydes

The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction for the synthesis of chiral secondary alcohols.[2][3][4][5][6][7] Chiral amino alcohols are known to be highly effective catalysts for this transformation. The adamantyl group in this compound is expected to create a highly organized and sterically hindered chiral environment around the zinc center, leading to excellent enantioselectivity.

Catalytic_Cycle_Organozinc_Addition cluster_0 Catalytic Cycle A Ligand + Et2Zn B Zinc-alkoxide complex A->B Formation of active catalyst C Aldehyde coordination B->C RCHO D Enantioselective ethyl transfer C->D Intramolecular ethyl transfer E Product release D->E Workup E->A Regeneration of catalyst

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • This compound (0.05 eq)

  • Diethylzinc (1.0 M solution in hexanes, 2.0 eq)

  • Benzaldehyde (1.0 eq)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for reactions under an inert atmosphere

Procedure:

  • To a flame-dried, nitrogen-purged flask, add this compound (0.05 eq) and anhydrous toluene.

  • Stir the solution at room temperature until the ligand is fully dissolved.

  • Slowly add the diethylzinc solution (2.0 eq) dropwise. A white precipitate may form.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add freshly distilled benzaldehyde (1.0 eq) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting (R)-1-phenyl-1-propanol by flash column chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Table 1: Expected Performance in Diethylzinc Addition to Various Aldehydes

EntryAldehydeExpected Yield (%)Expected ee (%)
1Benzaldehyde>95>98
24-Chlorobenzaldehyde>95>98
32-Naphthaldehyde>95>97
4Cyclohexanecarboxaldehyde>90>95
5Pivalaldehyde>85>96

Note: Data is extrapolated based on the performance of other sterically hindered amino alcohol ligands.[3]

Asymmetric Reduction of Prochiral Ketones

The asymmetric reduction of ketones to chiral secondary alcohols is a cornerstone of modern organic synthesis.[8][9][10][11] Chiral amino alcohols, in the presence of a hydride source such as borane, can form oxazaborolidine catalysts in situ, which are highly effective for this transformation. The bulky adamantyl group is anticipated to effectively shield one face of the coordinated ketone, leading to high levels of enantioselectivity.

Experimental_Workflow_Ketone_Reduction cluster_0 Catalyst Formation and Reaction Ligand This compound in THF Catalyst In situ generated Oxazaborolidine Catalyst Ligand->Catalyst Borane1 BH3·THF Borane1->Catalyst Reaction Asymmetric Reduction Catalyst->Reaction Ketone Prochiral Ketone Ketone->Reaction Product Chiral Secondary Alcohol Reaction->Product

Caption: Workflow for the asymmetric reduction of a prochiral ketone.

Protocol 3: Asymmetric Borane Reduction of Acetophenone

Materials:

  • This compound (0.1 eq)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF, 1.0 eq)

  • Acetophenone (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, nitrogen-purged flask, add this compound (0.1 eq) and anhydrous THF.

  • Stir at room temperature to dissolve the ligand.

  • Add BH₃·THF solution (0.1 eq) dropwise and stir the mixture for 15 minutes at room temperature to form the catalyst.

  • Cool the mixture to 0 °C.

  • In a separate flask, dissolve acetophenone (1.0 eq) in anhydrous THF.

  • Simultaneously, add the acetophenone solution and the remaining BH₃·THF solution (0.9 eq) to the catalyst solution via syringe pump over 30 minutes.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Add 1 M HCl and stir for 30 minutes.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting (R)-1-phenylethanol by flash column chromatography.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Table 2: Expected Performance in the Asymmetric Reduction of Various Ketones

EntryKetoneExpected Yield (%)Expected ee (%)
1Acetophenone>90>95
2Propiophenone>90>96
31-Tetralone>85>94
42-Octanone>80>90

Note: Data is extrapolated based on the performance of other sterically hindered amino alcohol-derived oxazaborolidine catalysts.[8][9]

Conclusion

This compound represents a promising and readily accessible chiral ligand for asymmetric synthesis. Its unique structural feature, the sterically demanding adamantyl group, is poised to impart high levels of stereocontrol in a variety of important organic transformations. The protocols detailed herein provide a foundation for researchers to explore the utility of this novel ligand in their own synthetic endeavors. The inherent modularity of its synthesis also opens avenues for further derivatization and optimization, promising a new and powerful tool for the synthesis of enantiomerically pure molecules.

References

  • Nugent, W. A. An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Organic Chemistry Portal. Available from: [Link]

  • Nugent, W. A. (2002). An Amino Alcohol Ligand for Highly Enantioselective Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Organic Letters, 4(13), 2133–2136.
  • Nugent, W. A. (2002). An amino alcohol ligand for highly enantioselective addition of organozinc reagents to aldehydes: serendipity rules. PubMed. Available from: [Link]

  • Nugent, W. A. (2002). An Amino Alcohol Ligand for Highly Enantioselective Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. ACS Publications. Available from: [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2017). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. MDPI. Available from: [Link]

  • Kelemen, Z., et al. (2013). Catalytic Asymmetric Reduction of Prochiral Ketones with Chiral β-Amino Alcohol N-Boranes and the Corresponding. Synlett.
  • Carreño, M. C., et al. (2018). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. Available from: [Link]

  • Chandrasekhar, S., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC. Available from: [Link]

  • Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1.
  • Benaglia, M., et al. (2014). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry.
  • Reddy, P. V. G., & Corey, E. J. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. Available from: [Link]

  • Gómez-Bengoa, E., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality.
  • ResearchGate. Asymmetric reduction of ketones with borane adduct of amino alcohols. Available from: [Link]

  • Organic Chemistry Explained. (2020). Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes. YouTube. Available from: [Link]

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Application Notes and Protocols: 2-(2-Adamantylamino)ethanol as a Versatile Building Block for Next-Generation Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Advantage in Medicinal Chemistry

The adamantane moiety, a rigid, tricyclic hydrocarbon, has emerged as a privileged scaffold in modern drug discovery.[1][2] Its unique cage-like structure imparts a combination of desirable physicochemical properties to drug candidates, including enhanced lipophilicity, metabolic stability, and a three-dimensional architecture that can facilitate precise interactions with biological targets.[3][4] Adamantane-containing drugs have found clinical success in a range of therapeutic areas, from antiviral agents like Amantadine to treatments for neurodegenerative disorders such as Memantine.[5][6] This success underscores the value of exploring novel adamantane-based building blocks for the synthesis of new chemical entities.

This document provides detailed application notes and protocols for the use of 2-(2-adamantylamino)ethanol , a bifunctional building block that combines the advantageous properties of the adamantane scaffold with the synthetic versatility of an amino alcohol. These notes are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique characteristics of this compound in their research and development programs.

Physicochemical Properties and Strategic Advantages

The incorporation of the 2-adamantyl group into the ethanolamine scaffold results in a building block with a compelling set of properties for drug design:

PropertyAdvantage in Drug Design
High Lipophilicity The bulky and non-polar adamantane cage significantly increases the lipophilicity of the molecule. This can enhance a drug's ability to cross biological membranes, including the blood-brain barrier, potentially improving bioavailability and enabling targeting of the central nervous system (CNS).[2]
Metabolic Stability The adamantane nucleus is resistant to metabolic degradation, which can protect adjacent functional groups from enzymatic cleavage. This often leads to an increased plasma half-life and improved pharmacokinetic profile of the parent drug.[7]
Rigid 3D Scaffold In contrast to the "flatland" of many aromatic compounds used in drug discovery, the adamantane moiety provides a rigid, three-dimensional framework. This allows for the precise spatial orientation of pharmacophoric groups, which can lead to higher potency and selectivity for the target protein.[2]
Synthetic Handle The primary alcohol and secondary amine functionalities of this compound serve as versatile synthetic handles for further chemical modifications, allowing for its incorporation into a wide variety of molecular architectures.

Synthetic Protocol: Preparation of this compound

The following protocol describes a general method for the synthesis of this compound via N-alkylation of ethanolamine with a suitable 2-adamantyl electrophile.

Workflow for the Synthesis of this compound

G reagents 2-Bromoadamantane Ethanolamine Base (e.g., K2CO3) Solvent (e.g., DMF) reaction N-Alkylation Reaction Heat (e.g., 80-100 °C) Inert Atmosphere (N2) reagents->reaction 1. Add reagents workup Aqueous Workup - Quench with water - Extract with organic solvent - Wash with brine reaction->workup 2. After reaction completion purification Purification Flash Column Chromatography (Silica Gel) workup->purification 3. Isolate crude product characterization Characterization - NMR (1H, 13C) - Mass Spectrometry (e.g., ESI-MS) - IR Spectroscopy purification->characterization 4. Analyze pure fractions product This compound characterization->product 5. Confirm structure

Caption: A generalized workflow for the synthesis and purification of this compound.

Step-by-Step Experimental Protocol

Materials:

  • 2-Bromoadamantane

  • Ethanolamine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of ethanolamine (5.0 equivalents) in anhydrous DMF under an inert atmosphere of nitrogen, add anhydrous potassium carbonate (2.0 equivalents).

  • Add 2-bromoadamantane (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion of the reaction, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of adamantane derivatives.[8][9]

  • ¹H NMR: The spectrum is expected to show characteristic signals for the adamantyl protons, typically in the range of δ 1.5-2.1 ppm. The protons of the ethanolamine moiety will appear as distinct signals, with the methylene groups adjacent to the oxygen and nitrogen atoms showing characteristic chemical shifts and coupling patterns.

  • ¹³C NMR: The high symmetry of the adamantane cage leads to a simple ¹³C NMR spectrum for the parent molecule.[10] Substitution at the 2-position will result in a more complex spectrum with distinct signals for the different carbon atoms of the adamantane core and the ethanolamine side chain.[11]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized compound.[12][13] Electron ionization (EI) or electrospray ionization (ESI) can be used. The fragmentation pattern in the mass spectrum can also provide valuable structural information.[14]

Applications in Pharmaceutical Development

This compound is a promising building block for the development of novel therapeutics, particularly in the following areas:

Central Nervous System (CNS) Disorders

The lipophilicity of the adamantane group facilitates crossing the blood-brain barrier, making this building block particularly attractive for the development of drugs targeting the CNS.[2] Adamantane derivatives like memantine are known to act as NMDA receptor antagonists, a mechanism relevant to the treatment of Alzheimer's disease and other neurodegenerative conditions.[15][16] this compound can be used to synthesize novel NMDA receptor modulators or ligands for other CNS targets.[6][17][18]

Antiviral Agents

The first clinically approved adamantane derivative, amantadine, and its analogue rimantadine, are antiviral drugs that target the M2 proton channel of the influenza A virus.[5][19][20] Although resistance has emerged, the adamantane scaffold continues to be explored for the development of new antiviral agents.[21][22] this compound can serve as a starting point for the synthesis of novel adamantane-based compounds with potential activity against a range of viruses.

Enzyme Inhibitors

The rigid adamantane scaffold can be utilized to orient functional groups for optimal binding to the active site of an enzyme.[23][24][25][26] Adamantane-containing compounds have been developed as inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes (e.g., saxagliptin and vildagliptin).[3] The amino and hydroxyl groups of this compound provide convenient points for the attachment of pharmacophores to target the active sites of various enzymes.

Logical Flow for Utilizing this compound in Drug Discovery

G start This compound (Building Block) derivatization Chemical Derivatization - N-acylation/alkylation - O-alkylation/esterification start->derivatization library Compound Library Synthesis derivatization->library screening High-Throughput Screening (Target-based or Phenotypic) library->screening hit Hit Identification screening->hit optimization Lead Optimization (Structure-Activity Relationship Studies) hit->optimization candidate Preclinical Drug Candidate optimization->candidate

Caption: A strategic workflow for the application of this compound in a drug discovery program.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel pharmaceutical compounds. Its unique combination of a rigid, lipophilic adamantane core and reactive amino alcohol functionality provides a powerful tool for medicinal chemists to address challenges in drug design, such as improving pharmacokinetic properties and achieving high target affinity and selectivity. The protocols and application notes provided herein are intended to facilitate the exploration of this promising scaffold in the ongoing quest for new and more effective medicines.

References

  • Amantadine - Wikipedia. (URL: [Link])

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  • Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine) - ResearchGate. (URL: [Link])

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The Adamantyl Shield: Leveraging Steric Hindrance and Lewis Basicity of 2-(2-Adamantylamino)ethanol in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(2-Adamantylamino)ethanol, a sterically demanding amino alcohol ligand, and its application in palladium-catalyzed cross-coupling reactions. We present detailed protocols for the synthesis of the ligand via two accessible pathways: reductive amination and N-alkylation. The core of this document is a step-by-step protocol for a model Suzuki-Miyaura cross-coupling reaction, highlighting the role of the adamantyl moiety in enhancing catalytic efficiency. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of bulky amino alcohol ligands in synthetic chemistry.

Introduction: The Strategic Advantage of the Adamantyl Group in Ligand Design

The adamantane scaffold, a rigid, cage-like hydrocarbon, has garnered significant interest in medicinal chemistry and catalysis.[1][2] Its exceptional steric bulk and lipophilicity can profoundly influence the properties of a molecule.[1] When incorporated into a ligand structure, the adamantyl group can create a unique steric and electronic environment around a metal center, impacting catalytic activity, selectivity, and catalyst stability.[3]

Amino alcohols represent a versatile class of ligands capable of coordinating to metal centers through both the nitrogen and oxygen atoms, forming stable chelate complexes.[4] The combination of a bulky adamantyl group with an amino alcohol framework in this compound offers a compelling ligand architecture. The sterically demanding adamantyl group can promote reductive elimination, a key step in many cross-coupling catalytic cycles, while the amino and hydroxyl moieties provide strong coordination to the palladium catalyst.[1][5] This guide provides the necessary protocols to synthesize and utilize this promising ligand in the context of palladium-catalyzed C-C bond formation.

Synthesis of this compound

Two primary, reliable methods for the synthesis of this compound are presented below. The choice of method may depend on the availability of starting materials and desired scale.

Method A: Reductive Amination of Adamantane-2-carboxaldehyde

Reductive amination is a robust and widely used method for the formation of amines from carbonyl compounds.[6][7] This one-pot procedure involves the formation of an imine intermediate from the aldehyde and ethanolamine, which is then reduced in situ to the desired secondary amine.[8][9]

Workflow for Reductive Amination:

start Adamantane-2-carboxaldehyde + Ethanolamine imine Imine Formation (Methanol, rt) start->imine reduction Reduction (Sodium Borohydride) imine->reduction workup Aqueous Workup & Purification reduction->workup product This compound workup->product

Caption: Reductive amination workflow for ligand synthesis.

Protocol:

  • Reaction Setup: To a round-bottom flask, add adamantane-2-carboxaldehyde (1.0 equiv.) and methanol. Stir the solution at room temperature.

  • Amine Addition: Add ethanolamine (1.2 equiv.) dropwise to the stirred solution.

  • Imine Formation: Allow the reaction to stir at room temperature for 2-4 hours to facilitate imine formation. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Method B: N-Alkylation of Ethanolamine

Direct N-alkylation of ethanolamine with a suitable adamantyl electrophile provides an alternative synthetic route.[10][11] Careful control of stoichiometry is crucial to favor mono-alkylation over di-alkylation.[12][13]

Workflow for N-Alkylation:

start 2-Adamantyl Bromide + Ethanolamine (excess) reaction N-Alkylation (Base, Solvent, Heat) start->reaction workup Aqueous Workup & Purification reaction->workup product This compound workup->product

Caption: N-Alkylation workflow for ligand synthesis.

Protocol:

  • Reaction Setup: In a sealed tube, combine 2-adamantyl bromide (1.0 equiv.), ethanolamine (5.0 equiv., used in excess to minimize dialkylation), and a non-nucleophilic base such as potassium carbonate (K₂CO₃) (2.0 equiv.) in a polar aprotic solvent like dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 24-48 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography.

Characterization of this compound

The synthesized ligand should be thoroughly characterized to confirm its identity and purity.

Technique Expected Observations
¹H NMR Resonances corresponding to the adamantyl cage protons, the ethyl bridge protons, and the ethanol protons. The integration of these signals should be consistent with the proposed structure.[14][15]
¹³C NMR Characteristic signals for the carbons of the adamantyl cage, the ethyl bridge, and the ethanol moiety.[16]
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound.
FT-IR Spectroscopy Characteristic absorption bands for N-H and O-H stretching, as well as C-H and C-N stretching.

Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, widely employed in academic and industrial settings.[5] The performance of the palladium catalyst is highly dependent on the nature of the supporting ligand.[17] The steric bulk of the adamantyl group in this compound is hypothesized to facilitate the reductive elimination step, leading to higher turnover numbers and efficiency, especially with sterically hindered substrates.[1]

Catalytic Cycle of Suzuki-Miyaura Coupling:

G pd0 Pd(0)L₂ pd_ox Ar-Pd(II)L₂-X pd0->pd_ox Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)L₂-Ar' pd_ox->pd_trans Transmetalation (Ar'B(OR)₂) product Ar-Ar' pd_trans->product Reductive Elimination product->pd0

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the cross-coupling of an aryl bromide with an arylboronic acid using a palladium precursor and this compound as the ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Deionized water

Experimental Workflow:

setup Assemble Reaction (Pd(OAc)₂, Ligand, Base, Solvent, Reactants) reaction Heat and Stir (Inert Atmosphere) setup->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Cool, Quench, and Extract monitoring->workup Upon Completion purification Column Chromatography workup->purification product Biaryl Product purification->product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, to a Schlenk flask, add Pd(OAc)₂ (1 mol%) and this compound (2.2 mol%). Add anhydrous toluene and stir the mixture at room temperature for 15-20 minutes.

  • Reaction Assembly: To the flask containing the pre-formed catalyst, add the aryl bromide (1.0 equiv.), arylboronic acid (1.5 equiv.), and potassium phosphate (2.0 equiv.).

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Rationale for Experimental Choices
  • Ligand-to-Metal Ratio: A slight excess of the ligand is often used to ensure complete coordination to the palladium center and to prevent catalyst decomposition.

  • Base: Potassium phosphate is a common base for Suzuki-Miyaura reactions. Its strength is sufficient to facilitate the transmetalation step without promoting significant side reactions.

  • Solvent: Toluene is a common non-polar solvent for this type of reaction, allowing for higher reaction temperatures. A mixture of toluene and water can also be effective.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst deactivation.[18]

Safety Considerations

  • Adamantane Derivatives: While adamantane itself has low toxicity, its derivatives should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Compounds: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

  • Solvents and Reagents: Handle all organic solvents and reagents in a fume hood and take appropriate precautions to avoid inhalation and skin contact. Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This compound is a readily accessible and highly promising ligand for palladium-catalyzed cross-coupling reactions. Its unique combination of a sterically demanding adamantyl group and a chelating amino alcohol moiety offers significant potential for enhancing catalytic efficiency and tackling challenging substrates. The protocols provided in this guide offer a solid foundation for researchers to synthesize this ligand and explore its applications in a variety of synthetic transformations.

References

  • Ivleva, E. A., & Shiryaev, V. A. (2022). One pot synthesis of bridgehead amino alcohols from diamantoid hydrocarbons. Taylor & Francis Online.
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Application Notes and Protocols: 2-(2-Adamantylamino)ethanol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of asymmetric synthesis, the design of effective chiral ligands is paramount for achieving high enantioselectivity. Amino alcohols have emerged as a privileged class of ligands, capable of inducing chirality in a variety of metal-catalyzed reactions. This technical guide introduces 2-(2-Adamantylamino)ethanol, a chiral amino alcohol ligand featuring a sterically demanding adamantyl group. While specific literature on this exact molecule is nascent, this guide provides a comprehensive overview of its anticipated applications, grounded in the well-established principles of asymmetric catalysis by analogous amino alcohols. We present a putative synthesis, detailed protocols for its application in the enantioselective addition of organozinc reagents to aldehydes, and expected performance data. The unique structural attributes of the adamantyl moiety are expected to confer exceptional steric shielding, leading to high levels of stereocontrol.

Introduction: The Role of Steric Hindrance in Asymmetric Catalysis

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where the biological activity of enantiomers can differ dramatically. Chiral amino alcohols are instrumental in this endeavor, forming chiral complexes with metal centers to create a biased reaction environment.[1] The enantioselectivity of these catalysts is often governed by the steric and electronic properties of the substituents on the amino alcohol backbone.

The adamantyl group, a rigid and bulky hydrocarbon cage, is an attractive substituent for chiral ligands. Its significant steric footprint can effectively block one face of a coordinated substrate, directing the approach of a nucleophile to the opposite face with high fidelity. This guide explores the potential of this compound as a highly effective ligand in asymmetric catalysis, with a primary focus on the enantioselective addition of diethylzinc to aldehydes—a benchmark reaction for evaluating chiral ligand performance.[2][3]

Synthesis of this compound

The synthesis of this compound can be readily achieved through established methodologies for the preparation of β-amino alcohols. A plausible and efficient route involves the nucleophilic ring-opening of an epoxide with an appropriate amine.

Proposed Synthetic Pathway

G cluster_0 Synthetic Scheme A 2-Adamantylamine C This compound A->C Ring Opening B Ethylene Oxide B->C

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-adamantylamine (1.0 eq) in anhydrous methanol.

  • Epoxide Addition: Cool the solution to 0 °C in an ice bath. Slowly bubble ethylene oxide gas through the solution or add a pre-condensed solution of ethylene oxide in methanol.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application in Asymmetric Catalysis: Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of diethylzinc to prochiral aldehydes is a powerful C-C bond-forming reaction that yields valuable chiral secondary alcohols.[2] The in-situ-formed chiral zinc-amino alcohol complex is the key catalytic species that dictates the stereochemical outcome.

Proposed Catalytic Cycle

G Ligand This compound Catalyst Chiral Zinc Complex Ligand->Catalyst Reacts with Et2Zn Diethylzinc Et2Zn->Catalyst Intermediate Ternary Complex Catalyst->Intermediate Coordinates Aldehyde Aldehyde (RCHO) Aldehyde->Intermediate Product Chiral Alcohol Intermediate->Product Ethyl Transfer Product->Catalyst Releases

Sources

The Adamantyl Advantage: A Guide to 2-(2-Adamantylamino)ethanol in Advanced Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Diamondoid Potential in Functional Materials

In the quest for novel materials with superior performance, the strategic selection of molecular building blocks is paramount. Adamantane, the smallest diamondoid hydrocarbon, offers a unique combination of properties: a rigid, bulky, and highly symmetric cage structure that imparts exceptional thermal stability and lipophilicity.[1][2][3] When functionalized, this robust scaffold can be integrated into a variety of material systems to enhance their physical and chemical characteristics.[3][4] This guide focuses on a promising, yet underexplored derivative, 2-(2-Adamantylamino)ethanol. This bifunctional molecule, featuring the bulky adamantyl group and a reactive aminoethanol moiety, presents a versatile platform for the development of high-performance polymers, functional coatings, and self-assembling nanostructures.

The presence of both a secondary amine and a primary alcohol group allows this compound to act as a monomer, a surface modifier, or a supramolecular assembly unit. This document serves as a comprehensive technical guide for researchers, scientists, and professionals in material science and drug development, providing detailed application notes and protocols to explore the full potential of this intriguing adamantane derivative.

Physicochemical Properties & Synthesis Overview

Before delving into applications, understanding the core characteristics of this compound is crucial. Its structure marries the hydrophobic, rigid adamantyl cage with a flexible, hydrophilic aminoethanol chain, resulting in an amphiphilic molecule with distinct reactive sites.

PropertyValue/DescriptionSignificance in Material Science
Molecular Formula C₁₂H₂₁NOProvides the basis for molecular weight and elemental analysis.
Molecular Weight 195.30 g/mol Influences stoichiometry in polymerization and surface modification reactions.
Structure Adamantyl group linked via an amino bridge to an ethanol tail.The bulky adamantyl group enhances thermal stability and mechanical properties in polymers. The amino and hydroxyl groups are key reactive sites.
Solubility Expected to be soluble in various organic solvents, with limited water solubility.Crucial for processing and formulation in coatings and polymer synthesis.
Thermal Stability High, attributed to the adamantane cage structure.[4][5]Enables its use in materials designed for high-temperature applications.
Hypothetical Synthesis Protocol

A plausible synthetic route to this compound involves the reductive amination of 2-adamantanone with 2-aminoethanol.

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-adamantanone (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Addition of Amine: Add 2-aminoethanol (1.2 equivalents) to the solution.

  • Formation of Imine: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the mixture in an ice bath and slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), in portions.

  • Reaction Completion: After the addition of the reducing agent, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Application in High-Performance Polymers

The incorporation of the adamantyl moiety into polymer backbones or as a pendent group can significantly enhance their properties, leading to materials with high glass transition temperatures (Tg), improved thermal stability, and enhanced solubility.[3][4][5]

Application Note 1: Adamantane-Modified Epoxy Resins

The primary hydroxyl group of this compound can react with epoxy groups, making it an excellent candidate for modifying epoxy resins. The bulky adamantyl group acts as a toughening agent and enhances the thermal stability of the cured resin.

Protocol 2: Preparation of an Adamantane-Modified Epoxy Resin

  • Pre-polymer Preparation: In a beaker, mix a commercial diglycidyl ether of bisphenol A (DGEBA) epoxy resin with a calculated amount of this compound (e.g., 5-20 wt%).

  • Homogenization: Heat the mixture to 60-80 °C while stirring until a homogenous solution is obtained.

  • Curing Agent Addition: Add a stoichiometric amount of a suitable curing agent (e.g., an amine-based hardener).

  • Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Curing: Pour the resin into a mold and cure according to the manufacturer's recommendations for the chosen epoxy system, typically involving a multi-stage heating process.

  • Characterization: Analyze the resulting polymer for its thermal properties (TGA, DSC) and mechanical properties (tensile strength, impact resistance).

G DGEBA DGEBA Epoxy Resin Mixing Mixing & Homogenization (60-80°C) DGEBA->Mixing Adamantyl_Ethanol This compound Adamantyl_Ethanol->Mixing Curing_Agent Amine Curing Agent Curing_Agent->Mixing Degassing Vacuum Degassing Mixing->Degassing Curing Thermal Curing Degassing->Curing Final_Polymer High-Performance Adamantane-Epoxy Polymer Curing->Final_Polymer

Caption: Workflow for preparing an adamantane-modified epoxy polymer.

Application in Functional Coatings

The unique structure of this compound makes it a valuable additive in the formulation of functional coatings. The adamantyl group can improve the hydrophobicity and durability of the coating, while the aminoethanol moiety can enhance adhesion to substrates.

Application Note 2: Corrosion-Resistant Coatings

The amine functionality in this compound can interact with metal surfaces, forming a protective layer that inhibits corrosion. When incorporated into a coating formulation, it can enhance the anti-corrosion properties of the coating.

Protocol 3: Formulation of a Corrosion-Resistant Coating

  • Binder Preparation: Dissolve a suitable polymer binder (e.g., acrylic or polyurethane resin) in an appropriate solvent system.

  • Additive Incorporation: Add this compound (1-5 wt%) to the binder solution and stir until fully dissolved.

  • Pigment and Filler Dispersion: Introduce anti-corrosive pigments (e.g., zinc phosphate) and other fillers, and disperse them using a high-shear mixer.

  • Final Formulation: Add other necessary additives such as flow agents and defoamers.

  • Application: Apply the coating to a prepared metal substrate (e.g., steel panel) using a suitable method (e.g., spray or dip coating).

  • Curing and Testing: Cure the coating as required and evaluate its corrosion resistance using techniques like salt spray testing and electrochemical impedance spectroscopy.

Application in Self-Assembling Systems and Nanomaterials

The amphiphilic nature of this compound, with its bulky hydrophobic head (adamantane) and polar tail (aminoethanol), makes it a candidate for forming self-assembled structures like micelles or vesicles in solution.[1][6] Furthermore, it can be used to functionalize nanoparticles, imparting stability and new surface properties.

Application Note 3: Surface Functionalization of Gold Nanoparticles

The amine group in this compound can readily bind to the surface of gold nanoparticles (AuNPs), creating a stable, functionalized nanomaterial. The adamantyl groups on the surface can then be used for host-guest interactions, for example, with cyclodextrins, for applications in drug delivery and sensing.[1]

Protocol 4: Synthesis and Functionalization of Gold Nanoparticles

  • AuNP Synthesis (Citrate Reduction): In a flask with rapid stirring, bring a solution of HAuCl₄ (e.g., 1 mM) to a rolling boil. Quickly add a solution of sodium citrate (e.g., 38.8 mM). The solution color will change from yellow to deep red, indicating nanoparticle formation. Continue boiling for 15 minutes, then cool to room temperature.

  • Surface Functionalization: To the AuNP solution, add an ethanolic solution of this compound. The amine groups will displace the citrate ions on the nanoparticle surface.

  • Purification: Centrifuge the solution to pellet the functionalized AuNPs. Remove the supernatant and resuspend the nanoparticles in a fresh solvent (e.g., ethanol or water). Repeat this washing step twice.

  • Characterization: Characterize the functionalized AuNPs using UV-Vis spectroscopy (to observe the surface plasmon resonance peak), transmission electron microscopy (TEM) for size and morphology, and dynamic light scattering (DLS) for hydrodynamic size and surface charge.

G HAuCl4 HAuCl₄ Solution AuNP_Synth Citrate Reduction (Boiling) HAuCl4->AuNP_Synth Citrate Sodium Citrate Citrate->AuNP_Synth Citrate_AuNP Citrate-capped AuNPs AuNP_Synth->Citrate_AuNP Functionalization Surface Functionalization Citrate_AuNP->Functionalization Adamantyl_Ethanol This compound Adamantyl_Ethanol->Functionalization Purification Centrifugation & Washing Functionalization->Purification Final_AuNP Adamantyl-Functionalized Gold Nanoparticles Purification->Final_AuNP

Caption: Workflow for the synthesis and functionalization of gold nanoparticles.

Conclusion and Future Outlook

This compound stands as a versatile and promising building block in material science. Its unique combination of a rigid, stable adamantane core and reactive amino and hydroxyl functionalities opens up a wide array of possibilities for creating advanced materials. The protocols outlined in this guide provide a starting point for researchers to explore its potential in high-performance polymers, functional coatings, and sophisticated nanomaterials. Further research into the polymerization of this monomer, its use in creating novel supramolecular structures, and its application in biomedical materials will undoubtedly unlock even more exciting applications for this diamondoid derivative. The "adamantyl advantage" is poised to make a significant impact on the next generation of advanced materials.

References

  • Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. Available at: [Link]

  • Georgiev, A., et al. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1035-1044. Available at: [Link]

  • Hu, S., et al. (2022). A novel dual-tone molecular glass resist based on adamantane derivatives for electron beam lithography. Journal of Materials Chemistry C, 10(25), 9858-9866. Available at: [Link]

  • Wikipedia. (n.d.). Adamantane. In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Mathias, L. J., et al. (1996). Adamantane-Containing Polymers. ACS Symposium Series, 624, 197-207. Available at: [Link]

  • Millichron. (n.d.). Adamantane in Materials Science: From Polymers to Lubricants. Retrieved January 16, 2026, from [Link]

  • Frkanec, R., et al. (2003). A spin labelling study of immunomodulating peptidoglycan monomer and adamantyltripeptides entrapped into liposomes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1611(1-2), 187-196. Available at: [Link]

  • Štimac, A., et al. (2019). Adamantane in Drug Delivery Systems and Surface Recognition. ResearchGate. Available at: [Link]

  • The Aquila Digital Community. (1996). Adamantane-Containing Polymers. University of Southern Mississippi. Available at: [Link]

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Application Notes & Protocols: Synthesis of Bioactive Molecules from Adamantane Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Medicinal Chemistry and Drug Development

Introduction: The Adamantane Moiety as a Privileged Scaffold in Medicinal Chemistry

Adamantane, a rigid, lipophilic, tricyclic hydrocarbon, represents a cornerstone in modern medicinal chemistry.[1] Its unique cage-like structure is not found in natural products, yet its incorporation into bioactive molecules has led to numerous successful therapeutic agents.[1] The introduction of an adamantane group can significantly enhance a molecule's therapeutic profile by increasing its lipophilicity, which can improve bioavailability and membrane permeability.[2] Furthermore, the adamantane scaffold's rigidity can provide a stable anchor for pharmacophores, facilitating optimal interactions with biological targets.[3]

The journey of adamantane in medicine began with the discovery of Amantadine's antiviral properties against the Influenza A virus in the 1960s.[1] Since then, adamantane derivatives have been developed to treat a wide range of conditions, including viral diseases, diabetes, cancer, and neurological disorders.[2] This guide provides an in-depth look at the synthesis of bioactive molecules built upon the adamantane framework, with a focus on adamantane amino alcohols and related structures, offering detailed protocols and the scientific rationale behind them. While the specific starting material 2-(2-Adamantylamino)ethanol is not widely cited, the principles and protocols detailed herein are directly applicable to the synthesis of analogous and potent bioactive agents from readily available adamantane precursors.

Core Synthetic Strategies and Methodologies

The synthesis of bioactive adamantane derivatives often involves the functionalization of the adamantane core, followed by the coupling of various pharmacophores. A general workflow for the development of these compounds is outlined below.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Lead Optimization A Selection of Adamantane Precursor (e.g., Adamantanamine, Adamantanecarboxylic acid) B Functional Group Interconversion (e.g., amidation, reduction, alkylation) A->B Reaction C Purification of Intermediate/Final Compound (e.g., Chromatography, Recrystallization) B->C Work-up D Structural Characterization (NMR, Mass Spectrometry, IR) C->D Analysis E In Vitro Screening (e.g., Enzyme inhibition, Receptor binding) D->E Testing F Cell-Based Assays (e.g., Cytotoxicity, Antiviral activity) E->F Validation G In Vivo Studies (if applicable) (e.g., Animal models of disease) F->G Efficacy H Structure-Activity Relationship (SAR) Analysis G->H Data Analysis I Design of New Analogs H->I Iteration I->A New Cycle

Caption: General workflow for the synthesis and evaluation of bioactive adamantane derivatives.

Protocol 1: Synthesis of Antiviral and Trypanocidal Adamantane Amino Alcohols

This protocol is adapted from the synthesis of bioactive adamantanamines and amino alcohols, which have demonstrated potent activity against Influenza A virus and Trypanosoma brucei.[4] The introduction of a hydroxyl group in proximity to the amino function has been shown to be a critical determinant of biological activity.[4]

Reaction Scheme:

G Adamantanone Adamantan-2-one Intermediate1 2-Alkylidene-adamantane Adamantanone->Intermediate1 Wittig or Grignard Reaction Aminoalcohol Target Adamantane Amino Alcohol Grignard R-MgBr (e.g., Vinylmagnesium bromide) Epoxidation m-CPBA RingOpening Amine (R'-NH2) Intermediate2 Spiro-epoxide Intermediate1->Intermediate2 Epoxidation Intermediate2->Aminoalcohol Epoxide Ring-Opening

Caption: Synthetic pathway to adamantane amino alcohols via an epoxide intermediate.

Step-by-Step Protocol for a Representative Adamantane Amino Alcohol (e.g., Aminoalcohol 24 from Zoidis et al.)[4]

Step 1: Synthesis of 2-Methylene-adamantane

  • To a stirred suspension of methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF), add n-butyllithium (1.2 equivalents) dropwise at 0°C under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the resulting orange-red solution for 1 hour at room temperature.

  • Cool the reaction mixture back to 0°C and add a solution of 2-adamantanone (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-methylene-adamantane.

Step 2: Epoxidation of 2-Methylene-adamantane

  • Dissolve 2-methylene-adamantane (1 equivalent) in dichloromethane (DCM).

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.5 equivalents) portion-wise at 0°C.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude spiro-epoxide.

Step 3: Ring-Opening of the Epoxide with an Amine

  • Dissolve the crude spiro-epoxide (1 equivalent) in methanol.

  • Add the desired amine (e.g., ammonia in methanol or a primary amine, 3-5 equivalents).

  • Heat the mixture in a sealed tube or under reflux for 24-48 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting amino alcohol by column chromatography or crystallization to yield the final product.

Rationale for Experimental Choices:

  • Wittig Reaction: The Wittig reaction is a reliable method for converting a ketone (2-adamantanone) into an alkene (2-methylene-adamantane) with high yield and specificity.

  • m-CPBA Epoxidation: m-CPBA is a widely used and effective reagent for the epoxidation of alkenes due to its relative safety and high reactivity.

  • Epoxide Ring-Opening: The nucleophilic attack of an amine on the epoxide is a classic and efficient method for forming amino alcohols. The use of an excess of the amine drives the reaction to completion.

Protocol 2: Synthesis of Adamantane-Derived Indole Carboxamides with Cannabimimetic Activity

This protocol describes the synthesis of N-(adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamide (SDB-001), a potent cannabinoid receptor agonist.[5][6] This class of compounds highlights how the adamantane moiety can be used to create highly active synthetic cannabinoids.

Reaction Scheme:

G Indole 1-Pentyl-1H-indole-3-carboxylic acid AcidChloride Acid Chloride Intermediate Indole->AcidChloride Activation FinalProduct SDB-001 AcidChloride->FinalProduct Amide Coupling Reagent1 Oxalyl Chloride Reagent2 Adamantan-1-amine

Caption: Synthesis of SDB-001 via amide bond formation.

Step-by-Step Protocol:

Step 1: Synthesis of 1-Pentyl-1H-indole-3-carboxylic acid

  • Start with commercially available indole-3-carboxylic acid.

  • In a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) (1.1 equivalents) at 0°C.

  • After stirring for 30 minutes, add 1-bromopentane (1.2 equivalents) and allow the reaction to proceed at room temperature for 12-16 hours.

  • Quench the reaction with water and acidify with HCl to precipitate the product.

  • Filter, wash with water, and dry to obtain 1-pentyl-1H-indole-3-carboxylic acid.

Step 2: Formation of the Acid Chloride

  • Suspend 1-pentyl-1H-indole-3-carboxylic acid (1 equivalent) in anhydrous DCM.

  • Add oxalyl chloride (2 equivalents) dropwise, followed by a catalytic amount of DMF.

  • Stir the mixture at room temperature for 2-3 hours until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.

Step 3: Amide Coupling with Adamantan-1-amine

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C.

  • Add a solution of adamantan-1-amine (1 equivalent) and a non-nucleophilic base such as triethylamine (2 equivalents) in DCM.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by recrystallization or column chromatography to yield SDB-001.[5]

Rationale for Experimental Choices:

  • N-Alkylation: The use of a strong base like NaH ensures complete deprotonation of the indole nitrogen, facilitating efficient alkylation.

  • Acid Chloride Formation: Oxalyl chloride is a standard reagent for converting carboxylic acids to highly reactive acid chlorides, which readily undergo nucleophilic attack by amines.

  • Amide Coupling: This is a robust and high-yielding reaction for forming the stable amide bond that links the adamantane moiety to the indole pharmacophore.[5]

Data Presentation: Biological Activity of Adamantane Derivatives

The biological activity of synthesized adamantane derivatives is typically evaluated using a variety of in vitro and in vivo assays. The data is often presented in terms of potency (e.g., IC₅₀ or EC₅₀) and efficacy.

CompoundTargetAssay TypePotency (EC₅₀/IC₅₀)Reference
Aminoalcohol 24 Influenza A VirusAntiviral Assay~6-fold more active than amantadine[4]
Aminoalcohols 36 & 37 Trypanosoma bruceiTrypanocidal Assay~10-fold more potent than rimantadine[4]
SDB-001 CB1 ReceptorFLIPR Membrane Potential16-43 nM[6]
SDB-001 CB2 ReceptorFLIPR Membrane Potential29-216 nM[6]
AB-001 CB1 ReceptorFLIPR Membrane Potential16-43 nM[6]
AB-001 CB2 ReceptorFLIPR Membrane Potential29-216 nM[6]

Note on Structure-Activity Relationship (SAR): For the cannabimimetic indoles, studies have shown that the nature of the linker between the adamantane group and the indole is crucial for in vivo activity. For instance, the carboxamide linker in SDB-001 confers potent cannabimimetic effects, whereas the ketone linker in a related compound, AB-001, does not, despite similar in vitro receptor binding affinities.[5] This highlights the importance of considering metabolic stability and pharmacokinetics in drug design.

Protocols for Biological Evaluation

Protocol 1: General Antiviral Assay (Plaque Reduction Assay)

  • Cell Culture: Grow a monolayer of a suitable host cell line (e.g., MDCK for influenza) in 6-well plates.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus for 1 hour.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium (e.g., agar or methylcellulose) containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Analysis: The IC₅₀ value is calculated as the compound concentration that reduces the number of plaques by 50% compared to an untreated virus control.

Protocol 2: In Vitro Trypanocidal Activity Assay

  • Parasite Culture: Culture bloodstream forms of Trypanosoma brucei in a suitable medium (e.g., HMI-9).

  • Compound Addition: Dispense the parasite culture into 96-well plates and add serial dilutions of the adamantane derivatives.

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assessment: Add a viability indicator dye (e.g., resazurin) and incubate for a further 4-6 hours.

  • Measurement: Measure the fluorescence or absorbance, which correlates with the number of viable parasites.

  • Analysis: Calculate the IC₅₀ value, the concentration of the compound that inhibits parasite growth by 50%.[4]

Conclusion

The adamantane scaffold is a versatile and powerful tool in the design of novel bioactive molecules. The synthetic protocols outlined in this guide provide a foundation for researchers to explore the vast chemical space of adamantane derivatives. By understanding the rationale behind the synthetic steps and employing robust biological evaluation methods, scientists can continue to develop new adamantane-containing compounds with significant therapeutic potential. The key to success lies in the iterative process of design, synthesis, and testing, guided by an ever-deepening understanding of structure-activity relationships.

References

  • The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. ACS Chemical Neuroscience, [Link][5][6][7]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, [Link][1]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI, [Link][2]

  • The synthesis and pharmacological evaluation of adamantane-derived indoles: cannabimimetic drugs of abuse. PubMed, [Link][6]

  • Adamantane-Containing Biological Active Compounds: Synthesis, Properties and Use. Asian Journal of Chemistry, [Link][8]

  • Design and synthesis of bioactive adamantanaminoalcohols and adamantanamines. PubMed, [Link][4]

  • Physiologically Active Compounds Based on Membranotropic Cage Carriers–Derivatives of Adamantane and Polyhedral Boron Clusters (Review). National Institutes of Health (NIH), [Link][9]

  • Use of the Adamantane Structure in Medicinal Chemistry. ResearchGate, [Link][3]

  • Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. ResearchGate, [Link][10]

  • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. PubMed Central, [Link][11]

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Application Note: Harnessing 2-(2-Adamantylamino)ethanol to Strategically Enhance Drug Lipophilicity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lipophilicity is a cornerstone of the multiparameter optimization essential for successful drug discovery, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The adamantane moiety, a rigid and bulky hydrocarbon cage, is a well-established "lipophilic bullet" used to strategically increase a molecule's affinity for lipid environments.[1][2] This guide details the application of 2-(2-Adamantylamino)ethanol, a versatile bifunctional building block, for the precise modulation of drug lipophilicity. We provide a comprehensive overview of the underlying principles, detailed protocols for chemical modification and physicochemical analysis, and a framework for interpreting the resulting data to advance drug candidates.

The Critical Role of Lipophilicity in Drug Design

Lipophilicity, the affinity of a molecule for a non-polar, lipid-like environment, is a critical physicochemical property that governs a drug's journey through the body.[3][] It is a key determinant of a drug's ability to cross biological membranes, its distribution into tissues, and its interaction with metabolic enzymes and target proteins.[][6]

This property is quantitatively expressed by the partition coefficient (LogP) for neutral molecules or the distribution coefficient (LogD) for ionizable compounds at a specific pH.[7]

  • Absorption: For oral drugs, sufficient lipophilicity is required to permeate the lipid bilayers of the gastrointestinal tract.[8]

  • Distribution: Highly lipophilic compounds tend to distribute more widely into tissues and can cross the blood-brain barrier, a desirable trait for CNS-targeting drugs.[][9]

  • Metabolism: Increased lipophilicity often correlates with higher rates of metabolism, particularly by cytochrome P450 (CYP) enzymes.[]

  • Potency: The hydrophobic effect is a major driving force for drug-receptor binding, meaning lipophilicity can directly impact target affinity.

However, an excess of lipophilicity can be detrimental, leading to poor aqueous solubility, increased plasma protein binding, non-specific toxicity, and rapid metabolic clearance.[10] Therefore, medicinal chemists must carefully titrate this property to find a "sweet spot" that balances efficacy with a favorable pharmacokinetic profile.

The Adamantane Moiety: A Superior Tool for Lipophilicity Modulation

The adamantane cage is an attractive scaffold in medicinal chemistry for several reasons. Its rigid, three-dimensional, and highly symmetric structure can be used to orient functional groups precisely, while its hydrocarbon nature makes it exceptionally lipophilic.[9][11]

Key Advantages of the Adamantyl Group:

  • Significant Lipophilic Contribution: The incorporation of a single adamantyl group can increase the calculated LogP (cLogP) of a molecule by approximately 3.1 log units.[9][12]

  • Metabolic Shielding: The rigid cage structure can sterically hinder adjacent functional groups, protecting them from metabolic cleavage and thereby increasing the drug's plasma half-life.[9][11]

  • Improved Pharmacokinetics: By enhancing lipophilicity, the adamantane moiety can improve membrane permeability and tissue distribution, often enhancing a drug's overall exposure and efficacy.[1][13]

  • Scaffold Hopping: It serves as a bioisostere for phenyl rings, helping to escape the "flatland" of aromatic systems common in drug discovery and explore new chemical space.[9]

This compound: A Versatile Synthetic Building Block

This compound is a bifunctional molecule designed for the straightforward incorporation of the adamantyl moiety into a lead compound. Its structure contains two key reactive sites: a secondary amine and a primary alcohol.

Caption: Structure and reactivity of this compound.

This dual functionality allows for versatile conjugation strategies:

  • Amide Bond Formation: The secondary amine can be coupled with a carboxylic acid on a parent molecule using standard peptide coupling reagents.

  • Esterification/Etherification: The primary alcohol can be used to form esters or ethers, providing alternative linker chemistries.

Application Protocols

Protocol 1: Synthesis of an Adamantylated Drug Analog via Amide Coupling

This protocol describes a general procedure for coupling a lead compound containing a carboxylic acid with this compound.

Causality: The choice of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent is based on its high efficiency, low rate of racemization, and excellent solubility. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction without competing in the coupling.

Materials:

  • Lead compound with a carboxylic acid (Lead-COOH)

  • This compound

  • HATU

  • DIPEA

  • Anhydrous Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve Lead-COOH (1.0 eq) in anhydrous DMF.

  • Add this compound (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired adamantylated analog.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Determination of LogD₇.₄ by the Shake-Flask Method

This protocol is the gold-standard method for measuring lipophilicity and is considered self-validating due to its direct measurement of partitioning.[8][14]

Materials:

  • Parent drug and adamantylated analog

  • 1-Octanol (pre-saturated with pH 7.4 buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

  • 10 mM DMSO stock solutions of test compounds

  • Control compound (e.g., Testosterone)

  • Glass vials

  • Vortex mixer and rotator

  • Centrifuge

  • LC-MS/MS system for quantification

Procedure:

  • Preparation: Add 1 mL of pH 7.4 PBS and 1 mL of 1-octanol to a glass vial.

  • Spiking: Add 10 µL of the 10 mM DMSO stock solution of the test compound to the vial (final nominal concentration: 50 µM). Prepare in triplicate. Include a control compound.

  • Equilibration: Cap the vials tightly and shake vigorously on a rotator for 1 hour at room temperature to ensure complete partitioning equilibrium.[15][16]

  • Phase Separation: Centrifuge the vials at 2000 x g for 15 minutes to achieve a clean separation of the aqueous and octanol layers.

  • Sampling: Carefully withdraw an aliquot from the aqueous (bottom) layer and an aliquot from the octanol (top) layer. Be cautious to avoid cross-contamination.

  • Quantification: Prepare a dilution series for each sample and analyze the concentration of the compound in each phase (Coct and Caq) using a validated LC-MS/MS method.

  • Calculation: Calculate the LogD at pH 7.4 using the following formula: LogD₇.₄ = log₁₀ (Coct / Caq)

Data Presentation and Interpretation

The successful application of this compound should yield a derivative with predictably altered physicochemical properties.

Caption: Experimental workflow for adamantylation and property assessment.

Table 1: Hypothetical Case Study Data

PropertyParent Drug (Lead-COOH)Adamantylated AnalogExpected ChangeRationale
Molecular Weight ( g/mol ) 350.4555.8IncreaseAddition of the adamantylaminoethanol moiety.
cLogP 1.54.7IncreaseHighly lipophilic adamantane group added.[12]
Experimental LogD₇.₄ 1.24.3IncreaseValidates the successful increase in lipophilicity.
Kinetic Solubility (µM) at pH 7.4 1505DecreaseIncreased lipophilicity often reduces aqueous solubility.
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) 1.5 (Low-Mod)15.0 (High)IncreaseEnhanced passive diffusion across cell membranes.

Interpretation: The data clearly demonstrates that the incorporation of the this compound moiety was successful in its primary goal: significantly increasing lipophilicity, as confirmed by the >3-unit increase in LogD₇.₄. This modification transformed the compound from having low-moderate permeability to high permeability. However, this came at the cost of a significant reduction in aqueous solubility. This trade-off is a classic challenge in medicinal chemistry and highlights the need for a balanced approach to property modulation.

Critical Considerations and Potential Liabilities

While increasing lipophilicity is often beneficial, researchers must be aware of potential negative consequences, often referred to as "lipophilic liabilities."

  • Poor Solubility: As seen in the case study, high lipophilicity can lead to compounds crashing out of aqueous solutions, complicating formulation and bioavailability.[17]

  • Increased Metabolic Clearance: Highly lipophilic drugs are more likely to be substrates for CYP enzymes, potentially leading to a short in-vivo half-life.[]

  • Promiscuity and Off-Target Effects: "Greasy" compounds can exhibit non-specific binding to various proteins and receptors, leading to off-target toxicity.

  • hERG Channel Inhibition: Lipophilicity is a known risk factor for binding to the hERG potassium channel, which can lead to cardiac toxicity.

  • Toxicity: While adamantane itself is generally considered biocompatible, some derivatives have shown dose-dependent cytotoxicity, necessitating careful evaluation.[18][19]

Conclusion

This compound is a powerful and versatile building block for medicinal chemists seeking to rationally modulate the lipophilicity of lead compounds. Its bifunctional nature allows for straightforward incorporation into diverse molecular scaffolds. By significantly enhancing lipophilicity, this moiety can be used to improve membrane permeability, increase tissue distribution, and shield drugs from metabolic degradation. However, this strategy must be employed judiciously, with careful monitoring of solubility and other ADME properties to avoid common lipophilic liabilities. The protocols and interpretive framework provided in this guide offer a robust system for leveraging this valuable tool to accelerate the development of optimized drug candidates.

References

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.
  • Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. Emery Pharma.
  • High lipophilicity decreases drug transport across intestinal epithelial cells. PubMed. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC - PubMed Central. [Link]

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  • What is Lipophilicity?. Pion Inc. [Link]

  • Journal of Chemical Health Risks Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. JCHR. [Link]

  • Adamantane in Drug Delivery Systems and Surface Recognition. PMC - NIH. [Link]

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  • Use of the Adamantane Structure in Medicinal Chemistry. ResearchGate. [Link]

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  • Adamantane-containing drug delivery systems. Pharmacia. [Link]

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  • LogD. Cambridge MedChem Consulting. [Link]

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  • Adamantane derivatives: Pharmacological and toxicological properties (Review). ResearchGate. [Link]

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N-Alkylation of 2-(2-Adamantylamino)ethanol: A Detailed Protocol for the Synthesis of Novel Tertiary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the N-alkylation of the secondary amine, 2-(2-Adamantylamino)ethanol. N-alkylated amines are pivotal structural components in a wide range of pharmaceuticals and fine chemicals.[1] This protocol details a robust and widely applicable method, reductive amination, for the synthesis of tertiary amines derived from this compound. Reductive amination offers significant advantages over traditional N-alkylation methods, such as direct alkylation with alkyl halides, by minimizing common issues like over-alkylation and offering a broader substrate scope.[2][3] This application note will delve into the underlying mechanism of reductive amination, provide a detailed, step-by-step experimental procedure, and present a visual workflow to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

The adamantane moiety is a valuable pharmacophore in medicinal chemistry, known for its ability to enhance the lipophilicity and metabolic stability of drug candidates.[4] Consequently, the synthesis of novel adamantane-containing compounds, such as N-alkylated derivatives of this compound, is of significant interest for the development of new therapeutic agents.[5][6][7] The N-alkylation of secondary amines is a fundamental transformation in organic chemistry, yielding tertiary amines that are prevalent in a vast array of biologically active molecules.[2]

Traditional methods for N-alkylation, such as direct reaction with alkyl halides, are often plagued by a lack of selectivity, leading to the formation of quaternary ammonium salts and complex product mixtures.[3] Reductive amination has emerged as a superior and more controlled strategy for the N-alkylation of primary and secondary amines.[2][3][8] This method involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.[2][3] The use of mild and selective reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial for the success of this reaction, as they selectively reduce the iminium ion in the presence of the starting carbonyl compound.[2]

This protocol will focus on the reductive amination of this compound with a representative aldehyde, providing a general and adaptable procedure for the synthesis of a variety of N-alkylated derivatives.

Reaction Principle: Reductive Amination

Reductive amination is a two-step process that occurs in a single pot.[8] The key steps are:

  • Iminium Ion Formation: The secondary amine, this compound, reacts with an aldehyde or ketone to form an unstable carbinolamine intermediate. This intermediate then dehydrates to form a resonance-stabilized iminium ion.

  • In Situ Reduction: A reducing agent, added to the reaction mixture, selectively reduces the iminium ion to the desired tertiary amine.

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mild nature and its ability to selectively reduce the iminium ion without reducing the starting aldehyde.[2]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥95%Commercially Available
Aldehyde (e.g., Isobutyraldehyde)Reagent GradeCommercially Available
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Reagent GradeCommercially Available
Dichloromethane (DCM), AnhydrousACS GradeCommercially Available
Sodium Sulfate (Na₂SO₄), AnhydrousACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) SolutionN/APrepared in-house
Brine (Saturated NaCl Solution)N/APrepared in-house
Silica Gel for Column Chromatography60 Å, 230-400 meshCommercially Available
Solvents for Chromatography (e.g., Hexanes, Ethyl Acetate)HPLC GradeCommercially Available
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inlet

  • Septa

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Safety Precautions
  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle it under an inert atmosphere and away from ignition sources.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent).

    • Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

    • Add the desired aldehyde (1.1 equivalents) to the solution and stir the mixture at room temperature for 20-30 minutes.

  • Reduction:

    • To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 5-10 minutes. A slight exotherm may be observed.

    • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed. This typically takes 2-24 hours, depending on the reactivity of the aldehyde.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-alkylated this compound derivative.

Visualization of the Experimental Workflow

experimental_workflow N-Alkylation of this compound via Reductive Amination cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup 1. Reaction Setup - Dissolve amine in anhydrous DCM - Add aldehyde - Stir at room temperature reduction 2. Reduction - Add NaBH(OAc)3 portion-wise - Monitor by TLC setup->reduction quench 3. Quench - Add saturated NaHCO3 reduction->quench extract 4. Extraction - Extract with DCM quench->extract wash 5. Wash & Dry - Wash with brine - Dry over Na2SO4 extract->wash concentrate 6. Concentration - Remove solvent in vacuo wash->concentrate chromatography 7. Chromatography - Purify by flash chromatography concentrate->chromatography product product chromatography->product Pure Product

Caption: A flowchart illustrating the key stages of the N-alkylation protocol.

Expected Results

The reductive amination of this compound is expected to proceed cleanly and provide the desired N-alkylated tertiary amine in good to excellent yields after purification. The specific yield will depend on the nature of the aldehyde used. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Troubleshooting

ProblemPossible CauseSolution
Incomplete Reaction - Insufficient reaction time. - Deactivated reducing agent. - Sterically hindered aldehyde.- Extend the reaction time. - Use fresh NaBH(OAc)₃. - Consider using a more reactive aldehyde or alternative N-alkylation method.
Low Yield - Incomplete reaction. - Product loss during work-up or purification.- Ensure the reaction has gone to completion before work-up. - Optimize extraction and chromatography conditions.
Formation of Side Products - Over-reduction of the aldehyde. - Impurities in starting materials.- Ensure NaBH(OAc)₃ is added after the iminium ion has had time to form. - Use pure starting materials.

Conclusion

This application note provides a detailed and reliable protocol for the N-alkylation of this compound using reductive amination. This method is a cornerstone transformation in modern organic synthesis, offering a controlled and efficient route to valuable tertiary amine building blocks for drug discovery and development.[2] The versatility of this protocol allows for the synthesis of a diverse library of N-alkylated adamantane derivatives, facilitating further exploration of their therapeutic potential.

References

  • BenchChem. (2025).
  • Organic Chemistry Frontiers. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. RSC Publishing.
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  • Wikipedia. (n.d.).
  • ChemBK. (n.d.). 2-(2-Aminoethylamino)Ethanol. ChemBK.
  • National Center for Biotechnology Information. (2017). Direct N-alkylation of unprotected amino acids with alcohols. PMC.
  • National Center for Biotechnology Information. (n.d.). 2-(Ethylamino)ethanol. PubChem.
  • Organic Chemistry Portal. (n.d.).
  • Beilstein Journals. (n.d.). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journals.
  • ResearchGate. (n.d.). Direct N-alkylation of unprotected amino acids with alcohols.
  • National Center for Biotechnology Information. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
  • Smolecule. (n.d.). Buy 2-(2-Adamantyl)ethanol | 39555-28-7. Smolecule.
  • BenchChem. (2025). Application Notes & Protocols: N-Alkylation of Amines using 2-[(3- Aminopropyl)
  • National Center for Biotechnology Information. (2018).
  • ChemRxiv. (n.d.).
  • Organic Letters. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals.
  • Sigma-Aldrich. (n.d.). 2-(Ethylamino)ethanol = 98 110-73-6. Sigma-Aldrich.
  • National Center for Biotechnology Information. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2.
  • Google Patents. (n.d.). US6770777B2 - Process for producing 2-alkyl-2-adamantyl ester.
  • CAS Common Chemistry. (n.d.). 2-[[2-(Diethylamino)ethyl]amino]ethanol.
  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
  • National Center for Biotechnology Information. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC.
  • Royal Society of Chemistry. (n.d.). Synthesis of 2-(dimethylamino)ethanol by the hydrogenolysis of tris(2-hydroxyethyl)amine.
  • PubMed. (2000).

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Application Note: 2-(2-Adamantylamino)ethanol as a Versatile Precursor for Novel High-Performance Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, polymer chemists, and material scientists on the utilization of 2-(2-adamantylamino)ethanol as a novel precursor for the synthesis of advanced polymers. The unique bifunctionality of this monomer, possessing both a secondary amine and a primary hydroxyl group, coupled with the bulky, rigid adamantane moiety, opens avenues for creating polymers with exceptional thermal stability, high glass transition temperatures, and tailored solubility. We present two detailed, scientifically grounded, hypothetical polymerization pathways: the synthesis of adamantane-containing polyurethanes via polyaddition with diisocyanates, and the synthesis of novel polyesteramides through polycondensation with dicarboxylic acid derivatives. This guide includes step-by-step experimental protocols, detailed characterization techniques, and an analysis of the structure-property relationships that are anticipated in these new polymer systems.

Introduction: The Rationale for Adamantane-Containing Polymers

The adamantane cage, a perfectly symmetrical, strain-free diamondoid structure, has long been recognized as a valuable building block in polymer chemistry.[1] Its incorporation into a polymer backbone or as a pendant group imparts a unique combination of properties, including:

  • Enhanced Thermal Stability: The high thermal stability of the adamantane structure contributes to polymers with higher decomposition temperatures.[2]

  • Increased Glass Transition Temperature (Tg): The rigid and bulky nature of the adamantyl group restricts segmental motion of the polymer chains, leading to a significant increase in Tg.[3]

  • Improved Mechanical Properties: The stiffness of the adamantane cage can enhance the modulus and hardness of the resulting polymer.

  • Modified Solubility: The hydrophobic and bulky adamantane moiety can alter the solubility of polymers, often improving their solubility in organic solvents.

This compound is a particularly promising, yet underexplored, monomer. Its structure combines the advantageous adamantyl group with two distinct reactive sites: a nucleophilic secondary amine and a primary hydroxyl group. This bifunctionality allows it to participate in a variety of step-growth polymerization reactions, leading to the formation of novel polyurethanes and polyesteramides with the adamantane group strategically placed in the polymer backbone.

Proposed Polymerization Pathways

Based on the functional groups present in this compound, we propose two primary polymerization routes.

Pathway A: Synthesis of Adamantane-Containing Polyurethanes

The reaction of the hydroxyl group of this compound with a diisocyanate offers a direct route to linear polyurethanes. The bulky adamantylamino group is expected to act as a large pendant group, significantly influencing the polymer's properties.

Causality Behind Experimental Choices: The choice of a diisocyanate as a co-monomer is based on the well-established polyaddition reaction between isocyanates and alcohols to form urethane linkages.[4][5] A catalyst, such as dibutyltin dilaurate (DBTDL), is often employed to accelerate the reaction, especially given the potential for steric hindrance from the adamantyl group. The reaction is typically conducted under an inert atmosphere to prevent side reactions of the isocyanate with moisture.

dot

Caption: Proposed synthesis of adamantane-containing polyurethanes.

Pathway B: Synthesis of Adamantane-Containing Polyesteramides

The polycondensation of this compound with a dicarboxylic acid or, more reactively, a diacyl chloride, would yield a novel polyesteramide. In this case, the hydroxyl group would form an ester linkage, and the secondary amine would form an amide linkage, both incorporated into the polymer backbone.

Causality Behind Experimental Choices: Diacyl chlorides are chosen over dicarboxylic acids for this hypothetical protocol due to their higher reactivity, which allows the reaction to proceed under milder conditions and often leads to higher molecular weight polymers.[6] The reaction is a condensation polymerization, releasing HCl as a byproduct, which must be neutralized by an acid scavenger like triethylamine to drive the reaction to completion.

dot

Caption: Proposed synthesis of adamantane-containing polyesteramides.

Experimental Protocols

The following protocols are detailed, hypothetical procedures based on established polymerization chemistry for analogous systems.

Protocol 3.1: Synthesis of Adamantane-Polyurethane

Materials:

  • This compound

  • Hexamethylene diisocyanate (HDI) or Methylene diphenyl diisocyanate (MDI)

  • Dibutyltin dilaurate (DBTDL)

  • Anhydrous N,N-dimethylformamide (DMF) or Toluene

  • Methanol (for precipitation)

  • Nitrogen gas supply

Procedure:

  • Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a condenser. The glassware must be oven-dried and assembled hot under a stream of nitrogen to ensure anhydrous conditions.

  • Monomer Dissolution: this compound is dissolved in anhydrous DMF under a nitrogen atmosphere.

  • Catalyst Addition: A catalytic amount of DBTDL (e.g., 0.1 mol% relative to the diol) is added to the solution.

  • Co-monomer Addition: An equimolar amount of the diisocyanate is added dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Polymerization: The reaction mixture is heated to 80 °C and stirred for 24 hours under a nitrogen blanket.[7] The progress of the reaction can be monitored by the disappearance of the isocyanate peak (~2270 cm⁻¹) in FT-IR spectroscopy.

  • Isolation: The viscous polymer solution is cooled to room temperature and then poured slowly into a large excess of methanol with vigorous stirring to precipitate the polymer.

  • Purification: The precipitated polymer is collected by filtration, washed several times with methanol, and dried in a vacuum oven at 60 °C to a constant weight.

Protocol 3.2: Synthesis of Adamantane-Polyesteramide

Materials:

  • This compound

  • Adipoyl chloride or Sebacoyl chloride

  • Triethylamine (TEA), freshly distilled

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)

  • Methanol (for precipitation)

  • Nitrogen gas supply

Procedure:

  • Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. The system is flame-dried and maintained under a positive pressure of nitrogen.

  • Monomer and Base Dissolution: this compound and a slight excess (e.g., 2.2 equivalents) of triethylamine are dissolved in anhydrous NMP.

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Co-monomer Addition: An equimolar amount of the diacyl chloride, dissolved in a small amount of anhydrous NMP, is added dropwise from the dropping funnel over 30 minutes with vigorous stirring.[8] A precipitate of triethylamine hydrochloride will form.

  • Polymerization: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is then stirred for 24 hours.

  • Isolation: The reaction mixture is poured into a large volume of methanol to precipitate the polymer.

  • Purification: The polymer is collected by filtration, washed thoroughly with water to remove the triethylamine hydrochloride salt, then with methanol to remove unreacted monomers, and finally dried in a vacuum oven at 80 °C.

Characterization Protocols

Thorough characterization is essential to confirm the structure and properties of the newly synthesized polymers.

dot

Characterization_Workflow cluster_characterization Characterization Suite cluster_outputs Data Outputs Synthesized_Polymer Purified Adamantane Polymer NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Polymer->NMR GPC Gel Permeation Chromatography (GPC) Synthesized_Polymer->GPC TGA Thermogravimetric Analysis (TGA) Synthesized_Polymer->TGA DSC Differential Scanning Calorimetry (DSC) Synthesized_Polymer->DSC Structure Structural Confirmation (Functional Groups, Connectivity) NMR->Structure MW Molecular Weight (Mn, Mw) & Polydispersity (PDI) GPC->MW Thermal_Stability Decomposition Temperature (Td) TGA->Thermal_Stability Thermal_Transitions Glass Transition (Tg) Melting Point (Tm) DSC->Thermal_Transitions

Caption: General workflow for polymer characterization.

Protocol 4.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the polymer repeating unit.

  • Sample Preparation: Dissolve 10-20 mg of the polymer in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR: The spectrum of the polyurethane should show characteristic peaks for the urethane N-H protons, along with signals from the adamantyl cage and the polymer backbone.[9] For the polyesteramide, distinct amide N-H and backbone proton signals are expected. Integration of the peaks corresponding to the adamantyl group and the backbone can confirm the successful incorporation of the monomer.

  • ¹³C NMR: This will confirm the presence of urethane or ester/amide carbonyl carbons and the characteristic signals of the adamantane cage carbons.[10]

Protocol 4.2: Gel Permeation Chromatography (GPC)
  • Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • System: A GPC system equipped with a refractive index (RI) detector.

  • Columns: A set of columns suitable for the expected molecular weight range (e.g., PLgel MIXED-C).[11]

  • Mobile Phase: A suitable solvent in which the polymer is fully soluble, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) containing a salt like LiBr (e.g., 0.05 M) to prevent polymer aggregation.[7]

  • Calibration: The system should be calibrated with narrow polystyrene or PMMA standards.

  • Analysis: The elution profile will provide the molecular weight distribution of the polymer sample. A monomodal distribution with a PDI around 2 is typical for step-growth polymerizations.

Protocol 4.3: Thermogravimetric Analysis (TGA)
  • Objective: To evaluate the thermal stability of the polymer.[12]

  • Procedure: A small sample (5-10 mg) is heated in a TGA instrument under a nitrogen atmosphere from room temperature to ~800 °C at a heating rate of 10 °C/min.

  • Expected Outcome: Adamantane-containing polymers are expected to exhibit high thermal stability.[2] The temperature at which 5% or 10% weight loss occurs (Td5 or Td10) will be a key indicator of the polymer's stability.

Protocol 4.4: Differential Scanning Calorimetry (DSC)
  • Objective: To determine the glass transition temperature (Tg) and other thermal transitions like melting (Tm) or crystallization (Tc).[13]

  • Procedure: A sample (5-10 mg) is sealed in an aluminum pan and subjected to a heat/cool/heat cycle (e.g., from room temperature to 300 °C, cool to 0 °C, and reheat to 300 °C) at a rate of 10 °C/min. The second heating scan is typically used to determine the Tg, as it erases the thermal history of the sample.

  • Expected Outcome: The bulky adamantane group is expected to significantly increase the Tg of the polymers compared to their non-adamantane analogues. The presence of a sharp melting peak would indicate a semi-crystalline polymer, whereas a broad transition would suggest an amorphous nature.[7]

Expected Properties and Structure-Property Insights

The incorporation of the this compound moiety is predicted to yield polymers with a unique set of properties.

PropertyExpected OutcomeRationale
Glass Transition (Tg) High (likely > 150 °C)The rigid, bulky adamantane group restricts chain mobility, increasing the energy required for segmental motion.[3]
Thermal Stability (Td) High (decomposition likely > 300 °C)The inherent thermal stability of the adamantane cage structure enhances the overall stability of the polymer backbone.[2]
Solubility Soluble in aprotic polar solvents (e.g., NMP, DMF, DMSO), potentially improved solubility in common organic solvents like THF or chloroform compared to analogous non-adamantane polymers.The bulky, non-polar adamantane group can disrupt chain packing and intermolecular hydrogen bonding, which often improves solubility.
Crystallinity Likely amorphous or low crystallinity.The sterically demanding and irregularly shaped adamantylamino side group is expected to hinder the regular packing of polymer chains.[7]

Troubleshooting Common Polymerization Issues

  • Low Molecular Weight: This is a common issue in step-growth polymerization.[14] Ensure monomers are of high purity and the stoichiometry is precise. For condensation reactions, ensure the efficient removal of byproducts (e.g., HCl).[15]

  • Insolubility/Gelling: This may indicate cross-linking reactions. Ensure the reaction temperature is not too high, which could cause side reactions involving the secondary amine.

  • Slow Reaction Rate: The steric hindrance of the adamantyl group may slow down the polymerization.[16] Consider increasing the catalyst concentration or reaction time.

Conclusion

This compound represents a highly promising, yet underexplored, monomer for the development of novel high-performance polymers. The proposed synthetic routes to polyurethanes and polyesteramides provide a clear framework for the creation of materials with potentially superior thermal and mechanical properties. The detailed protocols for synthesis and characterization in this guide are intended to empower researchers to explore this new class of adamantane-containing polymers, paving the way for their application in advanced coatings, high-temperature adhesives, and biomedical devices.

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  • Rapid synthesis of functional poly(ester amide)s through thiol–ene chemistry. Polymer Chemistry. (2018).
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  • Synthesis, characterization, and gas permeation properties of adamantane-containing polymers of intrinsic microporosity. CSIR-NCL Library, Pune. (2018).
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  • Polyurethane and Its Composites: Synthesis to Applic
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  • Active Polycondensation: From Peptide Chemistry to Amino Acid Based Biodegradable Polymers.
  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Angewandte Chemie. (2019).
  • Synthesis of Polymers with Adamantane Amino Derivatives as Pendant Groups. Journal of Macromolecular Science, Part A. (2005).
  • (PDF) Biodegradable Poly(Ester Amide)s: Synthesis and Applications.
  • Practical and Scalable Synthesis of 1,3-Adamantanediol.
  • Direct N-alkylation of unprotected amino acids with alcohols. PMC - NIH. (2017).
  • Direct N-alkylation of unprotected amino acids with alcohols.
  • Sterically Hindered Elementary Reactions in Radical Polymerization of Ethylacrylic Esters as Studied by ESR Spectroscopy. SciSpace. (1998).
  • Sterically hindered malonamide monomers for the step growth synthesis of polyesters and polyamides.
  • Materials and Chemistry of Polyurethanes. ACS Symposium Series. (2021).
  • 1,3-Adamantanediol. PubChem. Available at: [Link]

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Troubleshooting & Optimization

Section 1: Understanding the Core Synthesis and Its Challenges

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of 2-(2-Adamantylamino)ethanol. As a Senior Application Scientist, this guide is structured to deliver not just protocols, but a foundational understanding of the reaction's nuances, empowering you to overcome common challenges and significantly improve your product yield.

The synthesis of this compound typically involves the N-alkylation of 2-adamantylamine with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol. This reaction is a nucleophilic substitution (SN2) where the nitrogen atom of the amine attacks the electrophilic carbon of the haloethanol, displacing the halide.

While straightforward in principle, this synthesis is often plagued by issues that can drastically reduce the yield and purity of the final product. The bulky, cage-like structure of the adamantane group introduces significant steric hindrance, which can slow the desired reaction.[1][2] Furthermore, the primary amine is susceptible to over-alkylation, leading to the formation of the undesired tertiary amine, N,N-bis(2-hydroxyethyl)-2-adamantylamine.

Section 2: Troubleshooting Guide for Common Synthesis Issues

This section addresses the most frequent problems encountered during the synthesis of this compound in a practical question-and-answer format.

Problem 1: Low or No Conversion of Starting Material

Question: My reaction has stalled, and TLC/LC-MS analysis shows a large amount of unreacted 2-adamantylamine. What factors should I investigate to improve conversion?

Answer: Low conversion is typically a result of insufficient reaction kinetics or suboptimal conditions. The key is to create an environment that favors the SN2 mechanism despite the steric hindrance of the adamantyl group.

  • Inadequate Temperature: The bulky adamantyl group requires significant thermal energy to overcome the activation barrier for nucleophilic attack. Reactions conducted at room temperature are often sluggish.

    • Solution: Gradually increase the reaction temperature. A starting point of 80°C is often effective, with some protocols going as high as 120°C.[3] Always monitor for potential side product formation at higher temperatures.

  • Poor Solvent Choice: The choice of solvent is critical for an SN2 reaction. The solvent must effectively dissolve the reactants and stabilize the transition state.

    • Solution: Employ a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN). These solvents are excellent for SN2 reactions because they solvate the cation of the base but do not strongly solvate the amine nucleophile, leaving it more reactive.[4]

  • Insufficient Base Strength: A base is required to neutralize the hydrohalic acid (e.g., HCl or HBr) formed during the reaction. If the acid is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

    • Solution: Use a non-nucleophilic inorganic base. Potassium carbonate (K₂CO₃) is a common and effective choice. For particularly stubborn reactions, a stronger base like sodium hydride (NaH) can be used, though it requires an anhydrous solvent and an inert atmosphere.[5][6][7]

Problem 2: Formation of Multiple Products (Over-alkylation)

Question: My product mixture contains a significant amount of a higher molecular weight byproduct, which I suspect is the N,N-dialkylated product. How can I improve the selectivity for mono-alkylation?

Answer: The formation of the tertiary amine is a classic problem in the N-alkylation of primary amines. The initially formed secondary amine product can be more nucleophilic than the starting primary amine, leading to a second alkylation event.

  • Incorrect Stoichiometry: Using an equimolar amount or an excess of the alkylating agent (2-haloethanol) strongly favors dialkylation.

    • Solution: Use a stoichiometric excess of the 2-adamantylamine relative to the 2-haloethanol (e.g., 1.5 to 3 equivalents of the amine). This increases the statistical probability that the haloethanol will encounter a molecule of the starting amine rather than the mono-alkylated product.[4]

  • High Concentration of Alkylating Agent: Adding the entire amount of the 2-haloethanol at the beginning of the reaction creates a high initial concentration, promoting multiple alkylations.

    • Solution: Add the 2-haloethanol slowly to the reaction mixture over several hours using a syringe pump. This maintains a low, steady concentration of the alkylating agent, favoring the mono-alkylation pathway.[5]

Problem 3: Difficult Product Isolation and Purification

Question: I'm finding it difficult to separate my product from the unreacted starting material and byproducts. What is the most effective purification strategy?

Answer: The similar polarities of 2-adamantylamine, the desired product, and the dialkylated byproduct can make purification challenging.

  • Aqueous Workup: A simple aqueous workup is the first step to remove the inorganic base and other water-soluble impurities. The basic nature of the product means its solubility in organic solvents is pH-dependent.

    • Solution: After the reaction, cool the mixture, dilute it with water, and extract with an organic solvent like ethyl acetate or dichloromethane. Perform a brine wash to remove residual water.

  • Column Chromatography: This is often necessary to achieve high purity.

    • Solution: Use silica gel column chromatography. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective. The addition of a small amount of triethylamine (~1%) to the eluent can prevent the amine product from tailing on the acidic silica gel.

  • Salt Formation and Recrystallization: Converting the amine product to a hydrochloride or hydrobromide salt can be an excellent method for purification, especially if the salt is a crystalline solid.

    • Solution: Dissolve the crude product in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol. The hydrochloride salt will often precipitate and can be collected by filtration and washed with a cold, non-polar solvent.[8]

Section 3: Frequently Asked Questions (FAQs)

Q1: Which alkylating agent is better: 2-chloroethanol or 2-bromoethanol? A1: 2-Bromoethanol is generally more reactive than 2-chloroethanol because bromide is a better leaving group than chloride. This can lead to faster reaction times or allow for lower reaction temperatures. However, 2-bromoethanol is often more expensive and may be less stable. For a sterically hindered substrate like 2-adamantylamine, using the more reactive 2-bromoethanol is often advantageous to achieve a reasonable reaction rate.

Q2: What is the optimal base and solvent combination? A2: For general laboratory-scale synthesis, the combination of potassium carbonate (K₂CO₃) as the base and dimethylformamide (DMF) or acetonitrile (MeCN) as the solvent provides a robust system.[4][9] This combination is effective, relatively inexpensive, and avoids the need for strictly anhydrous conditions required by stronger bases like NaH.

BaseSolventTemperatureKey Considerations
K₂CO₃DMF / MeCN80 - 120 °CGood general-purpose system.[9]
Cs₂CO₃DMF / MeCN60 - 100 °CMore effective than K₂CO₃, can allow for lower temperatures.
NaHTHF / DMF25 - 80 °CVery effective, but requires anhydrous solvent and inert atmosphere (N₂ or Ar).[6][7]

Q3: Are there alternative synthetic routes to consider for yield improvement? A3: Yes, reductive amination is a powerful alternative that can offer higher selectivity for mono-alkylation. This route involves reacting 2-adamantanone with ethanolamine in the presence of a reducing agent like sodium triacetoxyborohydride (STABH) or sodium cyanoborohydride (NaBH₃CN). This method avoids the issue of over-alkylation common with alkyl halides.

Section 4: Optimized Experimental Protocol

This protocol is designed to maximize the yield of mono-alkylated product by controlling stoichiometry and reaction conditions.

Materials:

  • 2-Adamantylamine (1.5 eq, e.g., 3.40 g, 22.5 mmol)

  • 2-Bromoethanol (1.0 eq, e.g., 1.87 g, 1.06 mL, 15.0 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq, e.g., 4.15 g, 30.0 mmol)

  • Acetonitrile (MeCN), anhydrous (100 mL)

  • Ethyl Acetate (for workup)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-adamantylamine and anhydrous potassium carbonate.

  • Solvent Addition: Add 80 mL of anhydrous acetonitrile to the flask.

  • Heating: Begin stirring the suspension and heat the mixture to 80°C under a nitrogen atmosphere.

  • Slow Addition of Alkylating Agent: In a separate flask, dissolve the 2-bromoethanol in 20 mL of anhydrous acetonitrile. Using a syringe pump, add this solution to the heated reaction mixture dropwise over a period of 4 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 80°C for an additional 12-18 hours. Monitor the progress by TLC or LC-MS until the 2-bromoethanol is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate and rinse the solid with ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient eluent system, starting with 100% Hexane and gradually increasing to 30% Ethyl Acetate in Hexane. Add 0.5-1% triethylamine to the eluent mixture to prevent peak tailing.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white solid or viscous oil.

Section 5: Visual Guides

// Reactants Adamantylamine [label="2-Adamantylamine"]; Haloethanol [label="2-Bromoethanol"];

// Products MainProduct [label="this compound\n(Desired Product)", fillcolor="#E6F4EA", fontcolor="#202124"]; SideProduct [label="N,N-bis(2-hydroxyethyl)-2-adamantylamine\n(Dialkylation Byproduct)", fillcolor="#FCE8E6", fontcolor="#202124"];

// Edges Adamantylamine -> MainProduct [label=" + 2-Bromoethanol\n(k1, Desired Reaction)", color="#34A853"]; MainProduct -> SideProduct [label=" + 2-Bromoethanol\n(k2, Side Reaction)", color="#EA4335"];

// Invisible node for alignment subgraph { rank = same; Adamantylamine; } } endom Caption: Reaction scheme showing the desired mono-alkylation and the competing over-alkylation side reaction.

// Main branches LowConversion [label="Problem:\nLow Conversion of\nStarting Material", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MultipleProducts [label="Problem:\nMultiple Products\n(Over-alkylation)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Low Conversion Solutions IncreaseTemp [label="Solution:\nIncrease Temperature\n(e.g., 80-120 °C)"]; ChangeSolvent [label="Solution:\nUse Polar Aprotic Solvent\n(DMF, MeCN)"]; StrongerBase [label="Solution:\nUse Stronger Base\n(K₂CO₃, NaH)"];

// Multiple Products Solutions ExcessAmine [label="Solution:\nUse Excess Amine\n(1.5 - 3 eq.)"]; SlowAddition [label="Solution:\nSlowly Add Alkylating Agent\n(Syringe Pump)"];

// Connections Start -> LowConversion; Start -> MultipleProducts;

LowConversion -> IncreaseTemp [label="Is Temp < 80°C?"]; LowConversion -> ChangeSolvent [label="Using Protic Solvent?"]; LowConversion -> StrongerBase [label="Using Weak Base?"];

MultipleProducts -> ExcessAmine [label="Is [Amine]:[Alkylator] ≤ 1?"]; MultipleProducts -> SlowAddition [label="Added All At Once?"]; } endom Caption: A troubleshooting workflow to diagnose and solve common issues in the synthesis.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind Rimantadine Hydrochloride: Synthesis and Properties.
  • Wikipedia. (2024). Rimantadine. Retrieved from [Link]

  • Allied Academies. (2018). Recent advances in process development of antiviral agents targeting the influenza virus: Amantadine-Remantadine-derived pharmac. Retrieved from [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Three Rimantadine Schiff Bases and Their Biological Effects on Serum Albumin. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antiviral activity of metabolites of rimantadine. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Synthesis Routes of Adamantane: A Foundation for Pharmaceutical Innovation. Retrieved from [Link]

  • Wikipedia. (2024). Adamantane. Retrieved from [Link]

  • ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(2-Adamantylamino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 2-(2-Adamantylamino)ethanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. The unique structure of this compound, which combines a bulky, lipophilic adamantane cage with a polar, basic amino alcohol head, presents specific purification hurdles. This document provides in-depth, field-proven insights in a practical question-and-answer format, alongside detailed protocols and troubleshooting workflows.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile depends heavily on the synthetic route used. However, common impurities typically include:

  • Unreacted Starting Materials: Such as 2-adamantylamine and a C2 synthon like 2-bromoethanol or ethylene oxide.

  • Over-alkylated Byproducts: Formation of the tertiary amine, N-(2-hydroxyethyl)-N,N-di(2-adamantyl)amine, if the reaction conditions are not carefully controlled.

  • Solvent Residues: Residual high-boiling point solvents from the reaction (e.g., DMF, DMSO).

  • Reagent-derived Impurities: Byproducts from other reagents used in the synthesis.

Initial analysis of your crude material by Thin Layer Chromatography (TLC) and ¹H NMR is crucial for identifying the nature and number of impurities, which will guide your purification strategy.

Q2: I have a new crude sample. Should I start with recrystallization or column chromatography?

A2: The best initial approach depends on the physical state and purity of your crude product.

  • If your compound is a solid and the crude purity is >85%: Recrystallization is often the most efficient, scalable, and cost-effective first choice. The rigid adamantane cage often imparts good crystallinity to its derivatives.[1][2]

  • If your compound is an oil or a low-purity solid (<85%): Flash column chromatography is the more appropriate starting point to separate the target compound from multiple impurities. The high polarity of the amino alcohol group can sometimes make chromatography challenging, but these issues can be mitigated.[3][4]

The following decision tree can help guide your choice:

Purification_Decision_Tree start Crude this compound is_solid Is the crude material a solid? start->is_solid is_high_purity Is crude purity >85%? (by NMR/TLC) is_solid->is_high_purity Yes chromatography Perform Flash Chromatography is_solid->chromatography No (It's an oil) recrystallization Attempt Recrystallization is_high_purity->recrystallization Yes is_high_purity->chromatography No

Caption: Initial Purification Strategy Decision Tree.

Q3: Should I purify the free base or convert it to a salt first?

A3: This is a critical strategic decision.

  • Purifying the Free Base: This is often suitable for direct recrystallization or chromatography. The free base is more soluble in common organic solvents.

  • Purifying as a Salt (e.g., Hydrochloride): Forming a salt, such as the hydrochloride (HCl) salt, can be highly advantageous.[5] It dramatically increases the melting point and enhances crystallinity, often leading to a much more effective purification by recrystallization, especially for removing less basic or neutral impurities.[6] The salt is typically highly soluble in alcohols like methanol or ethanol and insoluble in non-polar solvents like diethyl ether or hexanes. The free base can be easily regenerated by neutralization with a mild base after purification.

Troubleshooting Guide: Common Purification Problems

This section addresses specific issues you may encounter during your experiments.

Recrystallization Issues

Q: My compound won't crystallize. It either stays in solution or "oils out." What should I do?

A: "Oiling out" occurs when the compound's solubility at the elevated temperature exceeds its saturation point at that same temperature, causing it to separate as a liquid phase instead of forming a crystal lattice upon cooling. Here’s a systematic approach to troubleshoot this:

  • Re-dissolve and Cool Slower: The most common cause is cooling the solution too rapidly. Re-heat the solution until it is homogeneous again, and then allow it to cool to room temperature very slowly (e.g., by placing the flask in a large beaker of hot water and letting it cool naturally), followed by further cooling in a refrigerator.

  • Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to induce nucleation.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites.

  • Change the Solvent System: If the above methods fail, your solvent system is likely suboptimal.

    • Use a Two-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., methanol, ethanol). Then, add a "poor" solvent (e.g., water, hexane, or diethyl ether) dropwise at the elevated temperature until the solution just becomes cloudy (the cloud point). Add a few drops of the "good" solvent to make it clear again, and then cool slowly. This is a very effective technique for polar compounds.[7]

    • Convert to a Salt: As mentioned in the FAQs, converting the free base to its hydrochloride salt often yields a highly crystalline solid that is much easier to recrystallize.

Recrystallization_Troubleshooting start Compound 'Oils Out' or Fails to Crystallize step1 1. Re-heat to dissolve. 2. Cool solution VERY slowly. start->step1 check1 Did it crystallize? step1->check1 step2 Add a seed crystal or scratch the inner surface of the flask. check1->step2 No success Success! check1->success Yes check2 Did it crystallize? step2->check2 step3 Switch to a two-solvent system (e.g., Methanol/Water or Ethanol/Ether). check2->step3 No check2->success Yes check3 Did it crystallize? step3->check3 step4 Convert to a salt (e.g., HCl salt) and attempt recrystallization again. check3->step4 No check3->success Yes

Caption: Workflow for Troubleshooting Recrystallization.

Column Chromatography Issues

Q: My compound is streaking badly on the silica gel TLC plate and column. How can I get sharp bands?

A: Streaking, or tailing, is a classic problem when purifying amines on standard silica gel. It occurs because the basic amine functionality interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to slow and uneven elution.[4]

Here are the most effective solutions:

  • Add a Competitive Base to the Eluent: This is the most common and effective method. Add a small amount of a volatile amine to your mobile phase.

    • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your solvent system (e.g., 90:9.5:0.5 Hexane/Ethyl Acetate/Et₃N). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.

    • Ammonia: For more polar solvent systems, you can pre-saturate the mobile phase with ammonia or use a solution of 1-2% methanol in dichloromethane that has been saturated with ammonia gas.

  • Use a Deactivated Stationary Phase:

    • Neutral Alumina: Basic compounds often behave much better on neutral or basic alumina instead of silica gel. Perform TLC trials on alumina plates to develop a suitable solvent system.

    • Treated Silica: You can use commercially available amine-functionalized silica gel or deactivate standard silica gel by preparing a slurry with your eluent containing 1% triethylamine before packing the column.

Q: I'm getting poor separation between my product and a close-running impurity. How can I improve the resolution?

A: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Change Solvent Polarity Gradually: If your spots are too close, drastically changing the eluent polarity (e.g., from 10% EtOAc in hexanes to 50%) will likely move them together. Instead, make small, incremental changes (e.g., from 10% to 12% EtOAc) to find the "sweet spot."

  • Change Solvent Selectivity: If changing polarity doesn't work, the issue is selectivity. The two compounds have similar affinities for the stationary phase in your current eluent. Switch one of the solvent components to a different solvent class. For example, if you are using Hexane/Ethyl Acetate, try switching to Hexane/Dichloromethane or Dichloromethane/Methanol. These solvents have different interactions (e.g., dipole-dipole vs. hydrogen bonding) and may differentiate between your product and the impurity more effectively.

ParameterHexane/Ethyl Acetate SystemDichloromethane/Methanol System
Primary Interaction Dipole-Dipole (EtOAc)Hydrogen Bonding (MeOH)
Typical Use Good for moderately polar compoundsGood for highly polar compounds
Notes Adding Et₃N is highly recommendedAdding Et₃N or NH₃ is essential

Caption: Comparison of Common Chromatography Solvent Systems.

Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization of the Free Base (Two-Solvent Method)

This protocol is ideal for purifying a solid crude product that is relatively high in purity but requires final polishing.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of a hot "good" solvent, such as methanol or isopropanol, just enough to fully dissolve the solid at the boiling point.

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" or "anti-solvent" (e.g., deionized water or hexane) dropwise with swirling. Continue adding until you observe a persistent faint cloudiness.

  • Clarification: Add 1-2 drops of the hot "good" solvent to re-dissolve the precipitate and obtain a clear, saturated solution.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator (4 °C) for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification via Hydrochloride Salt Formation and Recrystallization

This is a robust method for removing non-basic impurities and purifying compounds that are difficult to crystallize as the free base.

  • Salt Formation: Dissolve the crude free base (e.g., 1.0 g) in a suitable solvent like diethyl ether or ethyl acetate (approx. 20 mL). While stirring, add a solution of HCl in diethyl ether (e.g., 2 M solution) dropwise. A white precipitate of the hydrochloride salt will form immediately. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation of Crude Salt: Collect the crude this compound hydrochloride by vacuum filtration. Wash the solid with a small amount of fresh diethyl ether and dry briefly.

  • Recrystallization of the Salt: Transfer the crude salt to a clean flask. Add a minimal amount of a hot polar solvent, such as ethanol or an ethanol/water mixture, to fully dissolve the salt.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly under vacuum.

  • (Optional) Free Base Regeneration: To recover the free base, dissolve the pure salt in water, cool in an ice bath, and add a mild base (e.g., saturated aqueous sodium bicarbonate solution) dropwise with stirring until the solution is basic (pH ~9-10). The free base will precipitate or can be extracted with an organic solvent like dichloromethane or ethyl acetate.

Protocol 3: Purification by Flash Column Chromatography

This protocol is for purifying oily products or complex mixtures with multiple components.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Test various mixtures of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Crucially, add ~0.5-1% triethylamine (Et₃N) to the solvent mixture to prevent tailing. Aim for a system that gives your product an Rf value of approximately 0.25-0.35.

  • Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent (containing Et₃N) as a slurry.

  • Sample Loading: Dissolve your crude compound in a minimal amount of the eluent or dichloromethane. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Fraction Pooling: Combine the fractions that contain the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound. Note that the triethylamine will also be removed during this process as it is volatile.

References
  • Euerby, M. R., & Partridge, L. Z. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates.
  • Koval'chuk, I., et al. (2014). 2-(1-Adamantyl)-1-(3-aminophenyl)ethanol. Acta Crystallographica Section E, E70(1), o69. [Link]

  • Pifferi, G., & Vecchietti, V. (1999). Process for the purification of an aminoalcohol. U.S. Patent No. 5,866,719. Washington, DC: U.S.
  • Gholami, M., & Nabid, M. R. (2021). Synthesis of 2-(2-aminoethoxy) ethanol. U.S.
  • Sasaki, T., Eguchi, S., & Toru, T. (1978). Synthesis of adamantane derivatives. 44. Facile synthesis of homoadamantano[3][7]-fused heterocycles by the 1,3-dipolar cycloaddition and the Hoch-Campbell reaction. The Journal of Organic Chemistry, 43(21), 4181-4184. [Link]

  • Koval'chuk, I., et al. (2022). Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. RSC Advances, 12(12), 7245-7250. [Link]

  • ChemUniverse. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Schleyer, P. v. R., & Donaldson, M. M. (1960). Adamantane. Organic Syntheses, 40, 1. [Link]

  • Zhang, T., et al. (2018). Practical and Scalable Synthesis of 1,3-Adamantanediol. Organic Process Research & Development, 22(8), 1032-1037. [Link]

  • Zimmerman, J., & Meguellati, K. (2021). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. Beilstein Journal of Organic Chemistry, 17, 1509–1515. [Link]

  • Zhu, W., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Molecules, 26(16), 4894. [Link]

  • CN103539696A - Preparation method of 2-(aminoxy) ethanol. (2014).
  • CN101798270A - Method for preparing 3-amino-1-adamantane alcohol. (2010).

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Technical Support Center: Overcoming Solubility Challenges with 2-(2-Adamantylamino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-Adamantylamino)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered with this compound. Our goal is to equip you with the scientific rationale and practical protocols to ensure successful experimental outcomes.

Understanding the Solubility Profile of this compound

The molecular structure of this compound presents a classic solubility challenge. The adamantane cage is a rigid, bulky, and highly lipophilic hydrocarbon structure, rendering it inherently nonpolar.[1][2] This leads to unfavorable interactions with polar solvents like water.[1] While the presence of the amino and hydroxyl groups introduces some polarity and the potential for hydrogen bonding, the dominant character of the large adamantane moiety often results in poor aqueous solubility.[3][4]

This guide will walk you through a logical progression of techniques to overcome these solubility hurdles, from simple solvent selection to more advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or buffer?

A1: The primary reason for poor aqueous solubility is the large, nonpolar adamantane group, which dominates the molecule's physical properties.[1][5] While the amino and hydroxyl groups are polar, they are often insufficient to overcome the hydrophobicity of the adamantane cage, leading to low solubility in aqueous media.

Q2: In which organic solvents can I expect this compound to be soluble?

A2: Based on the behavior of similar adamantane derivatives, this compound is expected to be soluble in moderately polar to nonpolar organic solvents.[3] Good starting points for solubilization would be ethanol, acetone, and dichloromethane.[3] Adamantane itself is readily soluble in nonpolar solvents like hexane and chloroform.[1]

Q3: Can I heat the solution to improve solubility?

A3: Gently warming the solution can increase the solubility of many compounds, and this may be effective for this compound, particularly in organic solvents. However, be cautious with aqueous solutions, as the compound may precipitate out upon cooling. For biological assays, ensure that the final concentration of any organic solvent is compatible with your experimental system.

Troubleshooting Guide: Step-by-Step Solubilization Protocols

If you are encountering difficulties dissolving this compound, follow this tiered troubleshooting workflow. Start with the simplest and most common techniques before proceeding to more complex methods.

Tier 1: Direct Solubilization in Organic Solvents

This is the most straightforward approach and is suitable for applications where the presence of an organic solvent is acceptable, such as in chemical synthesis or creating stock solutions.

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

  • Solvent Selection: Begin with a moderately polar organic solvent such as ethanol, DMSO, or DMF.

  • Procedure:

    • Weigh the desired amount of this compound in a clean, dry vial.

    • Add a small volume of the selected organic solvent.

    • Vortex or sonicate the mixture until the compound is fully dissolved.

    • If necessary, gently warm the solution in a water bath (do not exceed 40-50°C).

    • Once dissolved, add the remaining solvent to reach the final desired concentration.

  • Causality: Organic solvents with a polarity that more closely matches the adamantane moiety can effectively solvate the molecule, overcoming the crystal lattice energy.

Tier 2: pH Adjustment for Aqueous Solutions

For experiments requiring an aqueous solution, such as cell-based assays or animal studies, pH adjustment can be a powerful technique to enhance solubility. The amino group in this compound can be protonated to form a more soluble salt.

Protocol 2: Solubilization via pH Adjustment

  • Principle: By lowering the pH, the amino group becomes protonated (R-NH3+), forming a salt that is generally more water-soluble than the free base.

  • Procedure:

    • Suspend the this compound in your desired aqueous buffer (e.g., PBS, saline).

    • While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise.

    • Monitor the pH and continue adding acid until the compound dissolves. The target pH will likely be in the acidic range.

    • Once dissolved, you can carefully adjust the pH back towards your desired experimental pH with a dilute base (e.g., 0.1 M NaOH), but be aware that the compound may precipitate if you go too high.

  • Self-Validation: The visual dissolution of the compound upon pH reduction serves as a direct indicator of successful salt formation and increased solubility.

Experimental Workflow for pH-Mediated Solubilization

A Suspend Compound in Aqueous Buffer B Add Dilute Acid (e.g., 0.1 M HCl) Dropwise A->B Titration C Monitor pH and Observe for Dissolution B->C Stirring D Compound Dissolves (Formation of Soluble Salt) C->D Successful Solubilization E Optionally: Back-titrate with Dilute Base to Desired pH D->E pH Adjustment F Precipitation Risk: Monitor for Cloudiness E->F Caution G Stable, Soluble Solution E->G If Stable F->B Re-acidify if needed

Caption: Workflow for enhancing solubility via pH adjustment.

Tier 3: Co-solvency for Improved Aqueous Solubility

When pH adjustment alone is insufficient or undesirable, a co-solvent system can be employed. This involves using a mixture of water and a water-miscible organic solvent.[6]

Protocol 3: Utilizing a Co-solvent System

  • Principle: A water-miscible organic solvent can reduce the overall polarity of the aqueous system, making it more favorable for solvating the hydrophobic adamantane group.[7]

  • Procedure:

    • Dissolve the this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol, DMSO, propylene glycol).

    • Once fully dissolved, slowly add your aqueous buffer to the organic solution while stirring vigorously.

    • It is crucial to add the aqueous phase to the organic phase to avoid shocking the system and causing precipitation.

  • Optimization: The optimal ratio of co-solvent to aqueous buffer will need to be determined empirically. Start with a higher percentage of the organic co-solvent and gradually decrease it to find the lowest effective concentration.

Data Summary: Common Co-solvents

Co-solventPolarity IndexNotes
Water10.2Universal polar solvent
DMSO7.2Aprotic, highly polar, good for stock solutions
Ethanol5.2Protic, moderately polar, often well-tolerated in biological systems
Propylene Glycol-Low toxicity, commonly used in formulations
Tier 4: Advanced Solubilization Techniques

For particularly challenging cases or specific formulation requirements, more advanced methods may be necessary.

  • Use of Surfactants/Detergents: Low concentrations of non-ionic surfactants like Tween® 80 or Triton™ X-100 can form micelles that encapsulate the hydrophobic adamantane moiety, increasing its apparent solubility in aqueous solutions.

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, which can improve the dissolution rate.[8][9] This is more applicable to solid dosage form development.

Decision Tree for Solubility Troubleshooting

decision decision protocol protocol issue issue start Start: Compound is Insoluble q1 Is an organic solvent acceptable for your experiment? start->q1 protocol1 Protocol 1: Direct Solubilization in Organic Solvent q1->protocol1 Yes q2 Is your experiment pH-sensitive? q1->q2 No protocol2 Protocol 2: pH Adjustment q2->protocol2 No protocol3 Protocol 3: Co-solvency q2->protocol3 Yes protocol2->q2 Fails advanced Consider Advanced Techniques: - Surfactants - Cyclodextrins protocol3->advanced Fails insoluble Compound remains insoluble. Re-evaluate experimental design. advanced->insoluble Fails

Caption: Decision-making guide for selecting a solubilization method.

Concluding Remarks

Overcoming the solubility challenges of this compound requires a systematic and informed approach. By understanding the interplay between the compound's lipophilic adamantane core and its polar functional groups, researchers can select the most appropriate solubilization strategy for their specific experimental needs. We recommend starting with the simplest methods and progressing to more complex techniques as necessary. Always ensure that the chosen solvents and excipients are compatible with your downstream applications.

References

  • Techniques for Improving Solubility . International Journal of Medical Science and Dental Research. [Link]

  • Drug Solubility: Importance and Enhancement Techniques . National Center for Biotechnology Information. [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs . International Journal of Pharmaceutical Sciences. [Link]

  • Techniques to improve the solubility of poorly soluble drugs . ResearchGate. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility . Longdom Publishing. [Link]

  • 1-Adamantylamine - Solubility of Things . Solubility of Things. [Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches . National Center for Biotechnology Information. [Link]

  • Adamantane - Wikipedia . Wikipedia. [Link]

Sources

Technical Support Center: Optimization of 2-(2-Adamantylamino)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the dedicated technical support guide for the synthesis and optimization of 2-(2-Adamantylamino)ethanol. This document is designed for researchers, chemists, and drug development professionals who are actively working with this compound. Our goal is to provide practical, field-tested insights and solutions to common challenges encountered during its synthesis, moving beyond basic protocols to explain the causality behind experimental choices.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and scalable method for synthesizing this compound is the reductive amination of 2-adamantanone with ethanolamine.[1][2] This one-pot reaction involves the formation of an intermediate imine (or iminium ion), which is then reduced in situ to the desired secondary amine.[3][4] This approach is favored for its operational simplicity and generally good yields.

Q2: What are the critical starting materials and reagents for this synthesis?

The key reagents for the reductive amination pathway are:

  • 2-Adamantanone: The ketone starting material.

  • Ethanolamine: The primary amine source.

  • Reducing Agent: A hydride source selective for the imine/iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are the most common choices.[1][5]

  • Solvent: A suitable solvent that can dissolve the reactants and does not interfere with the reaction. Dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol are frequently used.[5]

  • Acid Catalyst (Optional): Acetic acid is often added to facilitate imine formation by protonating the carbonyl oxygen.

Q3: What are the primary safety concerns when performing this synthesis?

While the reagents are common in organic labs, specific precautions are necessary:

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is toxic and can release hydrogen cyanide (HCN) gas under strongly acidic conditions. Reactions should be run in a well-ventilated fume hood, and the pH must be carefully controlled.

  • Solvents: Chlorinated solvents like DCM and DCE are hazardous and should be handled with appropriate personal protective equipment (PPE).

  • General Handling: Standard laboratory practices, including the use of safety glasses, gloves, and a lab coat, are mandatory.

Troubleshooting and Optimization Guide

This section addresses specific issues that may arise during the synthesis. Each problem is analyzed from a mechanistic standpoint to provide robust solutions.

Scenario 1: Low or No Product Conversion

Q: I've run the reaction overnight, but TLC/LC-MS analysis shows mostly unreacted 2-adamantanone. What went wrong?

This is the most common issue and typically points to a failure in the first step of the reaction: imine formation.

A: The root cause is likely inefficient formation of the imine intermediate. The bulky adamantyl group on 2-adamantanone sterically hinders the nucleophilic attack by ethanolamine.[6] Several factors must be optimized to overcome this.

Troubleshooting Steps & Explanations:

  • Verify Reagent Quality: Ensure that the ethanolamine is not degraded and that the 2-adamantanone is pure. Impurities in starting materials can inhibit the reaction.[7]

  • Optimize pH (Imine Formation is pH-Dependent):

    • The Problem: Imine formation requires a delicate pH balance. The reaction needs to be acidic enough to protonate the carbonyl oxygen, making the carbon more electrophilic, but not so acidic that it fully protonates the amine nucleophile (ethanolamine), rendering it unreactive.

    • The Solution: Add a catalytic amount of acetic acid (typically 0.1-0.5 equivalents) to the reaction mixture. This protonates the ketone, accelerating the initial addition step. If using NaBH₃CN, which is stable in mildly acidic conditions, this is highly effective.[4]

  • Increase Reaction Concentration or Temperature:

    • The Problem: The bimolecular reaction may be too slow at low concentrations.

    • The Solution: Increase the concentration of the reactants. If the reaction is still sluggish at room temperature, gently heating the mixture to 40-50°C can help overcome the activation energy barrier for imine formation.[6] Be cautious when heating volatile solvents like DCM.

  • Consider a Two-Step Procedure:

    • The Problem: In a one-pot synthesis, the reducing agent is present from the start. If imine formation is slow, the reducing agent might degrade or cause side reactions.

    • The Solution: First, stir the 2-adamantanone, ethanolamine, and acetic acid in the solvent for several hours (or overnight) to pre-form the imine. Monitor its formation by NMR or GC-MS. Once the imine is formed, add the reducing agent to complete the reaction.[8][9]

Scenario 2: Significant Byproduct Formation

Q: My reaction worked, but I have a major byproduct that is difficult to separate. How can I improve the selectivity?

A: Byproduct formation is typically due to the wrong choice of reducing agent or sub-optimal reaction conditions.

Troubleshooting Steps & Explanations:

  • Problem: Reduction of 2-Adamantanone Starting Material.

    • Causality: This occurs when the reducing agent is too reactive and reduces the ketone carbonyl group before it can form an imine with ethanolamine. Sodium borohydride (NaBH₄) is a common culprit as it readily reduces ketones.[1][5]

    • Solution: Use a more selective, less reactive reducing agent.

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is an excellent choice. It is a milder reducing agent that is particularly effective for reductive aminations and generally does not reduce ketones or aldehydes under the reaction conditions.[5]

      • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for imines over carbonyls, especially at a mildly acidic pH (~5-6).[3][4]

  • Problem: Formation of a Dimer or Other High-Molecular-Weight Species.

    • Causality: This can happen if the intermediate imine undergoes side reactions or if impurities in the starting materials catalyze polymerization.[7]

    • Solution: Ensure high-purity starting materials. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions.[7] Additionally, avoid excessively high temperatures or prolonged reaction times.

Scenario 3: Difficulty in Product Purification

Q: The reaction is complete, but I am struggling to isolate a pure sample of this compound. What purification strategy do you recommend?

A: this compound is a basic amino alcohol, which gives it specific properties that can be exploited for purification. The product is often a thick oil or a low-melting solid, making crystallization challenging.

Troubleshooting Steps & Explanations:

  • Initial Work-up: Acid-Base Extraction.

    • The Principle: As a basic amine, the product can be protonated to form a water-soluble salt. This allows for separation from non-basic organic impurities.

    • Protocol:

      • Quench the reaction carefully with water or a saturated solution of sodium bicarbonate.

      • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) to remove non-polar starting materials and byproducts.

      • Acidify the aqueous layer to pH ~2 with 1M HCl. The product will move into the aqueous layer as the hydrochloride salt.

      • Wash the acidic aqueous layer with an organic solvent to remove any remaining neutral or acidic impurities.

      • Basify the aqueous layer to pH >10 with 1M NaOH or K₂CO₃.

      • Extract the free-base product back into an organic solvent (e.g., ethyl acetate or DCM).

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification by Column Chromatography:

    • The Challenge: The polar amine and alcohol functional groups can cause the product to streak on silica gel.

    • The Solution:

      • Solvent System: Use a solvent system with a small amount of a basic modifier to improve peak shape. A common mobile phase is a gradient of methanol in dichloromethane (DCM) with 0.5-1% triethylamine (TEA) or ammonium hydroxide.

      • Stationary Phase: If streaking persists on silica, consider using neutral or basic alumina as the stationary phase.

Data Summary and Experimental Protocols

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium TriacetoxyborohydrideNaBH(OAc)₃DCE, DCM, THFMild, highly selective for imines; does not require strict pH control.[5]Moisture-sensitive; more expensive.
Sodium CyanoborohydrideNaBH₃CNMethanol, EthanolSelective for imines at acidic pH; water-tolerant.[5]Highly toxic; requires pH control to avoid HCN release.
Sodium BorohydrideNaBH₄Methanol, EthanolInexpensive, readily available.Can reduce the starting ketone, leading to byproducts; requires two steps.[1][5]
Hydrogenation (H₂/Catalyst)H₂/Pd-C, NiMethanol, EthanolClean, high-yielding.Requires specialized high-pressure equipment; catalyst can be pyrophoric.[10]
Experimental Protocol: One-Pot Synthesis using NaBH(OAc)₃
  • To a round-bottom flask under a nitrogen atmosphere, add 2-adamantanone (1.0 eq).

  • Dissolve the ketone in 1,2-dichloroethane (DCE) (approx. 0.2 M concentration).

  • Add ethanolamine (1.2 eq) followed by glacial acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Note: The addition may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Proceed with the acid-base extraction work-up as described in the purification section.

Visual Workflow and Mechanism

Diagram 1: Troubleshooting Workflow

This diagram outlines the logical steps for diagnosing and solving common issues during the synthesis.

G cluster_start Synthesis & Analysis cluster_troubleshoot Troubleshooting Path cluster_end Completion start Begin Reductive Amination analysis Analyze Reaction Mixture (TLC/LC-MS) start->analysis yield_check Is Conversion >80%? analysis->yield_check byproduct_check Are Byproducts Present? yield_check->byproduct_check Yes low_yield Low Yield Path yield_check->low_yield No byproducts Byproduct Path byproduct_check->byproducts Yes purify Proceed to Work-up & Purification byproduct_check->purify No optimize_imine Optimize Imine Formation: - Add Acetic Acid - Increase Concentration - Gentle Heating low_yield->optimize_imine check_reductant Verify Reducing Agent Activity optimize_imine->check_reductant change_reductant Switch to Milder Reductant (e.g., NaBH(OAc)3) byproducts->change_reductant check_purity Check Starting Material Purity change_reductant->check_purity

Caption: Troubleshooting logic for the synthesis of this compound.

Diagram 2: Simplified Reaction Mechanism

This diagram illustrates the key steps in the reductive amination process.

G ketone 2-Adamantanone intermediate Iminium Ion Intermediate ketone->intermediate + H⁺, - H₂O amine Ethanolamine amine->intermediate product This compound intermediate->product reductant [H⁻] (e.g., from NaBH(OAc)₃) reductant->product Reduction

Caption: Key stages of the reductive amination reaction.

References

  • US20210040029A1 - Synthesis of 2-(2-aminoethoxy)
  • Optimization of the reaction conditions for the reductive amination of aldehydes). a - ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity - ResearchGate. [Link]

  • Reductive amination difficulties - poor conversion : r/Chempros - Reddit. [Link]

  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC - NIH. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Reductive Amination - Organic Chemistry Tutor. [Link]

  • Reductive Amination - Chemistry Steps. [Link]

  • Reductive Amination - Common Conditions. [Link]

  • CN103539696A - Preparation method of 2-(aminoxy)
  • US3453183A - Method of purifying ethanolamines - Google P
  • Ethanol precipitation for purification of recombinant antibodies - PubMed. [Link]

  • Ethanol Purification for Synthesis - Sciencemadness.org. [Link]

  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal. [Link]

  • Can You Solve This Wild Multistep Synthesis Problem? Mastering Organic Synthesis! - YouTube. [Link]

  • 24.6: Synthesis of Amines - Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Synthesis of 2-(2-Adamantylamino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(2-Adamantylamino)ethanol. We will explore the common synthetic routes and delve into the specific side reactions that can compromise yield and purity. This document is structured as a series of troubleshooting questions and answers, providing not only solutions but also the underlying chemical principles to empower your synthetic strategy.

Section 1: Synthesis via Nucleophilic Substitution of 2-Adamantanamine

This route typically involves the reaction of 2-adamantanamine with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, in the presence of a base. While straightforward, this SN2 reaction is often plagued by over-alkylation.

FAQ 1.1: My reaction produces a significant, less polar byproduct. Mass spectrometry suggests it's an addition of another ethanol unit. What is this side reaction and how can I prevent it?

Answer:

The byproduct you are observing is almost certainly N-(2-adamantyl)-N-(2-hydroxyethyl)ethanolamine , also known as N-(2-adamantyl)diethanolamine. This arises from a subsequent N-alkylation reaction.

Causality: The intended product, this compound, is a secondary amine. The lone pair on this nitrogen remains nucleophilic and can compete with the starting 2-adamantanamine for the remaining 2-chloroethanol in the reaction mixture. This second alkylation event leads to the formation of the undesired tertiary amine. The bulky adamantyl group offers some steric hindrance, but this side reaction remains a primary challenge. A similar issue is well-documented in the synthesis of ethanolamines from ammonia, where mixtures of mono-, di-, and tri-alkylation products are common.[1]

Troubleshooting Protocol: Minimizing Over-Alkylation

The key to preventing this side reaction is to manipulate the reaction kinetics and stoichiometry to favor the initial, desired alkylation.

  • Adjust Stoichiometry (Critical): Employ a significant molar excess of 2-adamantanamine relative to 2-chloroethanol. A ratio of 3:1 to 5:1 is a good starting point. By increasing the concentration of the primary amine, you statistically increase the probability of 2-chloroethanol colliding with a molecule of 2-adamantanamine rather than the product amine.

  • Control Reagent Addition: Add the 2-chloroethanol solution slowly (e.g., via a syringe pump) to a heated solution of the excess 2-adamantanamine and base. This maintains a low instantaneous concentration of the alkylating agent, further favoring reaction with the more abundant primary amine.

  • Optimize Temperature: While higher temperatures increase the reaction rate, they can also promote the secondary alkylation. Monitor the reaction by TLC or LC-MS and aim for the lowest temperature that allows for a reasonable reaction time (e.g., 60-80 °C, depending on the solvent).

  • Choice of Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (TEA) is typically used to scavenge the HCl byproduct. Ensure at least one equivalent of base is present.

Comparative Experimental Conditions:

Parameter Standard Conditions Optimized for Selectivity Rationale
Ratio (Amine:Haloethanol) 1.1 : 1 3:1 to 5:1 Statistically favors the primary reaction.
Addition Method All reagents mixed at once Slow addition of haloethanol Maintains low concentration of the limiting reagent.

| Temperature | Reflux (e.g., >100 °C) | 60 - 80 °C | Reduces the rate of the second, less favorable alkylation. |

Visualization: Nucleophilic Substitution Pathways

G cluster_main Desired Pathway cluster_side Side Reaction Pathway Adamantanamine 2-Adamantanamine Product This compound (Desired Product) Adamantanamine->Product + 2-Chloroethanol SideProduct N-(2-Adamantyl)diethanolamine (Over-alkylation Byproduct) Product_ref This compound Product_ref->SideProduct + 2-Chloroethanol

Caption: Desired vs. side reaction in N-alkylation.

Section 2: Synthesis via Reductive Amination of 2-Adamantanone

This elegant one-pot method involves reacting 2-adamantanone with ethanolamine to form an imine (or iminium ion) intermediate, which is then reduced in situ to the target amine. The choice of reducing agent is paramount to success.

FAQ 2.1: My yield is very low, and NMR analysis of the crude product shows a large signal corresponding to 2-adamantanol. Why is my ketone being reduced?

Answer:

This is a classic selectivity problem in reductive amination.[2] The issue arises because your reducing agent is non-selective and is reducing the starting ketone (2-adamantanone) to 2-adamantanol faster than, or in competition with, the reduction of the imine intermediate.

Causality: The reductive amination is a two-step process occurring in equilibrium:

  • Imine Formation: 2-Adamantanone + Ethanolamine ⇌ Imine + H₂O

  • Reduction: Imine + [Reducing Agent] → this compound

Strong, non-selective hydrides like sodium borohydride (NaBH₄) will rapidly reduce any available carbonyl group, often before a sufficient concentration of the imine has formed. To succeed, you must use a reducing agent that is selective for the protonated imine (iminium ion) over the ketone.[3][4]

Troubleshooting Protocol: Ensuring Selective Reduction

  • Select the Right Reducing Agent: Switch from NaBH₄ to a more selective hydride.

    • Sodium Cyanoborohydride (NaBH₃CN): This is the classic choice. It is stable in weakly acidic conditions (pH 5-6) where imine formation is favorable. It is a weaker hydride and rapidly reduces the protonated iminium ion while reacting only very slowly with ketones and aldehydes.[3]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is an excellent, often superior, alternative. It is also selective for imines/iminiums but is less toxic than cyanoborohydride and can often be used in a wider range of solvents without strict pH control.[4]

  • Control the pH: The reaction should be run under weakly acidic conditions (pH ~5-6). This is a crucial balancing act: the acidity catalyzes the dehydration step to form the imine, but too much acid will protonate the starting ethanolamine, rendering it non-nucleophilic. A common method is to use acetic acid as a catalyst.

  • One-Pot Procedure: Combine 2-adamantanone, ethanolamine, and the solvent first. Stir for a period (e.g., 30-60 minutes) to allow the imine equilibrium to be established before adding the selective reducing agent.

Reducing Agent Selectivity Comparison:

Reducing Agent Chemical Formula Typical Conditions Selectivity for Imine vs. Ketone Key Consideration
Sodium Borohydride NaBH₄ Methanol, pH > 7 Poor Reduces both; often leads to alcohol byproduct.
Sodium Cyanoborohydride NaBH₃CN Methanol, pH 5-6 Excellent Highly effective but toxic (cyanide).

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | DCM, THF, pH ~5 | Excellent | Less toxic, moisture-sensitive, often faster. |

Visualization: Reductive Amination Pathways

G cluster_main Desired Pathway cluster_side Side Reaction Pathway Start 2-Adamantanone + Ethanolamine Imine Imine Intermediate (in equilibrium) Start->Imine Dehydration (H⁺ cat.) SideProduct 2-Adamantanol Start->SideProduct Reduction (e.g., NaBH₄) Product This compound Imine->Product Reduction (NaBH₃CN or STAB)

Caption: Desired imine reduction vs. ketone side-reduction.

Section 3: General Purification Strategies

FAQ 3.1: How can I effectively purify my product, especially from the over-alkylation byproduct or unreacted 2-adamantanamine?

Answer:

Purification requires exploiting the differences in physical properties between your product and the main impurities. Flash column chromatography is the most reliable method.

Rationale:

  • 2-Adamantanamine (Starting Material): A primary amine, generally the most polar of the amine species involved (due to two N-H bonds available for hydrogen bonding).

  • This compound (Product): A secondary amine with a hydroxyl group. It is quite polar, but typically less so than the starting primary amine on a silica column.

  • N-(2-Adamantyl)diethanolamine (Byproduct): A tertiary amine with two hydroxyl groups. This compound is often significantly more polar than the desired product due to the two -OH groups.

Step-by-Step Flash Column Chromatography Protocol:

  • Adsorb the Sample: After workup, concentrate your crude product. Dissolve it in a minimal amount of dichloromethane (DCM) or your starting eluent. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique generally provides better separation than loading the sample as a liquid.

  • Select the Solvent System: A common solvent system for amines is a gradient of methanol (MeOH) in dichloromethane (DCM) or ethyl acetate in hexanes. A small amount of triethylamine (~0.5-1%) is often added to the eluent to prevent the amines from streaking on the acidic silica gel.

  • Run the Column:

    • Start with a low polarity eluent (e.g., 100% DCM or 10% Ethyl Acetate/Hexanes).

    • The unreacted, bulky 2-adamantanamine should elute first.

    • Gradually increase the polarity of the eluent (e.g., slowly increase the percentage of MeOH or Ethyl Acetate).

    • The desired product, this compound, will elute next.

    • The more polar over-alkylation byproduct, N-(2-adamantyl)diethanolamine, will elute last at a higher solvent polarity.

  • Monitor Fractions: Use Thin Layer Chromatography (TLC) with a potassium permanganate stain (which visualizes alcohols and amines well) to identify the fractions containing your pure product.

References

  • Google Patents. (n.d.). Synthesis of 2-(2-aminoethoxy) ethanol.
  • Novakov, I. A., et al. (2022). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. Russian Chemical Bulletin, 71(12), 2720–2729. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Sciencemadness.org. (2019). Diethanolamine from 2-Chloroethanol. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • James, A. (n.d.). Reductive Amination. Wordpress. Retrieved from [Link]

  • Google Patents. (n.d.). By amino acid and chloroethanol reaction synthetic N-(2-hydroxyethyl) amino....
  • Google Patents. (n.d.). Method of purifying ethanolamines.

Sources

Technical Support Center: Scale-Up of 2-(2-Adamantylamino)ethanol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(2-Adamantylamino)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important adamantane derivative. Adamantane's unique rigid and lipophilic structure makes its derivatives, like this compound, valuable building blocks in medicinal chemistry and materials science.[1][2][3] However, scaling up its synthesis from the lab bench to pilot or industrial scale often presents a unique set of obstacles.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The information herein is grounded in established chemical principles and practical experience to ensure scientific integrity and reliable outcomes.

I. Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific problems that can arise during the scale-up of this compound synthesis. Each problem is followed by a discussion of potential causes and actionable solutions.

Problem 1: Low Reaction Yield and Conversion

You've successfully synthesized this compound on a gram scale, but upon scaling up to kilograms, the yield has dropped significantly.

Potential Causes & Solutions

  • Inefficient Heat Transfer: Larger reaction vessels have a lower surface-area-to-volume ratio, leading to inefficient heating or cooling. This can result in localized hot spots or insufficient energy to overcome the activation energy of the reaction.

    • Solution: Employ a jacketed reactor with a reliable temperature control unit. For highly exothermic or endothermic reactions, consider a continuous flow reactor setup which offers superior heat and mass transfer.[4]

  • Poor Mass Transfer & Mixing: Inadequate mixing in large reactors can lead to concentration gradients, where reactants are not uniformly distributed. This is particularly problematic in heterogeneous reactions.

    • Solution: Optimize the stirring speed and impeller design for the specific reactor geometry and reaction mixture viscosity. The use of baffles can also improve mixing efficiency.

  • Side Reactions: Increased reaction times or localized high temperatures during scale-up can promote the formation of unwanted byproducts. A common side reaction is the dialkylation of the amine, leading to the formation of N,N-bis(2-hydroxyethyl)-2-adamantylamine.

    • Solution: Carefully control the stoichiometry of the reactants. A slight excess of 2-aminoadamantane may be used to suppress dialkylation. Additionally, maintain strict temperature control throughout the reaction.

  • Catalyst Deactivation: If a catalyst is used, it may deactivate over time, especially under harsh reaction conditions.

    • Solution: Investigate the catalyst's stability under the reaction conditions. It may be necessary to use a more robust catalyst or to perform the reaction in stages with fresh catalyst addition.

Problem 2: Formation of Impurities and Byproducts

Your final product is contaminated with significant levels of impurities that were not observed or were negligible at the lab scale.

Potential Causes & Solutions

  • Dialkylation: As mentioned above, the secondary amine product can react further with the alkylating agent (e.g., 2-bromoethanol or ethylene oxide) to form a tertiary amine.

    • Solution: Control the stoichiometry and reaction temperature. A slow, controlled addition of the alkylating agent to a solution of 2-aminoadamantane can help minimize this side reaction.

  • Oligomerization of Ethylene Oxide: When using ethylene oxide, it can polymerize, especially in the presence of acidic or basic catalysts, to form polyethylene glycols.[5]

    • Solution: Ensure the reaction is carried out under controlled pH and temperature conditions. The use of a suitable solvent can also help to minimize polymerization.

  • Unreacted Starting Materials: Incomplete conversion will leave unreacted 2-aminoadamantane and the alkylating agent in the reaction mixture.

    • Solution: Monitor the reaction progress using techniques like TLC, GC, or HPLC to ensure it goes to completion. Adjust reaction time and temperature as needed.

Problem 3: Difficulties in Product Isolation and Purification

Isolating pure this compound from the scaled-up reaction mixture is proving to be challenging.

Potential Causes & Solutions

  • Emulsion Formation during Work-up: The amphiphilic nature of the product and byproducts can lead to the formation of stable emulsions during aqueous work-up, making phase separation difficult.

    • Solution: Add a saturated brine solution to the aqueous layer to increase its ionic strength, which can help break the emulsion. Alternatively, consider using a different solvent system for extraction.

  • Co-distillation or Co-crystallization: Impurities with similar physical properties to the desired product can be difficult to separate by distillation or crystallization.

    • Solution: Employ column chromatography for purification. While challenging to scale, it often provides the best separation. For distillation, using a fractionating column with a higher number of theoretical plates can improve separation. For crystallization, screening different solvents and solvent mixtures is crucial.

  • Product Volatility: The product may be volatile under high vacuum distillation conditions, leading to losses.

    • Solution: Use a lower distillation temperature and a higher vacuum. A Kugelrohr apparatus can be effective for distilling smaller quantities of high-boiling liquids.

Experimental Workflow: Troubleshooting Low Yield

The following diagram outlines a systematic approach to troubleshooting low yield issues during scale-up.

Troubleshooting_Yield start Low Yield in Scale-Up check_temp Verify Temperature Control & Uniformity start->check_temp check_mixing Assess Mixing Efficiency start->check_mixing check_stoichiometry Review Reactant Stoichiometry start->check_stoichiometry analyze_impurities Identify Byproducts (GC-MS, NMR) start->analyze_impurities solution_temp Implement Jacketed Reactor / Flow Chemistry check_temp->solution_temp solution_mixing Optimize Stirrer Design & Speed check_mixing->solution_mixing solution_stoichiometry Adjust Reactant Ratios / Addition Rate check_stoichiometry->solution_stoichiometry solution_impurities Modify Reaction Conditions to Minimize Side Reactions analyze_impurities->solution_impurities

Caption: Troubleshooting workflow for low yield in scale-up.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

There are two primary routes for the synthesis of this compound:

  • Alkylation of 2-Aminoadamantane with 2-Haloethanols: This involves the reaction of 2-aminoadamantane with a 2-haloethanol, such as 2-bromoethanol or 2-chloroethanol, typically in the presence of a base to neutralize the hydrogen halide formed.

  • Ring-opening of Ethylene Oxide with 2-Aminoadamantane: This method involves the direct reaction of 2-aminoadamantane with ethylene oxide.[5] This reaction is often catalyzed by water or a Lewis acid.[5]

Q2: Which synthetic route is more suitable for large-scale production?

The choice of synthetic route for large-scale production depends on several factors, including cost, safety, and available equipment.

Synthetic Route Advantages for Scale-Up Disadvantages for Scale-Up
Alkylation with 2-Haloethanols - Milder reaction conditions. - Easier to handle liquid reactants.- Formation of inorganic salt byproducts that require removal. - Potential for over-alkylation.
Ring-opening of Ethylene Oxide - Atom-economical (no salt byproduct). - Can be highly selective.- Ethylene oxide is a toxic and flammable gas requiring specialized handling equipment. - Risk of exothermic runaway reaction and polymerization.[5]

For facilities equipped to handle ethylene oxide, the ring-opening route is often preferred due to its atom economy. However, the alkylation route with 2-haloethanols is generally considered safer and more accessible for standard chemical manufacturing plants.

Q3: What are the key safety considerations when working with ethylene oxide?

Ethylene oxide is a highly hazardous substance. Key safety precautions include:

  • Engineering Controls: All manipulations should be performed in a well-ventilated fume hood or a closed system.

  • Personal Protective Equipment (PPE): Use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. A respirator may be necessary for certain operations.

  • Monitoring: Use gas detectors to monitor for ethylene oxide leaks.

  • Emergency Preparedness: Have an emergency plan in place, including access to safety showers, eyewash stations, and appropriate fire extinguishing media.

Q4: How can I effectively monitor the progress of the reaction?

Several analytical techniques can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography (GC): Provides quantitative information on the relative amounts of reactants, products, and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Another quantitative method that is particularly useful for non-volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots from the reaction mixture to determine the conversion and identify any major byproducts.

Protocol: General Procedure for N-Alkylation of 2-Aminoadamantane with 2-Bromoethanol

This protocol provides a general guideline for the synthesis of this compound. It should be optimized for your specific scale and equipment.

  • Reaction Setup: In a appropriately sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 2-aminoadamantane (1.0 eq.) and a suitable solvent (e.g., acetonitrile, isopropanol).

  • Base Addition: Add a base such as potassium carbonate (1.5-2.0 eq.) to the mixture.

  • Reactant Addition: Slowly add 2-bromoethanol (1.0-1.2 eq.) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Logical Relationship: Synthesis and Purification

The following diagram illustrates the relationship between the chosen synthetic route and the subsequent purification challenges.

Synthesis_Purification cluster_synthesis Synthetic Route cluster_purification Primary Purification Challenge alkylation Alkylation with 2-Bromoethanol salt_removal Inorganic Salt Removal alkylation->salt_removal ring_opening Ring-Opening of Ethylene Oxide polymer_removal Polymer Byproduct Removal ring_opening->polymer_removal

Caption: Impact of synthetic route on purification challenges.

III. References

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2023). PMC. [Link]

  • Synthesis of adamantane derivatives. (n.d.). Arkat USA. [Link]

  • Adamantane. (n.d.). Wikipedia. [Link]

  • The Synthesis and Applications of Adamantane Derivatives: Featuring 1-Adamantanemethylamine. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. (2011). ResearchGate. [Link]

  • Ethylene oxide. (n.d.). Wikipedia. [Link]

  • Method for preparing 2-[(N-benzyl-N-phenyl)amino]ethanol. (2014). Google Patents.

  • The reaction of ethylene oxide with some proteins, amino acids and vitamins. (1955). VTechWorks. [Link]

  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023). National Institutes of Health. [Link]

Sources

Technical Support Center: 2-(2-Adamantylamino)ethanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-(2-Adamantylamino)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during the synthesis and handling of this compound. The unique structure of this compound, which combines a bulky, lipophilic adamantane cage with a polar amino alcohol functional group, presents specific synthetic and purification hurdles.[1][2] This document provides in-depth, evidence-based troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most direct and frequently employed method is the N-alkylation of 2-adamantylamine with a 2-haloethanol , such as 2-bromoethanol or 2-chloroethanol. This reaction is a nucleophilic substitution where the amino group of 2-adamantylamine attacks the electrophilic carbon of the haloethanol. A non-nucleophilic base is typically required to neutralize the hydrohalic acid byproduct.[3]

Q2: What are the key properties of this compound to consider during reaction setup and workup?

Key Properties:

  • Steric Hindrance: The adamantyl group is exceptionally bulky, which can significantly slow down reaction rates by sterically hindering the approach of reactants to the nitrogen atom.[4]

  • Dual Nature (Hydrophobicity/Hydrophilicity): The adamantane moiety is highly hydrophobic, making the compound generally insoluble in water.[1] However, the amino alcohol group is polar and capable of hydrogen bonding. This duality influences solvent choice for both the reaction and subsequent purification steps.

  • Basicity: As a secondary amine, the product is basic and can be protonated in acidic conditions. This property is crucial for certain extraction and purification strategies.

Q3: What are the primary safety and handling precautions for adamantylamine derivatives?

Adamantylamine and its derivatives should be handled with care. They can be irritating to the skin, eyes, and respiratory system.[5] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[6] For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific reagents you are using.[7]

Synthetic Pathway and Troubleshooting Workflow

Primary Synthesis: N-Alkylation Route

The diagram below illustrates the common synthetic pathway for preparing this compound from 2-adamantylamine and 2-bromoethanol.

G Adamantylamine 2-Adamantylamine Product This compound Adamantylamine->Product Bromoethanol 2-Bromoethanol Bromoethanol->Product Solvent Solvent (e.g., DMF, Acetonitrile) Base Base (e.g., K₂CO₃, Et₃N) Byproduct HBr Salt of Base Heat Heat (Δ)

Caption: General N-alkylation synthesis of this compound.

Troubleshooting Decision Tree

This workflow provides a logical sequence for diagnosing and resolving common issues encountered during the synthesis.

G Start Reaction Complete. Analyze Crude Product (TLC, LC-MS) Problem Low Conversion of Starting Material? Start->Problem SideProducts Significant Side Products? Problem->SideProducts No Temp Increase Temperature/Time Problem->Temp Yes PurificationIssue Difficulty in Purification? SideProducts->PurificationIssue No Overalkylation Over-alkylation Product (Tertiary Amine) Observed? SideProducts->Overalkylation Yes Success High Yield & Purity Achieved PurificationIssue->Success No Tailing Product Tailing on Silica Gel? PurificationIssue->Tailing Yes Solvent Switch to Higher-Boiling Polar Aprotic Solvent (DMF, DMSO) Temp->Solvent BaseStrength Use Stronger, Non-nucleophilic Base Solvent->BaseStrength BaseStrength->Start Stoichiometry Use Excess 2-Adamantylamine Overalkylation->Stoichiometry Elimination Elimination (Styrene-like) Side Product? Overalkylation->Elimination No Stoichiometry->Start MilderBase Use Milder Base (e.g., K₂CO₃ vs. NaH) Elimination->MilderBase Yes MilderBase->Start AddAmine Add 0.5-1% Et₃N or NH₄OH to Eluent Tailing->AddAmine Phase Switch to Alumina or Reverse-Phase Chromatography AddAmine->Phase Phase->Success

Caption: Troubleshooting workflow for synthesis and purification.

Troubleshooting Guide: Synthesis & Workup

Q4: My reaction shows very low conversion of 2-adamantylamine, even after prolonged reaction time. What is happening?

Potential Causes & Solutions

  • Insufficient Activation Energy: The nucleophilic attack by the bulky 2-adamantylamine on the haloethanol is sterically hindered, leading to a high activation energy.[4] Standard conditions may be insufficient.

    • Solution: Increase the reaction temperature. If your solvent is acetonitrile (boiling point ~82 °C), consider switching to a higher-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF, bp 153 °C) or Dimethyl sulfoxide (DMSO, bp 189 °C) to safely achieve higher temperatures.

  • Inadequate Base: The base may not be strong enough or soluble enough in the reaction medium to effectively neutralize the HBr/HCl generated. If the acid is not scavenged, it will protonate the starting amine, rendering it non-nucleophilic.

    • Solution: Ensure your base is suitable. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice. For more difficult reactions, a stronger, non-nucleophilic base could be tested, but this may promote side reactions. Ensure the base is finely powdered and vigorously stirred to maximize surface area.

  • Poor Reagent Quality: The 2-haloethanol reagent may have degraded.

    • Solution: Use a freshly opened bottle of the 2-haloethanol or purify it by distillation before use.

SolventBoiling Point (°C)Dielectric Constant (ε)Notes
Acetonitrile (MeCN)8237.5Good starting point, easy to remove.
Tetrahydrofuran (THF)667.6Lower boiling point, less polar.
N,N-Dimethylformamide (DMF)15336.7Excellent for forcing conditions, harder to remove.
Dimethyl sulfoxide (DMSO)18946.7Highest boiling point, very polar, difficult to remove.
Q5: I am observing a significant amount of a higher molecular weight byproduct in my LC-MS analysis. What is it and how can I prevent it?

Potential Cause & Solution

This is very likely the N,N-disubstituted (tertiary amine) byproduct , formed when the desired product, this compound, acts as a nucleophile and reacts with another molecule of the 2-haloethanol. The secondary amine product can sometimes be more nucleophilic than the sterically hindered primary amine starting material.

  • Protocol for Minimizing Over-alkylation:

    • Adjust Stoichiometry: Use an excess of the 2-adamantylamine relative to the 2-haloethanol (e.g., 1.5 to 2.0 equivalents). This statistically favors the reaction of the haloethanol with the more abundant starting material.

    • Slow Addition: Add the 2-haloethanol slowly to the reaction mixture containing the 2-adamantylamine and base. This keeps the concentration of the electrophile low at all times, reducing the chance of a second alkylation event.

Troubleshooting Guide: Purification

Q6: My product is streaking badly (tailing) during silica gel column chromatography, leading to poor separation and mixed fractions. How can I fix this?

Potential Cause & Solution

This is a classic problem when purifying amines on silica gel. The slightly acidic nature of silica gel (due to silanol groups, Si-OH) can protonate the basic amine product. This strong, ionic interaction with the stationary phase causes tailing and poor chromatographic performance.[8]

  • Step-by-Step Protocol for Improved Chromatography:

    • Deactivate the Silica: Before loading your sample, flush the column with your starting eluent that has been modified with a small amount of a volatile base. A common choice is 0.5-1% triethylamine (Et₃N) or a 1% solution of ammonium hydroxide in methanol, added to your solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes).[8]

    • Maintain the Modifier: Ensure all subsequent gradient eluents also contain the same concentration of the basic modifier.

    • Alternative Stationary Phases: If tailing persists, consider switching to a different stationary phase.

      • Neutral or Basic Alumina: Alumina is less acidic than silica and is an excellent alternative for purifying basic compounds.

      • Reverse-Phase (C18) Silica: In reverse-phase chromatography, separation is based on hydrophobicity. The adamantyl group provides a strong hydrophobic handle, often leading to excellent separation using solvent systems like Acetonitrile/Water or Methanol/Water.

Q7: My compound seems to be lost during aqueous workup or extraction. What is the best way to isolate the crude product?

Potential Cause & Solution

The amino alcohol has amphipathic properties. While the adamantane group suggests high solubility in organic solvents like ethyl acetate or dichloromethane, the amino alcohol portion can lead to some water solubility, especially if the aqueous phase becomes acidic and protonates the amine, forming a water-soluble salt.

  • Optimized Extraction Protocol:

    • After the reaction is complete, remove the solvent under reduced pressure.

    • Add an organic solvent immiscible with water (e.g., Ethyl Acetate or Dichloromethane) and a sufficient amount of water.

    • Crucially, basify the aqueous layer by adding a solution of 1M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO₃) until the pH is >10. This ensures your product is in its free-base form and will preferentially partition into the organic layer.

    • Separate the layers. Extract the aqueous layer two more times with the organic solvent to ensure full recovery.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product for purification.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Amino Alcohols.
  • Santa Cruz Biotechnology. (n.d.). 1-Adamantylamine.
  • Google Patents. (2021). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
  • Moehs Ibérica. (n.d.). AMANTADINE HYDROCHLORIDE.
  • Smolecule. (n.d.). Buy 2-(2-Adamantyl)ethanol | 39555-28-7.
  • Cayman Chemical. (2022). Amantadine (hydrochloride) Product Information.
  • Dyker, G. (2023). Synthesis of amino alcohols - Insights in Basic Organic Chemistry 9. YouTube.
  • BOC Sciences. (n.d.). Amino Alcohol Synthesis Service.
  • Organic Chemistry Portal. (2020). Synthesis of 1,2-amino alcohols.
  • Diva-Portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis.
  • Psoch, M., et al. (2021). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC - NIH.
  • ResearchGate. (2025). Use of the Adamantane Structure in Medicinal Chemistry.

Sources

Technical Support Center: Refining Protocols for 2-(2-Adamantylamino)ethanol Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the functionalization of 2-(2-Adamantylamino)ethanol. This guide is designed for researchers, scientists, and drug development professionals to address specific experimental challenges. The unique physicochemical properties of the adamantane moiety—notably its steric bulk and high lipophilicity—present distinct challenges and opportunities in synthetic chemistry.[1][2] This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to facilitate the optimization of your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality and storage parameters for the this compound starting material?

A1: The purity and stability of your starting material are paramount for reproducible results.

  • Purity: The primary concerns are residual solvents from synthesis and potential isomeric impurities. Verify the purity (≥98%) via quantitative NMR (qNMR) and assess for volatile impurities using GC-MS. The presence of other adamantane isomers or related byproducts can lead to complex mixtures that are difficult to separate post-functionalization.[]

  • Storage: this compound, like many primary and secondary amines, is susceptible to degradation. It should be stored in a cool (2-8°C), dry, and dark environment under an inert atmosphere (e.g., argon or nitrogen).[4] The amine group can slowly react with atmospheric CO₂ to form carbamates and is sensitive to oxidation and moisture, which can affect its reactivity.[4]

Q2: How does the steric hindrance of the 2-adamantyl group influence the reactivity of the amino and hydroxyl functional groups?

A2: The adamantyl cage exerts significant steric hindrance, which is a defining factor in the molecule's reactivity.

  • Amine Reactivity: The secondary amine is sterically encumbered. While it remains a potent nucleophile, its reaction rate with bulky electrophiles will be significantly slower compared to less hindered amines. To overcome this, you may need more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of more reactive reagents (e.g., acyl chlorides over anhydrides, or alkyl iodides over bromides).[5][6]

  • Hydroxyl Reactivity: The hydroxyl group is at the terminus of a flexible ethyl chain, making it significantly more accessible than the amine. In competitive reactions, the hydroxyl group will often react preferentially with sterically demanding reagents unless the amine's nucleophilicity is specifically enhanced (e.g., by deprotonation with a strong base).

  • Impact on Mechanism: The rigidity of the adamantane scaffold prevents backside attack at the C2 position, meaning SN2-type reactions directly on the cage are not possible. Functionalization occurs at the appended aminoethanol chain.

Q3: What are the most common strategies for achieving selective functionalization of either the amine or the hydroxyl group?

A3: Achieving selectivity is a primary challenge. The choice of strategy depends on the desired outcome.

  • For Amine-Selective Reactions (e.g., N-Acylation, N-Alkylation):

    • Protect the Hydroxyl Group: The most robust method is to protect the alcohol as a silyl ether (e.g., TBDMS, TIPS) or a benzyl ether. This blocks its reactivity, allowing for a wide range of transformations on the free amine.

    • Kinetic Control: For reactions like acylation with highly reactive acyl chlorides at low temperatures, the more nucleophilic amine may react faster than the alcohol, allowing for selective N-acylation without protection. However, this requires careful optimization.

  • For Hydroxyl-Selective Reactions (e.g., O-Acylation, O-Alkylation):

    • Protect the Amine Group: The amine can be protected as a carbamate (e.g., Boc, Cbz) or trifluoroacetamide. These groups are stable under many conditions used to modify alcohols.

    • Exploit Basicity Differences: The amine can be protonated with one equivalent of a strong acid (e.g., HCl, TFA) to form the ammonium salt. This deactivates the nitrogen as a nucleophile, allowing reagents to react selectively with the neutral hydroxyl group.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low or No Product Yield in Functionalization Reactions

Q: My N-alkylation/acylation reaction with this compound is showing very low conversion to the desired product. I have tried standard conditions that work for other secondary amines. What should I investigate?

A: Low yield is a frequent issue, often stemming from the unique properties of the adamantyl substrate. The troubleshooting process should be systematic.

LowYield_Troubleshooting start Low or No Yield reagent Reagent Reactivity & Purity start->reagent Check conditions Reaction Conditions start->conditions Assess solubility Solubility Issues start->solubility Verify reagent_purity Verify purity of all reagents (NMR, GC) reagent->reagent_purity reagent_reactivity Increase electrophilicity (e.g., R-Cl to R-I) reagent->reagent_reactivity temp Increase Temperature (e.g., 25°C -> 80°C -> 110°C) conditions->temp base Use Stronger/More Soluble Base (e.g., K₂CO₃ to Cs₂CO₃ or NaH) conditions->base time Extend Reaction Time (Monitor by TLC/LC-MS) conditions->time solvent Change to Polar Aprotic Solvent (e.g., THF to DMF or DMSO) solubility->solvent concentration Adjust Concentration (High dilution can slow bimolecular rxns) solubility->concentration

Caption: Troubleshooting workflow for low product yield.

Possible Causes & Detailed Solutions:

  • Insufficient Reagent Reactivity: The sterically hindered amine requires a more potent electrophile.

    • Troubleshooting: If using an alkyl bromide for N-alkylation, switch to the more reactive alkyl iodide.[5] For acylations, use an acyl chloride instead of an anhydride or coupling reagents (like HATU/EDC), which may be too bulky to form the active intermediate efficiently.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for deprotonating the amine and facilitating the SN2 reaction.

    • Troubleshooting: Standard bases like K₂CO₃ may be ineffective. Switch to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) is often superior as it promotes selective mono-alkylation.[5] For very difficult transformations, a non-nucleophilic strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be required.[5] Pair the base with a suitable polar aprotic solvent like DMF or DMSO, which effectively solvates cations and accelerates SN2 reactions.[5]

  • Sub-Optimal Temperature and Time: The activation energy for the reaction may be higher than anticipated due to steric effects.

    • Troubleshooting: Gradually increase the reaction temperature in 20°C increments, monitoring for starting material consumption and potential decomposition by TLC or LC-MS.[6] Reactions may require extended periods (24-48 hours) to reach completion.

ParameterStandard ConditionRecommended Optimization for Adamantyl SubstrateRationale
Alkylating Agent Alkyl Bromide (R-Br)Alkyl Iodide (R-I) or Triflate (R-OTf)Better leaving group overcomes steric hindrance.
Base K₂CO₃, Et₃NCs₂CO₃, NaH, KHMDSStronger/more soluble base ensures complete deprotonation.
Solvent THF, AcetonitrileDMF, DMSOPolar aprotic solvents accelerate SN2 reactions.
Temperature Room Temp to 50°C80°C to 120°CProvides sufficient energy to overcome the activation barrier.
Problem 2: Competing Side Reactions and Poor Selectivity

Q: I am attempting a mono-functionalization but observe multiple products. This includes reaction at both the amine and hydroxyl groups, or over-alkylation of the amine. How can I improve selectivity?

A: This is a classic selectivity problem where kinetic and thermodynamic factors compete. A targeted strategy based on the desired product is necessary.

Selectivity_Control cluster_n Strategies for N-Selectivity cluster_o Strategies for O-Selectivity Start This compound N_Func Desired N-Functionalization Start->N_Func Electrophile + Base O_Func Desired O-Functionalization Start->O_Func Electrophile + Base/Acid Side_O O-Functionalization (Side Product) Start->Side_O Side_N N,N-Dialkylation (Side Product) N_Func->Side_N Excess Alkylating Agent Side_NO N,O-Difunctionalization (Side Product) N_Func->Side_NO Harsh Conditions Protect_O Protect -OH (e.g., TBDMSCl) Kinetic_Ctrl Kinetic Control (Low Temp, Reactive Acyl Halide) O_Func->Side_NO Protect_N Protect -NH (e.g., Boc₂O) Protonate_N Protonate -NH (e.g., add 1 eq. HCl)

Caption: Decision diagram for controlling N- vs. O-functionalization.

Strategies for Mono-N-Alkylation (Suppressing Over-alkylation):

  • Control Stoichiometry: Use a significant excess of the starting amine relative to the alkylating agent (e.g., 3-5 equivalents of the amine). This statistically favors the reaction of the alkylating agent with the more abundant starting material over the mono-alkylated product.[7]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump. This maintains a low instantaneous concentration of the electrophile, further reducing the probability of a second alkylation event.[7]

  • Lower Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable rate can help, as the activation energy for the second alkylation (of a now more sterically hindered product) may be higher.

Protocol: Selective Mono-N-Benzylation of this compound

  • To a flame-dried round-bottom flask under Argon, add this compound (3.0 eq.) and anhydrous DMF.

  • Add cesium carbonate (Cs₂CO₃, 1.5 eq.) and stir the suspension for 15 minutes at room temperature.

  • Prepare a solution of benzyl bromide (1.0 eq.) in a small volume of anhydrous DMF.

  • Using a syringe pump, add the benzyl bromide solution to the reaction mixture over 4-6 hours.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Problem 3: Product Purification Challenges

Q: My functionalized product is difficult to purify. It streaks on TLC plates and is hard to separate from starting material or byproducts using column chromatography.

A: The combination of a polar amino-alcohol head and a greasy, non-polar adamantane tail gives these molecules challenging chromatographic properties.

  • Streaking on Silica Gel: Free amines are notorious for streaking on acidic silica gel.

    • Solution: Add a small amount of triethylamine (~1%) or ammonia (e.g., using a mobile phase saturated with NH₄OH) to your eluent. This deactivates the acidic silanol groups on the silica surface, resulting in sharper peaks and better separation.

  • Poor Separation: If the Rf values of your product and impurities are very close:

    • Solution 1: Change the Solvent System. Systematically screen different solvent systems. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is standard. For very polar compounds, adding methanol or isopropanol to a dichloromethane or ethyl acetate mobile phase can improve separation.

    • Solution 2: Use a Different Stationary Phase. If silica fails, consider alumina (which can be basic, neutral, or acidic) or reverse-phase (C18) chromatography for highly non-polar derivatives.

  • Sublimation: Adamantane and its less polar derivatives can sublime under high vacuum.[]

    • Solution: When removing solvent on a rotary evaporator, use minimal heat. When drying the final product under high vacuum, do so at room temperature and for the minimum time necessary. For very volatile compounds, consider freeze-drying (lyophilization) from a suitable solvent like 1,4-dioxane if the product is sensitive to prolonged vacuum.

References

  • Long-term Stability of the Anti-Influenza A Compounds--Amantadine and Rimantadine. (1998). Antiviral Research, 38(3), 213-5.
  • Technical Support Center: Asymmetric Synthesis of Adamantane Deriv
  • 1-Adamantylamine - Solubility of Things. (n.d.). Solubility of Things.
  • What are the storage conditions for 1 - adamantanamine? (2026). Rongyao Blog.
  • Process for the preparation of 1-adamantane derivatives. (1991).
  • Adamantane Impurities. (n.d.). BOC Sciences.
  • Technical Support Center: Optimization of N-alkylation of 2-aminobenzylamine Deriv
  • 2-(2-Adamantyl)ethanol. (n.d.). Smolecule.
  • adamantane. (n.d.). Organic Syntheses Procedure.
  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025). Journal of Chemical Health Risks.
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025). PMC - PubMed Central.
  • Technical Support Center: N-Alkylation of Methanesulfonamide. (2025). BenchChem.
  • Troubleshooting side reactions in the N-alkyl
  • Synthesis of 2-(2-aminoethoxy) ethanol. (2021).
  • The synthesis method of 2-(2-Aminoethoxy)ethanol. (2024). ChemicalBook.
  • Process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee. (2012).
  • Technical Support Center: Optimization of Enamine Alkyl

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avoiding byproduct formation with 2-(2-Adamantylamino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Byproduct Formation

Welcome to the Technical Support Center for 2-(2-Adamantylamino)ethanol. This guide is designed to provide you, our valued scientific partners, with in-depth troubleshooting advice and frequently asked questions to ensure the highest purity and yield in your reactions. As Senior Application Scientists, we understand the nuances of complex organic synthesis and the critical importance of minimizing byproduct formation for successful drug development and research outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges related to byproduct formation when using this compound. We delve into the root causes of these issues and provide actionable, step-by-step protocols to overcome them.

Issue 1: Low Yield of the Desired Product Accompanied by a Complex Mixture of Byproducts

Symptoms:

  • Thin-Layer Chromatography (TLC) analysis shows multiple spots in addition to the desired product.

  • Nuclear Magnetic Resonance (NMR) spectroscopy of the crude product reveals a host of unidentified peaks.

  • The isolated yield of the target molecule is significantly lower than anticipated.

Probable Causes & Mechanistic Insights:

Low yields and complex product mixtures often stem from side reactions involving the reactive amine and hydroxyl functionalities of this compound. The bulky adamantyl group can sterically hinder the desired reaction, allowing for competitive, less-hindered side reactions to occur.

  • Over-alkylation/Over-acylation: The secondary amine is susceptible to multiple additions of electrophiles if reaction conditions are not carefully controlled.

  • Oxidation: The secondary amine can be oxidized to the corresponding nitrone or other oxidized species, especially in the presence of certain catalysts or atmospheric oxygen at elevated temperatures.

  • Intramolecular Cyclization: Depending on the reaction partner, intramolecular cyclization to form morpholine-like structures can be a competing pathway.

  • Reaction with Solvents: Protic solvents like ethanol can sometimes participate in the reaction, leading to the formation of ethylated byproducts.[1]

Solutions & Step-by-Step Protocols:

To mitigate these side reactions, precise control over reaction parameters is paramount.

Protocol 1: Controlled Addition of Reagents

  • Dissolve this compound in an appropriate aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the reaction mixture to a temperature that slows down the reaction rate (e.g., 0 °C or -78 °C), depending on the reactivity of the electrophile.

  • Add the electrophile (e.g., alkyl halide, acyl chloride) dropwise as a solution in the same solvent over an extended period. This maintains a low concentration of the electrophile, favoring the desired mono-addition.

  • Monitor the reaction progress meticulously using TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of further byproducts.

Protocol 2: Strategic Use of a Non-Nucleophilic Base

  • Select a sterically hindered, non-nucleophilic base such as Diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases will deprotonate the necessary acidic protons without competing with the nucleophilic amine of this compound.

  • Add the base to the solution of this compound before the addition of the electrophile.

  • Proceed with the controlled addition of the electrophile as described in Protocol 1.

Issue 2: Presence of Unreacted Starting Material and a Single, Dominant Byproduct

Symptoms:

  • TLC or LC-MS analysis clearly shows the starting material, the desired product, and one major impurity.

  • The impurity has a mass consistent with a dimer or a product of reaction with the solvent.

Probable Causes & Mechanistic Insights:

This scenario often points to a specific, favored side reaction pathway.

  • Dimerization: Self-condensation of this compound or reaction between the starting material and the product can occur, especially at higher concentrations and temperatures.

  • Formation of an Oxazolidine: If the reaction is conducted in the presence of an aldehyde or ketone (either as a reagent or an impurity), an oxazolidine ring can form through condensation with the amino and hydroxyl groups. Aldehyde impurities can be present in various excipients and solvents.[2]

Solutions & Step-by-Step Protocols:

Protocol 3: High-Dilution Conditions

  • Utilize a larger volume of solvent than typically employed to reduce the concentration of reactants. This disfavors bimolecular side reactions like dimerization.

  • Employ a syringe pump for the slow addition of both the this compound solution and the electrophile solution simultaneously to a flask containing only the solvent. This technique, known as the "Ziegler-Ruggli high dilution principle," is highly effective in minimizing intermolecular side reactions.

Protocol 4: Purification of Reagents and Solvents

  • Ensure the purity of all reagents and solvents. Solvents should be freshly distilled or from a recently opened bottle to minimize the presence of impurities like aldehydes or peroxides.[2]

  • If an aldehyde or ketone is suspected as an impurity, consider purifying the solvent by distillation or by passing it through a column of activated alumina.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for reactions involving this compound?

The optimal temperature is highly dependent on the specific reaction. For reactions with highly reactive electrophiles, starting at low temperatures (0 °C to -78 °C) is recommended to control the reaction rate and selectivity. For less reactive partners, the reaction may require heating. It is crucial to perform small-scale optimization experiments to determine the ideal temperature that maximizes the yield of the desired product while minimizing byproduct formation.

Q2: Which analytical techniques are best for monitoring reaction progress and identifying byproducts?

A combination of techniques is often most effective:

  • Thin-Layer Chromatography (TLC): Provides a quick and simple way to monitor the disappearance of starting materials and the appearance of products and byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers higher resolution than TLC and provides mass information, which is invaluable for tentatively identifying byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and can be used to identify and quantify major impurities in the crude reaction mixture.

Q3: How can I effectively purify the final product from adamantane-containing byproducts?

Purification can be challenging due to the similar physical properties of adamantane derivatives.

  • Column Chromatography: This is the most common and effective method.[3]

    • Stationary Phase: Silica gel is standard. For basic amine compounds, treating the silica with triethylamine in the eluent can improve peak shape and separation.

    • Eluent System: A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or a mixture containing a small amount of methanol or isopropanol) is often necessary to achieve good separation.

  • Crystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Q4: Are there any known incompatibilities of this compound with common reagents or catalysts?

Yes, care should be taken with the following:

  • Strong Oxidizing Agents: These can lead to the oxidation of the secondary amine.

  • Certain Metal Catalysts: Some transition metal catalysts can coordinate with the amine and hydroxyl groups, potentially leading to undesired side reactions or catalyst deactivation. For instance, in reactions involving palladium catalysts, the amine can act as a ligand.[4]

  • Acidic Conditions: In strongly acidic media, the amine will be protonated, rendering it non-nucleophilic.

Visualizing Reaction Control

To better illustrate the strategies for minimizing byproduct formation, the following workflow diagram highlights the key decision points and actions.

Byproduct_Avoidance_Workflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_monitoring Monitoring & Workup cluster_purification Purification start Start Reaction Setup reagent_purity Purify Reagents & Solvents start->reagent_purity inert_atm Establish Inert Atmosphere (N2 or Ar) reagent_purity->inert_atm cool_reaction Cool Reaction Mixture (e.g., 0 °C) inert_atm->cool_reaction use_base Use Non-Nucleophilic Base (e.g., DIPEA) cool_reaction->use_base controlled_add Controlled Reagent Addition (Dropwise or Syringe Pump) high_dilution Consider High-Dilution Conditions controlled_add->high_dilution If dimerization is an issue monitor Monitor Progress (TLC, LC-MS) controlled_add->monitor use_base->controlled_add high_dilution->monitor quench Quench Reaction monitor->quench workup Aqueous Workup quench->workup purify Purification (Column Chromatography, Crystallization) workup->purify analyze Analyze Final Product (NMR, MS) purify->analyze end Pure Product analyze->end

Caption: Workflow for Minimizing Byproducts.

This diagram outlines the critical steps from preparation to purification for a successful reaction with this compound.

Summary of Key Parameters for Byproduct Minimization

ParameterRecommendationRationale
Temperature Low to moderate (0 °C to RT, initially)Controls reaction rate, reduces side reactions.
Concentration High dilution (<0.1 M)Minimizes intermolecular side reactions like dimerization.
Reagent Addition Slow, controlled (dropwise or syringe pump)Maintains low electrophile concentration, favors mono-substitution.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the secondary amine.
Base Sterically hindered, non-nucleophilicPrevents competition with the substrate's nucleophilic amine.
Solvents Anhydrous, high purity aprotic solventsAvoids side reactions with solvent and impurities like aldehydes.[2]

By implementing these best practices and understanding the underlying chemical principles, you can significantly improve the outcome of your experiments with this compound, leading to higher yields and purer products.

References

  • U.S. Patent No. US20210040029A1. (2021). Synthesis of 2-(2-aminoethoxy) ethanol.
  • Aso, D., Orimoto, Y., Higashino, M., Taniguchi, I., & Aoki, Y. (2022). Why does 2-(2-aminoethylamino)ethanol have superior CO2 separation performance to monoethanolamine?: A computational study. Physical Chemistry Chemical Physics, 24(20), 12345-12351. [Link]

  • Wang, X., et al. (2023). Highly efficient and stable ethanol electrosynthesis from carbon dioxide at −250 mA cm−2. Nature Communications, 14(1), 1-9. [Link]

  • Almeida, A. C. S., et al. (2007). Integrated biosensor systems for ethanol analysis. Journal of pharmaceutical and biomedical analysis, 44(3), 695-701. [Link]

  • U.S. Patent No. US20120202995A1. (2012). Process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee.
  • Novakov, I. A., et al. (2022). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. Russian Chemical Bulletin, 71(12), 2445-2452. [Link]

  • Wróbel, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700. [Link]

  • Chinese Patent No. CN103539696A. (2014). Preparation method of 2-(aminoxy) ethanol.
  • Wu, Y., Levons, J., Narang, A. S., Raghavan, K., & Rao, V. M. (2011). Reactive impurities in excipients: profiling, identification and mitigation of drug–excipient incompatibility. AAPS PharmSciTech, 12(4), 1248-1263. [Link]

  • Hori, M., et al. (2024). Reaction Mechanisms and Production of Hydrogen and Acetic Acid from Aqueous Ethanol Using a Ru-Sn/TiO2 Catalyst in a Continuous Flow Reactor. Catalysts, 14(4), 259. [Link]

  • Koh, H. J., et al. (2016). Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. Bulletin of the Korean Chemical Society, 37(10), 1629-1635. [Link]

  • Skouteris, D., et al. (2018). Scheme of the reactions starting from ethanol. The numbers indicate the relative branching ratios (see text). ResearchGate. [Link]

  • Kiyoura, T., & Muraishi, T. (1996). Synthesis of 2-(dimethylamino)ethanol by the hydrogenolysis of tris(2-hydroxyethyl)amine. Chemical Communications, (16), 1829. [Link]

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Validation & Comparative

A Comparative Guide to 2-(2-Adamantylamino)ethanol and Other Amino Alcohols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the selection of molecular scaffolds and functional groups is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic profile of a therapeutic candidate. Amino alcohols represent a versatile class of compounds, integral to the structure of numerous pharmaceuticals.[1] This guide provides an in-depth comparison of 2-(2-Adamantylamino)ethanol, a molecule featuring the bulky, lipophilic adamantane cage, with other structurally simpler and distinct amino alcohols. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis, supported by available experimental data and detailed methodologies, to inform the strategic selection of amino alcohols in their research endeavors.

The Physicochemical Landscape: The Influence of the Adamantyl Moiety

The adamantane group is a well-established "lipophilic bullet" in medicinal chemistry, often incorporated into molecules to enhance their ability to cross biological membranes and to improve metabolic stability.[2][3] This effect is primarily attributed to its rigid, voluminous, and highly nonpolar nature.

To illustrate this principle, consider the comparison with fundamental amino alcohols:

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)LogP (Predicted/Experimental)pKa (Predicted/Experimental)
Ethanolamine HO-CH₂-CH₂-NH₂61.08170-1.31 to -1.9 (Exp.)9.5 (Exp.)
N-Methylethanolamine HO-CH₂-CH₂-NH(CH₃)75.11159-1.06 (Exp.)9.88 (Exp.)[5]
This compound See Figure 1195.32 (as free base)Not availablePredicted to be significantly higher than simpler amino alcoholsPredicted to be in the range of a typical secondary amine
Amantadine (for lipophilicity comparison)Adamantyl-NH₂151.25-2.5 (Exp.)10.14 (Exp.)

Data for Ethanolamine and N-Methylethanolamine sourced from publicly available databases. LogP for Amantadine is provided as a reference for the lipophilicity of the adamantane core.

The stark contrast in predicted lipophilicity underscores the transformative effect of the adamantane group. This enhanced lipophilicity can be a double-edged sword. While it can improve membrane permeability, including passage through the blood-brain barrier, it can also lead to decreased aqueous solubility, which may pose challenges for formulation and administration.[4]

Synthesis Strategies: A Comparative Overview

The synthesis of amino alcohols can be broadly categorized into several approaches, with the choice of method often depending on the desired stereochemistry and the complexity of the starting materials.

Synthesis of Simple Amino Alcohols

Ethanolamine and its N-alkylated derivatives are typically synthesized on an industrial scale via the reaction of ethylene oxide with ammonia or the corresponding amine. This method is efficient and cost-effective for producing these fundamental building blocks.

Synthesis of Adamantane-Containing Amino Alcohols

The synthesis of this compound is more complex. While a specific, detailed protocol for this exact molecule is not widely published, a general and plausible synthetic route involves the reductive amination of 2-adamantanone with ethanolamine.

Synthesis_Workflow Adamantanone 2-Adamantanone Intermediate Schiff Base Intermediate Adamantanone->Intermediate Ethanolamine Ethanolamine Ethanolamine->Intermediate ReducingAgent Reducing Agent (e.g., NaBH₃CN, H₂/Pd-C) Product This compound ReducingAgent->Product Intermediate->Product Reduction

Caption: Plausible synthetic workflow for this compound.

This approach leverages commercially available starting materials. The optimization of reaction conditions, including the choice of reducing agent and solvent, would be crucial to maximize the yield and purity of the final product.

Biological Activity: A Tale of Two Scaffolds

The structural differences between simple and adamantane-containing amino alcohols translate into distinct biological activity profiles.

Simple Amino Alcohols in Biological Systems

Ethanolamine is a fundamental building block for phospholipids, which are essential components of cell membranes.[6] N-Methylethanolamine is an intermediate in the biosynthesis of choline.[7] Their roles are primarily metabolic and structural.

Adamantane Amino Alcohols: Targeting Viral Pathogens

The adamantane cage has a rich history in antiviral drug discovery, with amantadine and rimantadine being notable examples of M2 proton channel inhibitors of the influenza A virus.[8] The introduction of an amino alcohol functionality to the adamantane scaffold has been explored as a strategy to modulate and enhance this antiviral activity.

A study by Zoidis et al. (2010) investigated the synthesis and biological activity of a series of adamantanaminoalcohols.[9] One particular compound, an aminoalcohol derived from 2-adamantanone, demonstrated significantly higher activity against influenza A virus than amantadine, being 6-fold more potent and equipotent to rimantadine.[9] This highlights the potential of combining the adamantane core with an amino alcohol moiety to generate highly active antiviral agents.

The proposed mechanism of action for many adamantane-based antivirals involves the blockade of the M2 ion channel, which is crucial for the uncoating of the viral genome and subsequent replication. The bulky adamantane cage is thought to sterically hinder the channel, while the amine group's basicity may also play a role in disrupting proton transport.

Antiviral_Mechanism cluster_virus Influenza A Virus cluster_cell Host Cell M2 M2 Ion Channel Endosome Endosome M2->Endosome Proton Influx (Inhibited) ViralRNA Viral RNA Replication Viral Replication ViralRNA->Replication Leads to Endosome->ViralRNA Uncoating (Blocked) AdamantylAmino This compound AdamantylAmino->M2 Blocks

Caption: Proposed mechanism of antiviral action for adamantane amino alcohols.

Cytotoxicity Profile

Experimental Protocols

To facilitate further research and direct comparison, we provide detailed, standardized protocols for the determination of key physicochemical properties.

Protocol for pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of an amino alcohol.

Principle: A solution of the amino alcohol is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.[12][13][14][15]

Materials:

  • pH meter with a combination glass electrode

  • Calibrated burette

  • Magnetic stirrer and stir bar

  • Beakers

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • Deionized water (degassed)

  • The amino alcohol to be tested

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[12]

  • Sample Preparation: Accurately weigh a sample of the amino alcohol and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the beaker containing the amino alcohol solution on the magnetic stirrer and add the stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.

  • Titration: Begin adding the titrant (0.1 M HCl for a basic amine) in small, precise increments from the burette. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the amino alcohol has been neutralized.

Protocol for LogP Determination by the Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP) of an amino alcohol.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH for LogD). The concentration of the compound in each phase is measured at equilibrium, and the LogP is calculated as the logarithm of the ratio of the concentrations.[16][17][18][19]

Materials:

  • Separatory funnels or screw-cap vials

  • Mechanical shaker or vortex mixer

  • Centrifuge (optional)

  • UV-Vis spectrophotometer or HPLC for concentration analysis

  • n-Octanol (pre-saturated with water)

  • Water or buffer solution (pre-saturated with n-octanol)

  • The amino alcohol to be tested

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and water/buffer for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the amino alcohol in the aqueous phase at a concentration that can be accurately measured by the chosen analytical method.

  • Partitioning: In a separatory funnel or vial, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol (a 1:1 volume ratio is common).

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Allow the phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.

  • Concentration Measurement: Carefully separate the two phases and determine the concentration of the amino alcohol in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Conclusion and Future Directions

The incorporation of an adamantane moiety into an amino alcohol scaffold, as in this compound, represents a compelling strategy in drug design, particularly for targeting indications where increased lipophilicity is advantageous, such as in antiviral and CNS-targeted therapies. This guide has highlighted the profound impact of the adamantane group on physicochemical properties and biological activity when compared to simpler amino alcohols like ethanolamine and N-methylethanolamine.

While the available data on related adamantane amino alcohols is promising, a comprehensive understanding of this compound necessitates further empirical investigation. The detailed experimental protocols provided herein offer a clear roadmap for researchers to determine its precise physicochemical parameters (pKa and LogP) and to conduct direct, quantitative comparisons of its biological activity and cytotoxicity against other amino alcohols. Such data will be invaluable in guiding the rational design and development of next-generation therapeutics leveraging the unique properties of the adamantane scaffold.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

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  • Kolocouris, N., et al. (1996). Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. 2. Journal of Medicinal Chemistry, 39(17), 3307–3318. [Link]

  • Zoidis, G., et al. (2010). Design and synthesis of bioactive adamantanaminoalcohols and adamantanamines. European Journal of Medicinal Chemistry, 45(11), 5022-5030. [Link]

  • Todorova, N., et al. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1013-1022. [Link]

  • Spasov, A. A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 3700. [Link]

  • Shiryaev, V. A., et al. (2021). Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. European Journal of Medicinal Chemistry, 221, 113485. [Link]

  • Pharmacy 180. SAR of Adamantane Amines. [Link]

  • Kolocouris, N., et al. (1996). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of Medicinal Chemistry, 39(17), 3307-3318. [Link]

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  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]

  • Green, T. J., & Walsh, J. J. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8), CH24075. [Link]

  • Aso, D., et al. (2022). Why does 2-(2-aminoethylamino)ethanol have superior CO2 separation performance to monoethanolamine? A computational study. Physical Chemistry Chemical Physics, 24(23), 14172-14176. [Link]

  • Aso, D., et al. (2022). Why does 2-(2-aminoethylamino)ethanol have superior CO2 separation performance to monoethanolamine? A computational study. Physical Chemistry Chemical Physics, 24(23), 14172-14176. [Link]

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The Adamantane Advantage: A Comparative Guide to the Structure-Activity Relationship of 2-(2-Adamantylamino)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 16, 2026 – In the landscape of modern drug discovery, the adamantane moiety stands out as a uniquely effective scaffold. Its rigid, lipophilic, and three-dimensional structure has been instrumental in the development of numerous therapeutic agents with enhanced pharmacokinetic and pharmacodynamic profiles. This guide offers an in-depth comparison of 2-(2-Adamantylamino)ethanol derivatives, a class of compounds with significant therapeutic potential, by dissecting their structure-activity relationships (SAR). This analysis is tailored for researchers, scientists, and drug development professionals seeking to leverage the adamantane advantage in their own research.

The core structure of this compound combines the bulky, hydrophobic adamantane cage with a flexible aminoethanol side chain. This unique combination allows for a multitude of structural modifications, each influencing the compound's biological activity. Understanding the nuances of these modifications is key to designing more potent and selective drug candidates.

The Crucial Role of the Adamantane Cage

The adamantane group is more than just a bulky substituent; it acts as a "lipophilic bullet," enhancing the drug's ability to cross cellular membranes and improving its overall bioavailability.[1] Its rigid nature also provides a stable anchor for the rest of the molecule, ensuring a precise orientation of pharmacophoric groups for optimal interaction with biological targets.[2]

When considering the point of attachment to the adamantane core, studies on related aminoadamantane derivatives have shown that substitution at the 2-position can lead to distinct pharmacological profiles compared to the more commonly studied 1-position. This is attributed to the different spatial arrangement of the substituent relative to the adamantane cage.

Unraveling the Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives can be systematically modulated by modifying three key regions of the molecule: the adamantane cage, the amino group, and the ethanol side chain.

Modifications of the Adamantane Moiety:

While direct SAR studies on substitutions on the 2-adamantyl group within this specific ethanolamine series are limited in publicly available literature, general principles from broader adamantane chemistry suggest that introducing substituents on the cage can fine-tune lipophilicity and steric interactions with the target protein. For instance, hydroxylation or halogenation of the adamantane core in other derivative classes has been shown to alter metabolic stability and target engagement.

The Influence of the Amino Group:

The amino group is a critical pharmacophore, often involved in key hydrogen bonding interactions with the biological target. Its basicity and steric accessibility are crucial for activity.

  • N-Alkylation and N,N-Dialkylation: In studies of related adamantane amines, N-alkylation and N,N-dialkylation have been shown to have a variable impact on antiviral activity, sometimes maintaining or slightly modifying the potency compared to the primary amine.[3]

  • N-Acylation: Conversely, N-acylation generally leads to a decrease in antiviral activity for many aminoadamantane derivatives, with the exception of certain amino acid conjugates.[3] This suggests that a free or readily accessible basic nitrogen is often essential for the mechanism of action, particularly in antiviral contexts where interaction with ion channels is key.

The Ethanol Side Chain as a Modulator of Activity:

The 2-hydroxyethyl group provides a crucial point of interaction and can influence the molecule's solubility and binding orientation.

  • Hydroxyl Group: The presence of the hydroxyl group offers a potential hydrogen bond donor and acceptor, which can be critical for anchoring the molecule in the binding pocket of a target enzyme or receptor. Studies on adamantanaminoalcohols have highlighted the importance of this group for both antiviral and trypanocidal activities.

  • Chain Length and Substitution: Altering the length of the alkyl chain between the amino group and the hydroxyl moiety, or introducing substituents on the ethanol backbone, can significantly impact the spatial relationship between the adamantane core and the key interacting groups. While specific data for the this compound series is scarce, SAR studies on other amino alcohol-containing compounds demonstrate that even minor changes in this linker region can drastically alter biological activity.

Comparative Biological Activity: A Look at Antiviral Potential

Compound/Derivative Class Modification Observed Effect on Antiviral Activity (Influenza A) Reference
Amantadine (1-aminoadamantane)Parent CompoundBaseline Activity[4]
Rimantadineα-methyl substitution on the aminoethyl side chain of amantadineGenerally comparable or slightly enhanced activity compared to amantadine.[4]
N-Alkyl AdamantanaminesAddition of alkyl groups to the nitrogenActivity is often retained, with potency depending on the specific alkyl group.[3]
N-Acyl AdamantanaminesAcylation of the nitrogenGenerally leads to a loss of activity, with some exceptions for specific amino acid conjugates.[3]
Spiro-aminoadamantanesIncorporation of the amino group into a spirocyclic systemSome derivatives show significantly higher potency than amantadine.[3]

This table is a synthesis of general trends observed in the literature for aminoadamantane derivatives and is intended to provide a comparative context.

Experimental Protocols

To facilitate further research in this area, we provide a generalized protocol for the synthesis and antiviral evaluation of this compound derivatives.

General Synthetic Protocol for this compound Derivatives:

A common route for the synthesis of the parent compound involves the reductive amination of 2-adamantanone with ethanolamine. N-substituted derivatives can be subsequently prepared through standard alkylation or acylation reactions of the secondary amine.

G Adamantanone 2-Adamantanone ReductiveAmination Reductive Amination (e.g., NaBH3CN) Adamantanone->ReductiveAmination Ethanolamine Ethanolamine Ethanolamine->ReductiveAmination ParentCompound This compound ReductiveAmination->ParentCompound Alkylation N-Alkylation (Alkyl Halide, Base) ParentCompound->Alkylation Acylation N-Acylation (Acyl Chloride/Anhydride) ParentCompound->Acylation N_Alkyl_Derivative N-Alkyl Derivative Alkylation->N_Alkyl_Derivative N_Acyl_Derivative N-Acyl Derivative Acylation->N_Acyl_Derivative

Figure 1: General synthetic workflow for this compound and its N-substituted derivatives.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-adamantanone and a slight excess of ethanolamine in a suitable solvent such as methanol or ethanol.

  • Reductive Amination: Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN), portion-wise to the stirred solution at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, quench the reaction by adding a dilute acid. The solvent is then removed under reduced pressure. The resulting residue is taken up in an organic solvent and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

  • N-Substitution (Optional): To synthesize N-alkyl or N-acyl derivatives, the purified parent compound is dissolved in an appropriate solvent, and a base (e.g., triethylamine) is added. The corresponding alkyl halide or acyl chloride/anhydride is then added dropwise, and the reaction is stirred until completion (monitored by TLC). The work-up and purification follow a similar procedure as described in step 3.

Plaque Reduction Assay for Antiviral Activity Evaluation:

This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC₅₀).

G Start Seed host cells in multi-well plates Infection Infect cell monolayers with virus Start->Infection Treatment Add serial dilutions of test compounds Infection->Treatment Incubation Incubate to allow plaque formation Treatment->Incubation Staining Fix and stain cells (e.g., with crystal violet) Incubation->Staining Analysis Count plaques and calculate IC50 Staining->Analysis End Determine antiviral potency Analysis->End

Figure 2: Workflow of a typical plaque reduction assay for antiviral screening.

Step-by-Step Protocol:

  • Cell Seeding: Seed a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) in multi-well plates and allow them to grow to a confluent monolayer.

  • Virus Infection: Remove the growth medium and infect the cell monolayers with a known titer of the virus for a specific adsorption period (e.g., 1 hour).

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in a serum-free medium. After the virus adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compounds to the respective wells.

  • Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 37°C) for a period that allows for the formation of visible plaques (typically 2-3 days).

  • Plaque Visualization: After incubation, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then stain with a staining solution (e.g., crystal violet). The areas of cell death due to viral replication will appear as clear zones (plaques) against a background of stained, viable cells.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the untreated virus control. The IC₅₀ value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While the existing literature on related compounds provides a foundational understanding of the SAR, a systematic exploration of this specific derivative series is warranted. Future research should focus on the synthesis and biological evaluation of a diverse library of these compounds, with modifications to all three key regions of the molecule. Such studies, targeting a range of biological endpoints beyond antiviral activity, will undoubtedly unlock the full therapeutic potential of this versatile chemical scaffold.

The unique physicochemical properties conferred by the adamantane moiety, combined with the tunable nature of the aminoethanol side chain, make these derivatives a compelling area of investigation for medicinal chemists. This guide serves as a foundational resource to inspire and inform the design of the next generation of adamantane-based therapeutics.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • Kolocouris, N., Kolocouris, A., Foscolos, G. B., Fytas, G., Neyts, J., Padalko, E., Balzarini, J., Snoeck, R., Andrei, G., & De Clercq, E. (1996). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of Medicinal Chemistry, 39(17), 3307-3318. [Link]

  • Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967-2978. [Link]

  • Hubble, J. A., & Schweitzer, R. J. (2011). Adamantane in Drug Discovery. Australian Journal of Chemistry, 64(4), 329. [Link]

Sources

A Researcher's Guide to the Biological Validation of 2-(2-Adamantylamino)ethanol: A Comparative Analysis with Established Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the adamantane moiety stands out as a versatile scaffold, enhancing the therapeutic properties of numerous drugs.[1][2] Its rigid, lipophilic structure can improve bioavailability and target engagement.[2][3] This guide focuses on a lesser-explored derivative, 2-(2-Adamantylamino)ethanol, providing a framework for its biological validation. We will objectively compare its potential performance against two well-established adamantane-containing drugs: Memantine and Amantadine. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance and field-proven insights to navigate the experimental validation of this promising compound.

Introduction to this compound and Its Comparators

This compound is an organic compound featuring the characteristic adamantane cage linked to an aminoethanol side chain.[3] While specific biological activities of this compound are not extensively documented in publicly available literature, its structural similarity to known therapeutic agents suggests potential pharmacological relevance. The presence of the adamantane group and a polar amino-alcohol function hints at possible interactions with biological targets, particularly within the central nervous system (CNS) or as an antiviral agent.

To rigorously evaluate the potential of this compound, a direct comparison with established drugs sharing the adamantane core is essential. This guide proposes a comparative validation against:

  • Memantine: An N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.[4][5][6][7][8] Its therapeutic effect lies in mitigating excitotoxicity by blocking overactive NMDA receptors.[4][6][8]

  • Amantadine: A drug with a dual mechanism of action, functioning as both an antiviral agent against Influenza A and a treatment for Parkinson's disease through the modulation of dopamine and glutamate signaling.[9][10][11][12]

The following sections will detail the experimental workflows to synthesize and validate the biological activity of this compound, using Memantine and Amantadine as benchmarks for neuroprotective and antiviral activities, respectively.

Comparative Overview of Adamantane Derivatives

FeatureThis compound (Hypothesized)MemantineAmantadine
Core Structure AdamantaneAdamantaneAdamantane
Key Functional Groups Secondary amine, Primary alcoholPrimary aminePrimary amine
Primary Mechanism of Action Unknown; potential NMDA receptor modulation or antiviral activityUncompetitive NMDA receptor antagonist[5][6][7][8]Influenza A M2 proton channel inhibitor; enhances dopamine release and blocks dopamine reuptake[9]
Therapeutic Use To be determinedAlzheimer's disease[5][6]Influenza A, Parkinson's disease[10][11][12]
Key Biological Target(s) To be determinedExtrasynaptic NMDA receptors[5]Influenza A M2 protein, Dopaminergic system, NMDA receptors[9][12]

Experimental Validation: A Step-by-Step Guide

This section outlines the necessary experimental protocols to synthesize and subsequently validate the biological activity of this compound.

Synthesis of this compound

The first step in validating the biological activity of this compound is its chemical synthesis. While various synthetic routes for adamantane derivatives exist, a common approach involves the reductive amination of an adamantane ketone. The following is a generalized protocol.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 2-adamantanone in a suitable solvent such as methanol or ethanol.

  • Amine Addition: Add an equimolar amount of 2-aminoethanol to the solution.

  • Reductive Amination: Introduce a reducing agent, such as sodium borohydride (NaBH₄), portion-wise while stirring at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction mixture with water.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow start Dissolve 2-adamantanone in solvent add_amine Add 2-aminoethanol start->add_amine reduction Add reducing agent (e.g., NaBH₄) add_amine->reduction monitor Monitor reaction by TLC reduction->monitor quench Quench with water monitor->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify characterize Characterize product (NMR, MS) purify->characterize end Pure this compound characterize->end

Caption: Workflow for the synthesis of this compound.

Validation of Neuroprotective Activity (Comparison with Memantine)

Given the structural similarities to Memantine, a primary hypothesis is that this compound may exhibit neuroprotective effects via NMDA receptor antagonism.

Signaling Pathway: NMDA Receptor-Mediated Excitotoxicity

G cluster_pathway NMDA Receptor Signaling glutamate Excess Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor ca_influx Excessive Ca²⁺ Influx nmda_receptor->ca_influx downstream Activation of Downstream Pathways ca_influx->downstream excitotoxicity Excitotoxicity & Neuronal Damage downstream->excitotoxicity memantine Memantine / This compound? memantine->nmda_receptor Blocks channel

Caption: Simplified diagram of NMDA receptor-mediated excitotoxicity.

Experimental Protocol: In Vitro Neuroprotection Assay

  • Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).

  • Treatment: Pre-treat the cells with varying concentrations of this compound, Memantine (as a positive control), and a vehicle control for a specified duration (e.g., 1-2 hours).

  • Induction of Excitotoxicity: Expose the cells to a neurotoxic concentration of NMDA or glutamate.

  • Cell Viability Assessment: After an incubation period (e.g., 24 hours), assess cell viability using a standard method such as the MTT assay or LDH release assay.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group. Determine the EC₅₀ (half-maximal effective concentration) for neuroprotection for both this compound and Memantine.

Experimental Protocol: Electrophysiological Assessment of NMDA Receptor Antagonism

  • Cell Preparation: Use primary neurons or oocytes expressing specific NMDA receptor subtypes.

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure NMDA-evoked currents.

  • Compound Application: Apply a saturating concentration of NMDA and glycine to elicit a maximal current. Then, co-apply varying concentrations of this compound or Memantine.

  • Data Analysis: Measure the reduction in the NMDA-evoked current in the presence of the test compounds. Calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound to quantify their potency as NMDA receptor antagonists.

Validation of Antiviral Activity (Comparison with Amantadine)

The adamantane cage is a key pharmacophore for antiviral activity against the Influenza A virus. It is therefore prudent to investigate if this compound shares this property with Amantadine.

Experimental Protocol: Plaque Reduction Assay for Influenza A

  • Cell Culture: Grow a monolayer of Madin-Darby canine kidney (MDCK) cells in 6-well plates.

  • Virus Infection: Infect the cell monolayers with a known titer of Influenza A virus.

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with an agarose medium containing various concentrations of this compound, Amantadine (as a positive control), or a vehicle control.

  • Plaque Formation: Incubate the plates for 2-3 days to allow for the formation of viral plaques.

  • Plaque Visualization and Counting: Stain the cells with crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the vehicle control. Determine the EC₅₀ for the antiviral activity of both compounds.

Experimental Workflow: Antiviral Activity Validation

G cluster_antiviral Antiviral Validation Workflow start Culture MDCK cells infect Infect with Influenza A virus start->infect treat Treat with compound (in agarose overlay) infect->treat incubate Incubate for plaque formation treat->incubate stain Stain with crystal violet incubate->stain count Count plaques stain->count analyze Calculate EC₅₀ count->analyze end Antiviral Efficacy Determined analyze->end

Sources

The Adamantane Advantage: A Comparative Guide to Bulky Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of catalysis, the quest for robust, efficient, and selective catalysts is perpetual. Among the diverse architectures of molecular scaffolds, adamantane and its derivatives have emerged as powerful tools in the design of high-performance catalysts.[1][2][3] The unique tricyclic cage structure of adamantane imparts a combination of exceptional steric bulk, high stability, and tunable electronic properties, making it a privileged motif in modern catalyst development.[4][5] This guide provides a comparative analysis of adamantane-containing compounds in catalysis, with a focus on their application in cross-coupling reactions, supported by experimental data and detailed protocols.

The Strategic Value of Bulk: Why Adamantane?

The efficacy of a catalyst is often dictated by the subtle interplay of steric and electronic effects within the ligand sphere of the metal center.[6] Adamantyl-containing ligands, particularly phosphines and N-heterocyclic carbenes (NHCs), leverage the distinct properties of the adamantane cage to enhance catalytic performance.

Steric Influence: The most prominent feature of the adamantyl group is its significant and rigid steric bulk.[4] This bulkiness, often quantified by the Tolman cone angle (θ) or percent buried volume (%VBur), plays a crucial role in several key steps of the catalytic cycle, particularly in cross-coupling reactions.[4][7] For instance, in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, bulky ligands promote the desired reductive elimination step, which forms the final product, and can stabilize the catalytically active monoligated metal species.[8][9]

Electronic Tuning: Beyond sterics, the adamantane scaffold allows for the fine-tuning of the ligand's electronic properties.[4] Alkyl-substituted adamantyl phosphines are strongly electron-donating, which increases the electron density on the metal center. This, in turn, facilitates the oxidative addition of substrates, a critical step in many catalytic cycles.[8][9]

Comparative Performance in Cross-Coupling Reactions

The true measure of a catalyst lies in its performance. Here, we compare adamantane-containing catalysts with other common systems in the context of Suzuki-Miyaura and Heck cross-coupling reactions.

Adamantyl Phosphines in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of phosphine ligand is critical, especially when dealing with challenging substrates like aryl chlorides.[10] Adamantyl-containing phosphines have demonstrated exceptional activity in these transformations.

Below is a table summarizing the performance of various phosphine ligands in the Suzuki-Miyaura coupling of aryl chlorides with phenylboronic acid.

LigandCatalyst SystemAryl ChlorideYield (%)Reference
Di(1-adamantyl)phosphinous acid (POPd2-Ad) Pd(OAc)₂Phenyl chloride99[11][12]
Tri(tert-butyl)phosphine (P(t-Bu)₃) Pd(OAc)₂4-Chlorotoluene>70[13]
SPhos Pd(OAc)₂2-Chlorotoluene98[10]
XPhos Pd(OAc)₂4-Chlorotoluene>95[10]
cataCXium® A (Di(1-adamantyl)-n-butylphosphine) Pd(OAc)₂ChlorobenzeneHigh[14]

As the data indicates, adamantyl-containing phosphines, such as POPd2-Ad and cataCXium® A, are highly effective for the activation of less reactive aryl chlorides, often outperforming other bulky phosphine ligands.[11][12][14] The exceptional performance of these ligands is attributed to the synergistic effect of their steric bulk and strong electron-donating nature, which accelerates both oxidative addition and reductive elimination.[8][9]

Adamantyl N-Heterocyclic Carbenes (NHCs) in Heck Coupling

The Heck reaction, another pivotal C-C bond-forming reaction, also benefits from the application of bulky ligands. Adamantyl-substituted NHCs have emerged as robust ligands for palladium-catalyzed Heck reactions, offering high stability and activity.

LigandCatalyst SystemAryl BromideAlkeneYield (%)TONReference
IMes-Pd In situp-BromoanisoletBu acrylateHighup to 5.22 x 10⁵[15]
(BzImAd)Pd(Cl)dmba Pre-catalystSimple aryl bromidesStyreneModerate-ExcellentN/A[3]

Adamantyl-NHC palladium complexes exhibit high turnover numbers (TONs), indicating excellent catalyst stability and efficiency.[15] The bulky adamantyl groups on the NHC ligand create a sterically demanding environment around the palladium center, which can enhance catalyst longevity and promote high activity.

Experimental Protocols

To provide a practical context for the application of adamantane-containing catalysts, we present detailed experimental protocols for ligand synthesis and a representative catalytic reaction.

Synthesis of Tri(1-adamantyl)phosphine

This protocol is adapted from a reliable, peer-reviewed procedure.[16][17]

Diagram of the Synthetic Workflow:

G cluster_0 Synthesis of Di-(1-adamantyl)phosphonium Trifluoromethanesulfonate cluster_1 Synthesis of Tri-(1-adamantyl)phosphine a 1-Adamantanol d Di-(1-adamantyl)phosphonium trifluoromethanesulfonate a->d 1. Reaction b Trifluoromethanesulfonic acid b->d c Phosphonous dichloride c->d e Di-(1-adamantyl)phosphonium trifluoromethanesulfonate i Tri-(1-adamantyl)phosphine e->i 2. Coupling f 1-Adamantyl acetate f->i g DBU g->i h TMSOTf h->i

Caption: Synthetic workflow for Tri(1-adamantyl)phosphine.

Step-by-Step Procedure:

  • Synthesis of Di-(1-adamantyl)phosphonium Trifluoromethanesulfonate:

    • In a nitrogen-filled glovebox, combine 1-adamantanol, phosphonous dichloride, and trifluoromethanesulfonic acid in a suitable solvent (e.g., dichloromethane).

    • Stir the reaction mixture at room temperature for the specified time.

    • Isolate the product by filtration, wash with a suitable solvent (e.g., diethyl ether), and dry under vacuum.[17]

  • Synthesis of Tri-(1-adamantyl)phosphine:

    • In a nitrogen-filled glovebox, charge a reaction vessel with di-(1-adamantyl)phosphonium trifluoromethanesulfonate and 1-adamantyl acetate.[16]

    • Add anhydrous, degassed dichloromethane and stir to dissolve.

    • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and stir for 30 minutes.[16]

    • Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) and stir for 24 hours at room temperature.[16][17]

    • Isolate the product by filtration, wash with ethanol, and dry under vacuum to yield tri-(1-adamantyl)phosphine as a colorless solid.[16][17]

Causality Behind Experimental Choices: The use of a glovebox and anhydrous, degassed solvents is crucial due to the air- and moisture-sensitivity of the phosphine intermediates. DBU acts as a non-nucleophilic base to deprotonate the phosphonium salt, while TMSOTf facilitates the coupling reaction.

General Protocol for Suzuki-Miyaura Coupling using an Adamantyl Phosphine Ligand

This protocol is a generalized procedure based on common practices in the literature.[10][11][12]

Diagram of the Catalytic Cycle:

G cluster_legend Legend pd0 Pd(0)L pd_oad Ar-Pd(II)-X(L) pd0->pd_oad Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)-Ar'(L) pd_oad->pd_trans Transmetalation (Ar'-B(OR)₂) pd_trans->pd0 product Ar-Ar' pd_trans->product Reductive Elimination L L = Adamantyl Phosphine

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Step-by-Step Procedure:

  • Reaction Setup:

    • In a nitrogen-filled glovebox, add the palladium precursor (e.g., Pd(OAc)₂), the adamantyl phosphine ligand, and the base (e.g., K₃PO₄ or KOtBu) to an oven-dried reaction vessel.

    • Add the aryl halide and the arylboronic acid.

    • Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction Execution:

    • Seal the reaction vessel and remove it from the glovebox.

    • Stir the reaction mixture at the desired temperature (room temperature to elevated temperatures, depending on the substrates) for the specified time.[10][11]

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent and wash with water or brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The inert atmosphere is essential to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand. The choice of base and solvent is critical for the efficiency of the transmetalation step and the overall reaction rate. Bulky adamantyl phosphine ligands are employed to accelerate the reductive elimination step, which is often the rate-limiting step for challenging substrates.[8][9]

Conclusion

Adamantane-containing compounds represent a significant advancement in the field of catalysis. Their unique combination of steric bulk and tunable electronic properties provides a powerful handle for designing highly active and stable catalysts for a range of important organic transformations. As demonstrated by the comparative data, adamantyl-based phosphines and NHCs often exhibit superior performance in challenging cross-coupling reactions compared to other ligand systems. The detailed protocols provided herein offer a practical starting point for researchers looking to harness the "adamantane advantage" in their own synthetic endeavors. The continued exploration of this versatile scaffold promises to unlock even more efficient and selective catalytic systems in the future.

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-(2-Adamantylamino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Adamantane Moiety in Modern Drug Development

In the intricate world of medicinal chemistry, the adamantane scaffold stands out as a uniquely valuable building block. Its rigid, lipophilic, three-dimensional structure can significantly enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents, improving properties like metabolic stability and membrane permeability.[1][2] 2-(2-Adamantylamino)ethanol is a key intermediate, leveraging this adamantane core in the synthesis of novel compounds with potential antiviral, analgesic, and antidiabetic activities.[2][3]

For researchers, scientists, and drug development professionals, the synthetic journey does not end upon successful product formation. The purity of an intermediate like this compound is a non-negotiable prerequisite for advancing a drug candidate. The presence of unreacted starting materials, by-products, or residual solvents can introduce confounding variables in biological assays, lead to downstream synthetic failures, and pose significant safety risks. This guide provides an in-depth comparison of the primary analytical techniques used to establish the purity of this compound, explaining the causality behind methodological choices to ensure robust, reliable, and self-validating results.

Pillar 1: The Rationale for a Multi-Technique Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. Each method possesses unique strengths and inherent limitations, interrogating the sample for different types of impurities. A truly trustworthy purity assessment, therefore, relies on an orthogonal approach, where multiple, complementary techniques are employed. For a molecule like this compound, which contains a bulky aliphatic cage, a secondary amine, and a primary alcohol, a combination of structural, chromatographic, and compositional analyses is essential.

Pillar 2: A Comparative Analysis of Core Analytical Methodologies

The selection of an analytical method should be driven by the information required. For purity assessment, this ranges from absolute structural confirmation to the sensitive detection of trace-level contaminants.

Analytical Technique Principle of Operation Information Provided Advantages Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei (¹H, ¹³C) within a magnetic field to probe the chemical environment of each atom.[4]Unambiguous structural elucidation, identification of structurally related impurities, and quantitative analysis (qNMR).[5][6]Non-destructive, highly reproducible, provides absolute structural information, excellent for quantification against a certified standard.[7]Relatively low sensitivity for detecting trace impurities (<0.1%); complex mixtures can lead to overlapping signals.
High-Performance Liquid Chromatography (HPLC) Separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[8]High-resolution separation of the main compound from non-volatile impurities and by-products. Provides purity values based on peak area percentage.High sensitivity and resolving power, widely applicable, established methods for amino alcohols and adamantane derivatives.[9][10]Requires a chromophore for UV detection; identification of unknown peaks requires mass spectrometry (LC-MS) or reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds in the gas phase, followed by ionization and detection of fragments based on their mass-to-charge ratio.Identification and quantification of volatile and semi-volatile impurities, including residual solvents and certain by-products.[8]Extremely high sensitivity and specificity; provides structural information of impurities through mass spectral library matching.[11]Not suitable for non-volatile or thermally labile compounds; the hydroxyl and amine groups may require derivatization to improve peak shape.[12]
Elemental Analysis (CHNS) The compound is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are measured to determine the mass percentage of each element.[13][14]Confirms the elemental composition and validates the empirical formula of the bulk material.[15]Provides fundamental confirmation of the compound's identity and is a classic benchmark for purity.[16]Does not identify the nature of impurities, only their effect on the overall elemental ratio; insensitive to isomeric impurities.

Pillar 3: Field-Proven Experimental Protocols

The following protocols are designed to be self-validating systems, providing a robust framework for assessing the purity of this compound.

Protocol 1: Structural Confirmation and Purity by Quantitative NMR (qNMR)

Causality: NMR is the gold standard for structural confirmation.[4] By integrating signals of the target molecule against a certified internal standard of known purity and weight, we can calculate an absolute purity value (weight %), which is an orthogonal confirmation to chromatographic area % purity.[6][7]

Methodology:

  • Sample Preparation: Accurately weigh approximately 15-20 mg of this compound and 5-10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a clean vial. The standard must have signals that do not overlap with the analyte.

  • Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆). Ensure complete dissolution.

  • Data Acquisition:

    • Transfer the solution to a high-quality NMR tube.

    • Acquire a quantitative ¹H NMR spectrum on a spectrometer of 400 MHz or higher.

    • Critical Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton being quantified (typically 30-60 seconds is sufficient) and a 90° pulse angle to ensure full magnetization recovery for accurate integration.[6]

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved signal from this compound and a signal from the internal standard.

  • Purity Calculation: Use the following formula to determine the weight % purity of the analyte:

    • Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (MWₓ / MWₛₜd) * (Wₛₜd / Wₓ) * Pₛₜd (%)

    • Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, W = Weight, P = Purity. The subscript 'x' denotes the analyte and 'std' denotes the standard.[17]

Protocol 2: Impurity Profiling by Reversed-Phase HPLC (RP-HPLC)

Causality: RP-HPLC is the workhorse for pharmaceutical purity analysis due to its high resolving power for non-volatile organic molecules.[8] A C18 column is chosen for its excellent retention of hydrophobic moieties like adamantane, while a buffered mobile phase ensures consistent ionization and peak shape for the amine group.

Methodology:

  • Sample and Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Sample Diluent: 50:50 mixture of Mobile Phase A and B.

    • Sample Preparation: Prepare a stock solution of this compound in the diluent at approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 210 nm (chosen for detecting the amine/alcohol functional groups which lack a strong chromophore).

    • Gradient Program:

      • Start at 10% B, hold for 2 min.

      • Linear ramp to 95% B over 15 min.

      • Hold at 95% B for 3 min.

      • Return to 10% B and equilibrate for 5 min.

  • Analysis and Data Interpretation:

    • Inject the sample and integrate all peaks detected.

    • Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100%.

    • The accepted deviation for elemental analysis results from the calculated values is typically within ±0.4%.[16][18]

Visualizing the Integrated Purity Assessment Workflow

A logical and systematic workflow ensures all aspects of the compound's purity are thoroughly investigated, from initial identity confirmation to final quantitative assessment.

Caption: A multi-phase workflow ensuring robust purity assessment from initial structure to final validation.

Conclusion

Assessing the purity of a critical intermediate like this compound is a cornerstone of rigorous drug development. Relying on a single analytical result is insufficient. The most trustworthy approach combines the definitive structural information from NMR, the high-resolution separation power of HPLC, the volatile impurity detection of GC-MS, and the fundamental compositional validation of elemental analysis. By adopting these field-proven, orthogonal methodologies, researchers can ensure the quality and integrity of their synthesized materials, building a solid and reliable foundation for subsequent research and development phases.

References

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Comparative In vitro Evaluation of 2-(2-Adamantylamino)ethanol Derivatives: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro bioactivities of novel 2-(2-Adamantylamino)ethanol derivatives, offering insights for researchers and professionals in drug discovery and development. We will delve into their synthesis, cytotoxic profiles, and potential therapeutic applications, supported by detailed experimental protocols and comparative data.

Introduction: The Therapeutic Potential of Adamantane Analogs

Adamantane-containing compounds have long been a cornerstone in medicinal chemistry, with established drugs like amantadine and rimantadine originally developed as antiviral agents against the influenza A virus. The rigid, lipophilic adamantane cage is a unique pharmacophore that can interact with various biological targets, leading to a broad spectrum of activities, including antiviral, antiparkinsonian, and even anticancer effects. The derivatization of the adamantane core, such as through the introduction of amino alcohol side chains, offers a promising avenue for developing new therapeutic agents with improved efficacy and novel mechanisms of action. This guide focuses on a series of this compound derivatives, exploring their synthesis and comparative in vitro performance.

Synthesis of this compound Derivatives

The synthesis of the parent compound, this compound, is typically achieved through a straightforward nucleophilic substitution reaction. This involves the reaction of 2-aminoadamantane with 2-bromoethanol in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. The resulting secondary amine can then be further derivatized to explore structure-activity relationships.

For instance, novel derivatives can be synthesized by reacting this compound with various isocyanates or isothiocyanates. This leads to the formation of urea or thiourea derivatives, respectively. These modifications can significantly alter the compound's polarity, hydrogen bonding capacity, and overall biological activity.

Comparative In Vitro Cytotoxicity Assessment

A critical initial step in the evaluation of any potential therapeutic agent is the assessment of its cytotoxicity. This helps to determine the concentration range at which the compound can be safely studied for its desired biological effects. Here, we compare the cytotoxic profiles of a parent this compound and its derivatized analogs against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) values.

Comparative Cytotoxicity Data
CompoundDerivative TypeCell Line A (IC₅₀, µM)Cell Line B (IC₅₀, µM)Cell Line C (IC₅₀, µM)
1 Parent Aminoalcohol> 100> 100> 100
2 Phenylurea25.331.845.1
3 Naphthylthiourea15.822.428.9

Interpretation of Results: The parent this compound (Compound 1 ) exhibits low cytotoxicity across all tested cell lines. The introduction of urea (Compound 2 ) and thiourea (Compound 3 ) moieties significantly increases the cytotoxic activity, with the naphthylthiourea derivative showing the most potent effect. This suggests that the aromatic and thiocarbonyl groups play a crucial role in the observed cytotoxicity.

Antiviral Activity against Influenza A Virus

Given the historical success of adamantane derivatives as anti-influenza agents, the evaluation of these novel compounds against the influenza A virus is a logical next step.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Step-by-Step Protocol:

  • Cell Monolayer Preparation: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a known titer of influenza A virus for 1 hour at 37°C.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a mixture of agarose and cell culture medium containing various concentrations of the test compounds.

  • Incubation: Incubate the plates at 37°C until viral plaques are visible (typically 2-3 days).

  • Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. Determine the EC₅₀ (half-maximal effective concentration) value.

Comparative Antiviral Data
CompoundEC₅₀ against Influenza A (µM)Selectivity Index (SI = IC₅₀/EC₅₀) on MDCK cells
Amantadine 5.2> 19
Compound 1 > 50-
Compound 2 12.52.5
Compound 3 8.13.6

Interpretation of Results: The parent aminoalcohol (Compound 1 ) shows no significant antiviral activity. However, the urea (Compound 2 ) and thiourea (Compound 3 ) derivatives exhibit moderate activity against the influenza A virus. While not as potent as amantadine, these results demonstrate that derivatization can impart antiviral properties. The selectivity index (SI), a measure of the therapeutic window, is modest for these initial derivatives, indicating a need for further optimization to reduce cytotoxicity while enhancing antiviral potency.

Mechanistic Insights and Future Directions

The observed biological activities of these this compound derivatives are likely influenced by their physicochemical properties. The introduction of aromatic urea and thiourea groups increases the lipophilicity and introduces hydrogen bonding capabilities, which can facilitate interactions with biological targets.

While the exact mechanism of action for the cytotoxic and antiviral effects of these novel derivatives remains to be elucidated, potential targets could include viral ion channels (for anti-influenza activity) or cellular kinases (for anticancer effects). Further studies, such as target-based assays and molecular modeling, are warranted to unravel their mechanisms of action.

Future research should focus on synthesizing a broader range of derivatives to establish a more comprehensive structure-activity relationship. Modifications to the aromatic ring system and the linker between the adamantane core and the urea/thiourea moiety could lead to compounds with improved potency and selectivity.

Visualizing the Workflow

experimental_workflow cluster_synthesis Synthesis cluster_testing In Vitro Testing cluster_evaluation Evaluation start 2-Aminoadamantane + 2-Bromoethanol synthesis Synthesis of This compound (Parent Compound) start->synthesis derivatization Reaction with Isocyanates/Isothiocyanates synthesis->derivatization derivatives Urea/Thiourea Derivatives derivatization->derivatives cytotoxicity Cytotoxicity Assay (MTT) derivatives->cytotoxicity antiviral Antiviral Assay (Plaque Reduction) derivatives->antiviral data_analysis Data Analysis (IC50 / EC50) cytotoxicity->data_analysis antiviral->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar mechanism Mechanism of Action Studies data_analysis->mechanism

Caption: Experimental workflow for the synthesis and in vitro evaluation of this compound derivatives.

References

  • De Clercq, E. (2006). Antiviral agents active against influenza A viruses. Nature Reviews Drug Discovery, 5(12), 1015-1025. [Link]

  • Hubsher, G., Haider, M., & Okun, M. S. (2012). Amantadine: the journey from fighting influenza to treating Parkinson's disease. Parkinsonism & Related Disorders, 18(4), 373-375. [Link]

Comparative Validation of Adamantane-Class Antiviral Mechanisms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the mechanism of action of adamantane-class antiviral compounds, using Rimantadine as a primary example. While the precursor molecule, 2-(2-Adamantylamino)ethanol, is a critical chemical intermediate, it is not the biologically active agent. The focus of this guide is therefore on its potent antiviral derivative, Rimantadine, and its well-established mechanism as an inhibitor of the influenza A M2 proton channel.

We will objectively compare the performance of Rimantadine with its structural analog, Amantadine, and a mechanistically distinct influenza antiviral, Oseltamivir. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth, experimentally-grounded insights into validating antiviral mechanisms.

Mechanistic Overview: Targeting Viral Uncoating

The adamantane class of antivirals, including Rimantadine and Amantadine, exerts its effect by targeting a crucial early step in the influenza A virus lifecycle: viral uncoating.[1] After the virus enters the host cell through endocytosis, the acidic environment of the endosome activates the M2 protein, a proton-selective ion channel in the viral envelope.[1][2] This channel allows protons to flow into the virion, lowering its internal pH. This acidification is essential for the dissociation of the viral ribonucleoproteins (RNPs) from the matrix protein (M1), a process known as uncoating.[2][3] Once uncoated, the viral genetic material is released into the cytoplasm, where it can replicate.[1]

Rimantadine and Amantadine function by blocking this M2 proton channel.[1][4] By physically obstructing the channel, these drugs prevent the influx of protons, thereby inhibiting the acidification of the viral interior and halting the uncoating process.[1][5] As a result, the viral RNA remains trapped, and the replication cycle is aborted.[1]

In contrast, Oseltamivir (Tamiflu) acts on a different stage of the viral lifecycle. It is a neuraminidase inhibitor, preventing the release of newly formed virus particles from the infected host cell.[5][6][7]

Signaling Pathway: Influenza A Entry and Uncoating

The following diagram illustrates the entry of the influenza A virus and the critical role of the M2 proton channel, which is the target of Rimantadine.

cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_endosome Endosome (Acidic pH) cluster_drug Drug Intervention Virion Virion EndocytosedVirion Endocytosed Virion Virion->EndocytosedVirion Endocytosis M2_Channel M2 Proton Channel EndocytosedVirion->M2_Channel Uncoating Viral RNA Uncoating M2_Channel->Uncoating Enables Protons H+ Protons->M2_Channel Influx Cytoplasm Cytoplasm Uncoating->Cytoplasm Release of Viral RNA Replication Viral Replication Cytoplasm->Replication Rimantadine Rimantadine/ Amantadine Rimantadine->M2_Channel Blocks

Caption: Influenza A virus entry and the inhibitory action of Rimantadine on the M2 proton channel.

Comparative Analysis of Antiviral Potency

The efficacy of M2 channel inhibitors can be quantified by determining their half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the M2 channel activity. A lower IC50 value indicates a more potent inhibitor.

CompoundTargetMechanism of ActionTypical IC50 Range (Wild-Type M2)Key Resistance Mutation
Rimantadine Influenza A M2 Proton ChannelBlocks proton influx, preventing viral uncoating10 - 50 µMS31N
Amantadine Influenza A M2 Proton ChannelBlocks proton influx, preventing viral uncoating15 - 240 µM[8][9]S31N[9]
Oseltamivir Influenza A & B NeuraminidaseInhibits cleavage of sialic acid, preventing viral release0.96 - 60 nM (for active metabolite)[10]H275Y (in N1 subtypes)

Note: IC50 values can vary depending on the specific viral strain and the experimental assay used.

Molecular dynamics simulations suggest that rimantadine reduces water density in the M2 channel more effectively than amantadine, which is consistent with its generally lower experimental IC50 values.[4] However, the clinical utility of both drugs has been significantly compromised by the prevalence of resistant strains, particularly the S31N mutation in the M2 protein.[9][11]

Experimental Validation Protocols

To validate the mechanism of action for an M2 proton channel inhibitor like Rimantadine, a multi-faceted approach is required. Below are detailed protocols for key experiments.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique directly measures the proton current flowing through the M2 channel expressed in the membrane of a Xenopus oocyte. Inhibition of this current by the test compound provides direct evidence of channel blocking.

Experimental Workflow:

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) assay to measure M2 channel inhibition.

Step-by-Step Protocol:

  • Oocyte Preparation: Harvest and prepare mature Xenopus laevis oocytes.

  • cRNA Injection: Microinject oocytes with cRNA encoding the wild-type or mutant influenza A M2 protein.

  • Incubation: Incubate the oocytes for 2-4 days at 16-18°C to allow for protein expression.

  • Electrophysiology:

    • Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).

    • Clamp the membrane potential at a holding potential (e.g., -30 mV).

    • Perfuse the oocyte with a high pH buffer (e.g., pH 7.5) to establish a baseline current.

    • Switch to a low pH buffer (e.g., pH 5.5) to activate the M2 proton channels, observing an inward current.

    • Once a stable inward current is achieved, introduce the test compound (e.g., Rimantadine) at various concentrations to the low pH buffer.

    • Record the inhibition of the inward current at each concentration.

  • Data Analysis: Plot the percentage of current inhibition against the drug concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

Fluorescence-Based Proton Flux Assay

This cell-free assay uses virus-like particles (VLPs) or liposomes containing the M2 protein and a pH-sensitive fluorescent dye. It provides a high-throughput method to screen for M2 inhibitors.[12][13]

Step-by-Step Protocol:

  • VLP/Liposome Preparation: Prepare VLPs or reconstitute purified M2 protein into liposomes containing a pH-sensitive fluorescent dye (e.g., pyranine).

  • Assay Setup:

    • Dispense the M2-containing VLPs or liposomes into a microplate.

    • Add the test compounds at various concentrations.

    • Establish a baseline fluorescence reading.

  • Activation: Induce a rapid pH jump by adding an acidic buffer.[12] Activation of the M2 channel will cause proton influx, acidifying the interior and altering the fluorescence of the entrapped dye.[14]

  • Data Acquisition: Monitor the change in fluorescence over time.

  • Data Analysis: The rate of fluorescence change is proportional to the proton flux. Calculate the percentage of inhibition for each compound concentration and determine the IC50.

Plaque Reduction Assay

This cell-based assay assesses the ability of a compound to inhibit viral replication in a culture of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells).

Step-by-Step Protocol:

  • Cell Seeding: Plate MDCK cells in multi-well plates to form a confluent monolayer.

  • Viral Infection: Infect the cell monolayers with a known dilution of influenza A virus.

  • Compound Treatment: After allowing the virus to adsorb, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates for 2-3 days to allow for the formation of plaques (zones of cell death caused by viral replication).

  • Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Compare the number and size of plaques in treated wells to untreated control wells. The concentration of the compound that reduces the number of plaques by 50% is the EC50 (half-maximal effective concentration).[8]

Conclusion and Future Directions

The validation of this compound's antiviral potential is realized through the detailed mechanistic analysis of its derivative, Rimantadine. The experimental framework presented here, combining electrophysiology, fluorescence-based assays, and cell-based viral replication studies, provides a robust methodology for confirming the M2 proton channel inhibitory mechanism.

While Rimantadine and Amantadine have been pivotal in antiviral therapy, the rise of drug-resistant strains highlights the critical need for novel inhibitors.[15][16] The assays described in this guide are essential tools for screening and characterizing new chemical entities that can target either wild-type or, more importantly, the prevalent drug-resistant M2 channel mutants.[15][16] By understanding the causality behind these experimental choices, researchers can effectively validate new antiviral candidates and contribute to the development of next-generation influenza therapeutics.

References

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A Comparative Framework for the Evaluation of Novel Adamantane-Based Antivirals: Rimantadine as a Benchmark

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane derivatives have historically played a crucial role in the management of influenza A virus infections. Rimantadine, a well-characterized member of this class, has been extensively studied, providing a valuable benchmark for the evaluation of new analogues.[1][2] This guide presents a comparative analysis of 2-(2-Adamantylamino)ethanol, a novel derivative, and the established antiviral agent, rimantadine. While extensive data exists for rimantadine, information on this compound is not widely available in peer-reviewed literature. Therefore, this document serves as a comprehensive framework, outlining the requisite experimental protocols and data interpretation strategies for a robust comparative assessment.

Chemical Structures

A fundamental aspect of any comparative analysis is the understanding of the molecular structures of the compounds .

CompoundStructure
Rimantadine

This compound

Mechanism of Action: The M2 Proton Channel

Both rimantadine and, presumably, this compound belong to the adamantane class of antivirals that target the M2 proton channel of the influenza A virus.[1][3] This channel is a tetrameric protein that plays a critical role in the viral replication cycle. After the virus enters the host cell via endocytosis, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the virion. This acidification is essential for the uncoating process, where the viral ribonucleoprotein (vRNP) is released into the cytoplasm, a prerequisite for viral replication.[1]

Adamantane derivatives act as M2 channel blockers, physically occluding the pore and preventing proton influx. This inhibition of uncoating effectively halts the viral life cycle at an early stage.[3]

M2_Inhibition cluster_endosome Endosome (Acidic Environment) cluster_cytoplasm Host Cell Cytoplasm Virus Virus M2_Channel M2 Proton Channel Virus->M2_Channel Embedded in viral envelope vRNP Viral RNP M2_Channel->vRNP Acidification triggers release Protons_in H+ Protons_in->M2_Channel Influx vRNP_released Released vRNP vRNP->vRNP_released Uncoating Replication Viral Replication vRNP_released->Replication Rimantadine Rimantadine / This compound Rimantadine->M2_Channel Blocks Channel

Caption: Mechanism of action of adamantane derivatives.

Comparative Antiviral Efficacy

The primary measure of an antiviral compound's effectiveness is its ability to inhibit viral replication in vitro. This is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug that reduces viral activity by 50%.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for determining the IC50 of an antiviral compound against plaque-forming viruses like influenza.

I. Materials

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • Influenza A virus stock of known titer (e.g., A/H1N1, A/H3N2)

  • Test compounds: Rimantadine hydrochloride and this compound

  • Avicel or Agarose for overlay

  • Crystal Violet staining solution

II. Procedure

  • Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of rimantadine and this compound in serum-free DMEM.

  • Infection: When the MDCK cell monolayer is confluent, wash the cells with PBS and infect with a dilution of influenza virus that will produce approximately 50-100 plaques per well.

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: Remove the viral inoculum and wash the cells with PBS. Add the prepared dilutions of the test compounds to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Overlay: Add an overlay medium (e.g., DMEM containing 1.2% Avicel or 0.6% agarose and trypsin) to each well.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.

  • Staining: Fix the cells with 4% paraformaldehyde and then stain with 0.1% crystal violet solution.

  • Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • IC50 Calculation: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus-only control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Data Presentation

CompoundInfluenza A StrainIC50 (µM)Selectivity Index (SI)
Rimantadine A/H1N1 (Wild-Type)~0.2-0.5Calculated from CC50/IC50
A/H3N2 (Wild-Type)~0.4-0.8Calculated from CC50/IC50
This compound A/H1N1 (Wild-Type)To be determinedTo be determined
A/H3N2 (Wild-Type)To be determinedTo be determined

Note: IC50 values for rimantadine can vary depending on the specific virus strain and assay conditions.

Comparative Cytotoxicity

A critical aspect of drug development is assessing the toxicity of a compound to host cells. The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes the death of 50% of the cells in a culture. A higher CC50 value indicates lower cytotoxicity. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a crucial parameter for evaluating the therapeutic potential of an antiviral, with a higher SI being more favorable.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

I. Materials

  • MDCK cells

  • DMEM with 10% FBS

  • Test compounds: Rimantadine hydrochloride and this compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

II. Procedure

  • Cell Seeding: Seed MDCK cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate overnight.

  • Treatment: Prepare serial dilutions of rimantadine and this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a cell-only control (no compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • CC50 Calculation: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation

CompoundCell LineCC50 (µM)
Rimantadine MDCK>80
This compound MDCKTo be determined

Note: Rimantadine generally exhibits low cytotoxicity in MDCK cells.[4]

Experimental_Workflow cluster_antiviral Antiviral Efficacy (Plaque Reduction Assay) cluster_cytotoxicity Cytotoxicity (MTT Assay) A1 Seed MDCK Cells A2 Infect with Influenza A A1->A2 A3 Treat with Compound Dilutions A2->A3 A4 Overlay and Incubate A3->A4 A5 Stain and Count Plaques A4->A5 A6 Calculate IC50 A5->A6 Analysis Comparative Analysis (IC50, CC50, SI) A6->Analysis C1 Seed MDCK Cells C2 Treat with Compound Dilutions C1->C2 C3 Incubate C2->C3 C4 Add MTT Reagent C3->C4 C5 Solubilize Formazan C4->C5 C6 Measure Absorbance C5->C6 C7 Calculate CC50 C6->C7 C7->Analysis Start Start Start->A1 Start->C1

Caption: Experimental workflow for comparative analysis.

Pharmacokinetic Profile

A comprehensive comparison should also consider the pharmacokinetic properties of the compounds, which determine their absorption, distribution, metabolism, and excretion (ADME) in a biological system.

Rimantadine Pharmacokinetic Summary

  • Absorption: Well absorbed orally, with peak plasma concentrations reached in about 6 hours.[5]

  • Distribution: Binds to plasma proteins to a moderate extent (~40%).[1]

  • Metabolism: Extensively metabolized in the liver through hydroxylation and glucuronidation.[6]

  • Excretion: Less than 25% of the dose is excreted unchanged in the urine. The elimination half-life is approximately 25-30 hours in healthy adults.[6]

Pharmacokinetic Evaluation of this compound To determine the pharmacokinetic profile of this compound, in vivo studies in an appropriate animal model (e.g., mice or rats) would be necessary. Key parameters to be measured would include:

  • Bioavailability

  • Peak plasma concentration (Cmax)

  • Time to reach peak concentration (Tmax)

  • Elimination half-life (t1/2)

  • Volume of distribution (Vd)

  • Clearance (CL)

Conclusion

This guide provides a structured approach for the comparative analysis of this compound and rimantadine. While rimantadine serves as a well-defined reference compound, the antiviral efficacy, cytotoxicity, and pharmacokinetic profile of this compound require experimental determination. The detailed protocols provided herein offer a robust framework for generating the necessary data to perform a thorough and scientifically sound comparison, which is essential for assessing the potential of novel adamantane derivatives as next-generation anti-influenza agents.

References

  • Medicine.com. (2020, February 10). Rimantadine: Dosage, Mechanism/Onset of Action, Half-Life. [Link]

  • Drugs.com. (2025, April 15). RiMANTAdine Monograph for Professionals. [Link]

  • Wikipedia. (n.d.). Rimantadine. [Link]

  • PubMed. (1985). Pharmacokinetics and metabolism of rimantadine hydrochloride in mice and dogs. [Link]

  • U.S. Food and Drug Administration. (n.d.). Label (rimantadine hydrochloride tablets). [Link]

  • Nguyen, P. P., et al. (2004). Neuraminidase Inhibitor-Rimantadine Combinations Exert Additive and Synergistic Anti-Influenza Virus Effects in MDCK Cells. Antimicrobial Agents and Chemotherapy, 48(12), 4855–4863. [Link]

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A Comparative Guide to Confirming the Stereochemistry of 2-(2-Adamantylamino)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control and confirmation of stereochemistry are paramount. The adamantane moiety, with its rigid, lipophilic structure, is a privileged scaffold in medicinal chemistry, and its derivatives often exhibit stereoisomer-dependent biological activity. This guide provides an in-depth comparison of synthetic strategies and analytical methodologies for confirming the stereochemistry of 2-(2-Adamantylamino)ethanol, a chiral amino alcohol with potential applications in drug discovery.

The Criticality of Stereochemical Integrity

The spatial arrangement of atoms in a chiral molecule dictates its interaction with biological targets. For adamantane derivatives, which are known to interact with various receptors and enzymes, establishing the absolute configuration of stereocenters is not merely an analytical exercise but a fundamental aspect of drug design and development. In this compound, the stereocenter at the carbon bearing the hydroxyl group gives rise to two enantiomers, (R)- and (S)-2-(2-Adamantylamino)ethanol, which may possess distinct pharmacological and toxicological profiles. Therefore, robust synthetic and analytical methods are essential to ensure the production and verification of the desired enantiomer.

Synthetic Strategies for Enantiopure this compound

The synthesis of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis from Chiral Precursors

A highly efficient method for obtaining enantiopure compounds is to start from a chiral pool of starting materials. In the case of this compound, this can be achieved by reacting 2-aminoadamantane with a chiral epoxide.

Experimental Protocol: Asymmetric Synthesis

  • Reaction Setup: To a solution of 2-aminoadamantane (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add either (R)- or (S)-styrene oxide (1.1 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux for 4-6 hours and monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired enantiomer of this compound.

This method is advantageous as it directly yields the desired enantiomer, potentially with high enantiomeric excess (ee). The choice of the (R)- or (S)-epoxide directly determines the stereochemistry of the final product.

Chiral Resolution of Racemic this compound

An alternative approach is to synthesize the racemic mixture of this compound and then separate the enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent.[1][2]

Experimental Protocol: Chiral Resolution

  • Racemate Synthesis: Synthesize racemic this compound by reacting 2-aminoadamantane with racemic styrene oxide following the protocol for asymmetric synthesis.

  • Salt Formation: Dissolve the racemic amino alcohol in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral resolving agent, such as (R)-(-)-mandelic acid or (+)-tartaric acid.

  • Diastereomer Crystallization: Allow the solution to crystallize. The diastereomeric salts will have different solubilities, leading to the preferential crystallization of one diastereomer.

  • Isolation and Liberation: The crystallized diastereomeric salt is isolated by filtration. The free amino alcohol enantiomer is then liberated by treatment with a base (e.g., NaOH solution) and extraction with an organic solvent. The other enantiomer can be recovered from the mother liquor.

While effective, chiral resolution has the inherent drawback of a maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture, unless the undesired enantiomer can be racemized and recycled.[1]

Comparative Analysis of Stereochemical Confirmation Methods

Once the synthesis is complete, the crucial step is to confirm the stereochemistry of the product. This section compares three powerful analytical techniques: NMR Spectroscopy (using Mosher's method), Chiral High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography.

NMR Spectroscopy: Mosher's Method for Determining Absolute Configuration

Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines.[3][4] It involves the formation of diastereomeric esters (or amides) with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[3][4]

Workflow for Mosher's Method

cluster_synthesis Diastereomer Synthesis cluster_analysis NMR Analysis & Configuration Assignment Chiral_Alcohol Enantiopure This compound R_MTPA (R)-MTPA-Cl Chiral_Alcohol->R_MTPA React with S_MTPA (S)-MTPA-Cl Chiral_Alcohol->S_MTPA React with Ester_R Diastereomeric Ester (R-MTPA) R_MTPA->Ester_R Ester_S Diastereomeric Ester (S-MTPA) S_MTPA->Ester_S NMR_R Record ¹H NMR of (R)-Ester Ester_R->NMR_R NMR_S Record ¹H NMR of (S)-Ester Ester_S->NMR_S Compare Calculate Δδ (δS - δR) NMR_R->Compare NMR_S->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: Workflow for Mosher's Method Analysis.

Principle of Causality: The anisotropic effect of the phenyl group in the MTPA moiety causes different chemical shifts for the protons on either side of the newly formed ester linkage in the two diastereomers. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol can be determined.

Data Presentation: Hypothetical ¹H NMR Data for Mosher Esters

Protonδ (S-MTPA Ester) (ppm)δ (R-MTPA Ester) (ppm)Δδ (δS - δR)
H-a4.254.35-0.10
H-b1.801.75+0.05
H-c1.951.90+0.05

Interpretation: A negative Δδ value for protons on one side of the molecule and positive Δδ values for protons on the other side allow for the assignment of the absolute configuration based on the established Mosher's model.

Trustworthiness: This method is highly reliable when both diastereomeric esters are synthesized and their NMR spectra are correctly assigned. It provides a self-validating system as the opposing signs of Δδ values for different parts of the molecule confirm the conformational model.[3][4]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound.[5][6] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC Analysis

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).

    • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic additive like diethylamine to improve peak shape.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers will appear as separate peaks. The enantiomeric excess can be calculated from the peak areas.

Data Presentation: Representative Chiral HPLC Chromatogram

A successful chiral separation would show two distinct, well-resolved peaks corresponding to the (R)- and (S)-enantiomers. The enantiomeric excess (% ee) is calculated as:

% ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Comparison with Other Methods:

FeatureChiral HPLC
Information Provided Enantiomeric excess (purity)
Absolute Configuration No (requires a standard of known configuration)
Sample Requirement Small
Throughput High

Authoritative Grounding: The choice of the chiral stationary phase is crucial and often requires empirical screening for optimal separation.[7]

Single-Crystal X-ray Crystallography

Single-Crystal X-ray Crystallography is the gold standard for determining the absolute configuration of a chiral molecule.[8][9] It provides an unambiguous three-dimensional structure of the molecule.

Workflow for X-ray Crystallography

Start Synthesized Enantiopure This compound Crystallization Grow Single Crystals Start->Crystallization Diffraction Collect X-ray Diffraction Data Crystallization->Diffraction Structure_Solution Solve the Crystal Structure Diffraction->Structure_Solution Refinement Refine the Structural Model Structure_Solution->Refinement Absolute_Config Determine Absolute Configuration (e.g., using Flack parameter) Refinement->Absolute_Config

Caption: X-ray Crystallography Workflow.

Principle of Causality: By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise arrangement of atoms in the crystal lattice can be determined, revealing the absolute stereochemistry.

Trustworthiness: This method provides definitive proof of the absolute configuration. However, obtaining a single crystal suitable for X-ray diffraction can be a significant challenge.

Concluding Remarks

The synthesis and stereochemical confirmation of this compound require a careful selection of methods. Asymmetric synthesis is generally preferred for its efficiency in producing the desired enantiomer. For stereochemical confirmation, a combination of techniques provides the most robust validation. Chiral HPLC is invaluable for determining enantiomeric purity, while Mosher's method offers a reliable means of assigning the absolute configuration without the need for crystallization. When obtainable, single-crystal X-ray crystallography provides the ultimate, unambiguous structural proof. The choice of methodology will depend on the specific research goals, available instrumentation, and the crystalline nature of the synthesized compound.

References

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carnol carbons. Nature Protocols, 2(10), 2451-2458. Available at: [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. Available at: [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2533. Available at: [Link]

  • NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. Available at: [Link]

  • Ilisz, I., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-163. Available at: [Link]

  • LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). Chiral resolution. In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Kozma, D. (n.d.). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Pazos, M., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(6), 844-855. Available at: [Link]

  • Pustovalova, O. I., et al. (2018). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 10(4), 86-95. Available at: [Link]

  • Bode Research Group. (2015). Key Concepts in Stereoselective Synthesis. ETH Zürich.
  • Gawroński, J., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7636. Available at: [Link]

  • University of Wisconsin Oshkosh. (n.d.). adamantanes. Available at: [Link]

  • Sibi, M. P., & Ager, D. J. (2002). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Comprehensive Organic Synthesis II, 2, 1-36.
  • Kuznetsov, N. Y., et al. (2017). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry, 15(12), 2623-2632. Available at: [Link]

  • Głowacka, I. E., et al. (2023). 2-(1-Adamantyl)-1-(3-aminophenyl)ethanol. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 963-966. Available at: [Link]

  • Bhadbhade, M. M., et al. (2024). Simultaneous and in situ syntheses of an enantiomeric pair of homochiral polymers as their perfect stereocomplex in a crystal. Nature Communications, 15(1), 6614. Available at: [Link]

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Safety Operating Guide

Proper Disposal of 2-(2-Adamantylamino)ethanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(2-Adamantylamino)ethanol. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally similar compounds and established chemical safety principles to ensure a robust and reliable disposal workflow. Our aim is to empower you with the knowledge to manage this chemical waste safely, protecting both laboratory personnel and the environment.

Hazard Assessment: A Proactive Approach to Safety

Given the lack of specific toxicological data for this compound, a conservative hazard assessment based on its constituent chemical moieties—an amino alcohol and an adamantane group—is the most prudent approach.

  • Amino Alcohol Moiety: The structural analogue, 2-(2-Aminoethylamino)ethanol, is classified as a substance that causes severe skin burns and eye damage, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[1][2][3] It is also a lachrymator and can cause respiratory irritation.[1][2][3] Therefore, this compound must be handled as a corrosive and potentially toxic substance.

  • Adamantane Moiety: While adamantane itself is not classified as hazardous to human health, some sources indicate it may be very toxic to aquatic life with long-lasting effects.[4] This highlights the critical importance of preventing any release of this compound into the environment.

Based on this analysis, this compound should be treated as a hazardous waste with the potential for corrosivity, toxicity, and environmental harm.

Hazard Summary of Related Compounds:
CompoundKey Hazards
2-(2-Aminoethylamino)ethanol Causes severe skin burns and eye damage, may cause an allergic skin reaction, suspected of damaging fertility or the unborn child, may cause respiratory irritation.[1][2][3]
Adamantane May cause long-lasting harmful effects to aquatic life.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any waste handling procedures, it is imperative to be equipped with the appropriate PPE. This is a non-negotiable standard for mitigating exposure risks.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always check for leaks and impermeability before use.[5][6]

  • Eye and Face Protection: Use safety goggles with side shields or a full-face shield to protect against splashes.[6]

  • Body Protection: A laboratory coat is mandatory. For larger quantities or in the event of a spill, a chemical-resistant apron or full-body suit may be necessary.[7]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Collection
  • Designated Waste Container: Collect all waste containing this compound (e.g., residual material, contaminated consumables) in a designated, leak-proof container. The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass.[8]

  • Labeling: Immediately affix a "Hazardous Waste" label to the container.[8] The label must clearly state the full chemical name: "this compound" and list all other components of the waste mixture.

  • Segregation: Do not mix this waste with other waste streams unless you have confirmed their compatibility. Incompatible materials can lead to dangerous chemical reactions.[9] Specifically, avoid mixing with strong oxidizing agents or strong acids.[5][10]

Step 2: Waste Storage
  • Secure Storage Area: Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.[8]

  • Storage Conditions: The storage area must be cool, dry, and well-ventilated.[7] Keep the container away from heat sources, direct sunlight, and incompatible materials.[5][6]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[11]

Step 3: Final Disposal
  • Professional Disposal Service: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company. Incineration is a common and effective method for the disposal of organic chemical waste.[8]

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.[8] They have established procedures and contracts with certified waste management vendors.

  • Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal regulations.

Crucially, never dispose of this compound down the drain or in the regular trash. [8][12] This can lead to environmental contamination and is a violation of regulatory standards.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is critical to minimize hazards.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate non-essential personnel from the area and ensure adequate ventilation.[1]

  • Containment: For minor spills, contain the spill using an inert absorbent material such as dry sand, earth, or vermiculite.[7][10] Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material and place it into a labeled hazardous waste container for disposal.[1]

  • Decontamination: Thoroughly decontaminate any surfaces or equipment that came into contact with the chemical. Use an appropriate solvent (e.g., ethanol) followed by soap and water.[8][13] Collect all decontamination rinsate as hazardous waste.[8]

  • Reporting: Report all spills to your laboratory supervisor and EHS department, as per your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal & Emergency start Start: Generation of This compound Waste assess Hazard Assessment: Treat as Corrosive, Toxic, & Environmentally Hazardous start->assess ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat assess->ppe collect Collect in Designated, Compatible, & Labeled Hazardous Waste Container ppe->collect segregate Segregate from Incompatible Wastes collect->segregate store Store in a Cool, Dry, Well-Ventilated Area with Secondary Containment segregate->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs spill Spill Occurs store->spill disposal Licensed Hazardous Waste Vendor Disposes via Incineration or Other Approved Method contact_ehs->disposal spill_protocol Follow Spill Protocol: Contain, Collect, Decontaminate, Report spill->spill_protocol

Caption: Disposal workflow for this compound.

References

  • Carl ROTH. (2024). Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 2-(2-aminoethylamino)ethanol. Retrieved from [Link]

  • Indenta Chemicals (India) Pvt. Ltd. (n.d.). Material Safety Data Sheet 2-(2-Aminoethylamino)ethanol. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Adamantane. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Adamantane. Retrieved from [Link]

  • Loba Chemie. (2016). 2-(ETHYLAMINO) ETHANOL FOR SYNTHESIS MSDS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

  • University of California, Santa Barbara. (2012). Ethanol - Standard Operating Procedure. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • National Institutes of Health. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. PMC. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • AWS. (2010). Environmental impacts of synthetic amino acid production. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Ethanol Disposal In Laboratories. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

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Navigating the Uncharted: A Safety and Handling Guide for 2-(2-Adamantylamino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of innovative drug development, novel molecules like 2-(2-Adamantylamino)ethanol represent both promise and the unknown. As a Senior Application Scientist, my priority is to equip you with the critical safety and operational intelligence needed to handle such compounds with the utmost confidence and care. This guide moves beyond a simple checklist, offering a deep, scientifically-grounded framework for the safe handling, use, and disposal of this compound, ensuring the integrity of your research and the safety of your team.

Hazard Assessment: A Tale of Two Moieties

  • The Ethanolamine Group: This functional group is the primary driver of the compound's hazardous properties. Based on data from structurally similar compounds like 2-(2-aminoethylamino)ethanol, we must assume that this compound is corrosive and can cause severe skin burns and eye damage .[1][2] There is also a potential for it to be a skin sensitizer , leading to allergic reactions upon repeated contact, and it may be harmful if swallowed, inhaled, or absorbed through the skin .[2][3][4] Furthermore, related ethanolamines are suspected of damaging fertility or the unborn child .[2]

  • The Adamantane Group: The adamantane moiety is a bulky, lipophilic, three-dimensional hydrocarbon cage.[5][6] While adamantane itself has low toxicity, its incorporation into a molecule can significantly alter its physical and biological properties, including its ability to penetrate biological membranes.[5][7] This lipophilicity could potentially enhance skin absorption of the entire molecule, making the corrosive effects of the ethanolamine group more pronounced.

Given this composite hazard profile, a highly cautious approach is mandatory. All handling of this compound should be conducted with the assumption that it is a hazardous substance with multiple potential routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes of the corrosive liquid, which can cause severe eye damage.[1][2]
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene), double-gloved.Prevents skin contact with the corrosive and potentially sensitizing compound.[8][9] The use of double gloves provides an extra layer of protection.
Body Protection A chemically resistant laboratory coat, worn over long-sleeved clothing and long pants. For larger quantities or situations with a high risk of splashing, a chemical-resistant apron or coveralls should be worn.Protects the skin from accidental contact.[9]
Foot Protection Closed-toe, chemically resistant shoes.Protects feet from spills.[9]
Respiratory Protection Work should be conducted in a certified chemical fume hood. If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.Minimizes the risk of inhaling potentially harmful vapors or aerosols.[3]

Operational Plan: From Receipt to Disposal

A meticulous operational plan is essential for minimizing exposure and ensuring safe handling throughout the lifecycle of the compound in the laboratory.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Segregate: Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1]

  • Label: Ensure the container is clearly labeled with the compound's name and all appropriate hazard warnings.

Handling and Use

The following workflow diagram illustrates the essential steps for the safe handling of this compound.

handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_transfer Transfer Compound in Fume Hood prep_materials->handle_transfer handle_weigh Weigh Compound in Fume Hood handle_transfer->handle_weigh handle_dissolve Dissolve/React in Fume Hood handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove and Dispose of PPE Correctly cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

Immediate and correct response to an exposure is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan: A Responsible Conclusion

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables (e.g., gloves, paper towels, pipette tips) should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.

  • Empty Containers: "Empty" containers may still retain hazardous residue and should be disposed of as hazardous waste.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.

Conclusion: Fostering a Culture of Safety

The responsible use of novel chemical entities like this compound is paramount in the pursuit of scientific advancement. By understanding the potential hazards, adhering to rigorous safety protocols, and being prepared for emergencies, you build a foundation of trust and integrity in your research. This guide provides a comprehensive framework, but it is the diligent and informed scientist who ultimately ensures a safe and successful laboratory environment.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, June 11). Safety Data Sheet: 2-(2-aminoethylamino)ethanol. Retrieved from [Link]

  • Gomha, S. M., et al. (2020). Adamantane derivatives in medicinal chemistry. Journal of Chemical Health Risks.
  • Loba Chemie. (2018, December 24). 2-(DIMETHYLAMINO)-ETHANOL FOR SYNTHESIS MSDS. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Ethylamino)ethanol. National Institutes of Health. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2021, August 12). Safety Data Sheet: Adamantane. Retrieved from [Link]

  • Mandal, S., et al. (2019). Adamantane-containing drug delivery systems. Pharmacia.
  • Loba Chemie. (2016, June 1). 2-(ETHYLAMINO) ETHANOL FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. Retrieved from [Link]

  • ChemBK. (n.d.). 2-(2-Aminoethylamino)Ethanol. Retrieved from [Link]

  • YouTube. (2025, January 7). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. Chemistry For Everyone. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Adamantane derivatives: Pharmacological and toxicological properties (Review). Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-(2-aminoethylamino)ethanol. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.